3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPDJANGVDXXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645925 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-98-3 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
This document provides an in-depth, scientifically-grounded guide for the multi-step synthesis of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, a specialized ketone with potential applications as a building block in medicinal chemistry and drug development. The pathway detailed herein has been designed for robustness and high fidelity, prioritizing controllable reaction conditions and the use of well-established chemical transformations. We will eschew less reliable methods, such as direct Friedel-Crafts acylation which poses a risk to the acid-sensitive dioxane moiety, in favor of a more strategic Grignard-based approach. This ensures the integrity of the key functional groups throughout the synthesis.
The narrative that follows is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, empowering researchers to understand and adapt the methodology with confidence.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target molecule is best approached by dissecting it into key fragments. Our retrosynthetic analysis identifies a Grignard reaction as the pivotal carbon-carbon bond-forming step. This strategy involves the nucleophilic addition of an organomagnesium reagent, derived from a protected bromo-aldehyde equivalent, to an aromatic aldehyde, followed by oxidation. This circumvents the harsh Lewis acids required for Friedel-Crafts reactions, which could prematurely deprotect the dioxane ring.[1]
The overall forward synthesis is logically divided into three primary stages:
-
Synthesis of the Key Alkylating Agent: Preparation of 2-(2-bromoethyl)-1,3-dioxane, which serves as a protected form of 3-bromopropanal.
-
Carbon-Carbon Bond Formation via Grignard Reaction: Synthesis of the secondary alcohol intermediate, 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol.
-
Oxidation to the Final Ketone: Conversion of the secondary alcohol to the target propiophenone derivative.
The complete synthetic workflow is illustrated below.
Caption: Figure 1. Overall Synthetic Workflow.
Part 1: Synthesis of Key Intermediate: 2-(2-Bromoethyl)-1,3-dioxane
The foundation of this synthesis is the creation of a stable, protected C3 electrophile. Acrolein is an ideal starting material, but its aldehyde functionality must be protected to prevent unwanted side reactions during the subsequent Grignard formation. The 1,3-dioxane is an excellent choice for a protecting group, being stable to strongly nucleophilic and basic conditions.[2][3] The synthesis of 2-(2-bromoethyl)-1,3-dioxane is reliably achieved via a two-step, one-pot procedure adapted from established literature methods.[4]
Causality of Experimental Choices:
-
Initial Hydrobromination: Gaseous hydrogen bromide is added to acrolein at low temperature (0–5°C) to favor the 1,4-addition (Michael addition) product, 3-bromopropanal, over the 1,2-addition.
-
In Situ Acetalization: Immediately following the HBr addition, 1,3-propanediol and an acid catalyst (p-toluenesulfonic acid) are introduced. This traps the unstable 3-bromopropanal as its stable cyclic acetal, 2-(2-bromoethyl)-1,3-dioxane, driving the equilibrium towards the product.[4][5] The continuous removal of water is not strictly necessary here due to the nature of the in situ formation but would be critical in other acetal preparations.[5]
Experimental Protocol: 2-(2-Bromoethyl)-1,3-dioxane
-
A 1-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer is charged with dichloromethane (DCM, 375 mL) and freshly distilled acrolein (56 g, 1.0 mol).[4]
-
The solution is cooled to 0–5°C in an ice-salt bath under a nitrogen atmosphere.
-
Anhydrous hydrogen bromide gas is bubbled through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. The addition is continued until a slight yellow-orange color persists.
-
The gas inlet is removed, and p-toluenesulfonic acid monohydrate (0.5 g, catalytic) is added, followed by the dropwise addition of 1,3-propanediol (76.1 g, 1.0 mol) over 30 minutes, ensuring the temperature remains below 15°C.[4]
-
The ice bath is removed, and the mixture is stirred at room temperature for 12 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate (2 x 150 mL) and brine (1 x 100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid.
Data Summary for Stage 1
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used | Notes |
| Acrolein | 56.06 | 1.0 | 1.0 | 56.0 g (67 mL) | Freshly distilled, highly toxic. |
| Hydrogen Bromide | 80.91 | ~1.1 | ~1.1 | Bubbled to saturation | Corrosive gas. |
| 1,3-Propanediol | 76.09 | 1.0 | 1.0 | 76.1 g (72 mL) | Hygroscopic. |
| p-TsOH·H₂O | 190.22 | ~0.0026 | Cat. | 0.5 g | Acid catalyst. |
| Dichloromethane | 84.93 | - | - | 375 mL | Anhydrous solvent. |
| Expected Yield | 195.05 | - | - | ~137 g (70%) | bp ~73°C @ 2.0 mmHg.[4] |
Part 2: Grignard Reaction for C-C Bond Formation
This stage is the core of the synthetic strategy, where the aromatic and aliphatic fragments are coupled. First, a Grignard reagent is prepared from 2-(2-bromoethyl)-1,3-dioxane.[6] This organometallic species is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of 2-fluorobenzaldehyde.[7][8]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, including water, which would quench the reagent to form an alkane.[6] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.
-
Initiation: The reaction between magnesium and the alkyl halide can be sluggish. A small crystal of iodine or a few drops of 1,2-dibromoethane are used to activate the magnesium surface and initiate the reaction.
-
Controlled Addition: The reaction of the Grignard reagent with the aldehyde is highly exothermic. The aldehyde is added slowly at 0°C to control the reaction rate and prevent side reactions.
-
Aqueous Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. This weak acid is sufficient to protonate the intermediate magnesium alkoxide to form the alcohol without being acidic enough to risk cleaving the dioxane protecting group.
Experimental Protocol: 1-(2-Fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
-
Grignard Reagent Preparation: a. Flame-dry a 500 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (14.6 g, 0.6 mol) and a small crystal of iodine to the flask. c. In the dropping funnel, prepare a solution of 2-(2-bromoethyl)-1,3-dioxane (97.5 g, 0.5 mol) in 200 mL of anhydrous diethyl ether. d. Add ~20 mL of the halide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), gently warm the flask with a heat gun. e. Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.[6] f. After the addition is complete, continue to reflux the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent. Cool to room temperature.
-
Reaction with Aldehyde: a. Prepare a solution of 2-fluorobenzaldehyde (62.1 g, 0.5 mol) in 100 mL of anhydrous diethyl ether. b. Cool the Grignard reagent solution to 0°C using an ice bath. c. Add the 2-fluorobenzaldehyde solution dropwise from the dropping funnel over 90 minutes, maintaining the internal temperature below 10°C. d. After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Work-up and Isolation: a. Cool the reaction mixture again to 0°C and slowly quench by adding 150 mL of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL). c. Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure to yield the crude secondary alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 3: Oxidation to this compound
The final step is the oxidation of the secondary alcohol intermediate to the target ketone. Pyridinium chlorochromate (PCC) is a reliable and relatively mild reagent for this transformation, typically performed in dichloromethane (DCM). It is effective for oxidizing secondary alcohols to ketones with minimal risk of over-oxidation.
Causality of Experimental Choices:
-
Choice of Oxidant: PCC is chosen for its selectivity. Stronger oxidants like potassium permanganate or chromic acid are not suitable as they are used in aqueous acidic conditions that would cleave the dioxane protecting group.[5]
-
Reaction Medium: The reaction is run in anhydrous DCM. PCC is suspended, not dissolved, in DCM. The addition of Celite or silica gel to the reaction mixture aids in the work-up by adsorbing the chromium byproducts.
Experimental Protocol: Final Product Synthesis
-
In a 2-liter flask, suspend pyridinium chlorochromate (PCC) (129.3 g, 0.6 mol) and 100 g of silica gel in 800 mL of anhydrous DCM.
-
Prepare a solution of the crude secondary alcohol (~0.5 mol) from the previous step in 200 mL of anhydrous DCM.
-
Add the alcohol solution to the stirred PCC suspension in one portion. The mixture will become dark and warm.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Upon completion, add 500 mL of diethyl ether to the mixture and stir for 15 minutes.
-
Filter the entire mixture through a large fritted funnel containing a thick pad of silica gel (~200 g). Wash the pad thoroughly with diethyl ether (3 x 200 mL) until the filtrate is colorless.
-
Combine the filtrates and remove the solvent by rotary evaporation.
-
Purification: The resulting dark oil is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to afford the pure this compound.
Data Summary for Stages 2 & 3
| Reagent (Stage 2 & 3) | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used | Notes |
| Mg Turnings | 24.31 | 0.6 | 1.2 | 14.6 g | Ensure fresh, unoxidized surface. |
| 2-(2-bromoethyl)-1,3-dioxane | 195.05 | 0.5 | 1.0 | 97.5 g | From Stage 1. |
| 2-Fluorobenzaldehyde | 124.11 | 0.5 | 1.0 | 62.1 g (54 mL) | Electrophile. |
| Diethyl Ether (anhydrous) | 74.12 | - | - | ~300 mL | Extremely flammable solvent.[6] |
| Pyridinium Chlorochromate (PCC) | 215.56 | 0.6 | 1.2 | 129.3 g | Toxic and carcinogenic oxidant. |
| Final Product | 238.25 | - | - | Yields vary | Typically 50-60% over two steps. |
References
-
MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
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Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. DOI: 10.15227/orgsyn.062.0140. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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JoVE. (n.d.). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(2-Fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Abstract
This technical guide provides a comprehensive scientific overview of the chemical compound 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone, systematically identified by the IUPAC name 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one . The document elucidates the molecule's structural components, including a fluorinated aromatic ketone and a cyclic acetal, which serves as a crucial protecting group. We present a detailed, logical synthetic pathway, complete with a step-by-step experimental protocol and mechanistic rationale. Furthermore, this guide offers a thorough characterization profile, summarizing key physicochemical properties and detailing the expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and MS). The inherent chemical reactivity of the principal functional groups is analyzed to forecast potential applications in medicinal chemistry and as a synthetic intermediate. This whitepaper is designed to serve as an essential resource for professionals engaged in chemical synthesis and drug discovery.
IUPAC Nomenclature and Structural Elucidation
The designation "this compound" is a semi-systematic name that effectively communicates the core structural motifs. However, for unambiguous scientific communication and database indexing, adherence to the standards set by the International Union of Pure and Applied Chemistry (IUPAC) is paramount.
Derivation of the Systematic IUPAC Name
The systematic name is derived by identifying the principal functional group and the parent carbon chain.
-
Principal Functional Group : The ketone (C=O) holds the highest priority among the functional groups present (ketone, ether, halide), dictating the suffix "-one".[1][2]
-
Parent Chain : The longest continuous carbon chain containing the ketone is a three-carbon chain. Therefore, the parent alkane is propane, which becomes "propan-1-one". The numbering begins at the carbonyl carbon, assigning it position 1.[3][4][5]
-
Substituents :
-
At position 1 of the propanone chain, a 2-fluorophenyl group is attached. The phenyl ring is numbered starting from the point of attachment, with the fluorine atom at the second carbon.
-
At position 3 of the propanone chain, a 1,3-dioxane ring is attached via its second carbon. This substituent is named "1,3-dioxan-2-yl".[6]
-
Assembling these components alphabetically yields the definitive IUPAC name: 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one . This nomenclature is consistent with chemical database conventions for analogous structures.[7][8]
Molecular Structure and Key Features
The molecule integrates three significant chemical features:
-
Aromatic Ketone (2'-Fluoropropiophenone core) : This moiety forms the backbone. The carbonyl group is a site for nucleophilic attack, while the 2-fluoro-substituted phenyl ring influences the electronic properties and reactivity of the molecule. Aromatic fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
-
Cyclic Acetal (1,3-Dioxane) : The 1,3-dioxane group is a protective group for a carbonyl functional group, in this case, masking a terminal aldehyde on the propionaldehyde precursor.[9] It is notably stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the original aldehyde.[10]
-
Aliphatic Linker : A two-carbon ethylene bridge (-CH₂-CH₂-) connects the ketone and the acetal, providing conformational flexibility.
Figure 1: Chemical Structure of 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one can be logically achieved through a multi-step sequence designed to control reactivity and ensure high yield. The core strategy involves the formation of the carbon-carbon bond between the aromatic ring and the propyl chain, along with the protection of the terminal aldehyde as a 1,3-dioxane acetal.
Retrosynthesis
A logical retrosynthetic disconnection is a Friedel-Crafts acylation. The target molecule can be disconnected at the bond between the aromatic ring and the carbonyl carbon. This reveals fluorobenzene and a protected acyl chloride as key synthons.
Caption: Retrosynthetic analysis for the target molecule.
Forward Synthesis Workflow
The proposed forward synthesis begins with the protection of a suitable starting material, followed by chain extension and a final Friedel-Crafts acylation reaction. A more efficient route involves starting with a protected propionaldehyde derivative.
Caption: Proposed forward synthesis workflow diagram.
Detailed Experimental Protocol
Objective: To synthesize 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.
Step 1: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane
-
Reagents & Setup : To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromopropionaldehyde (1.0 eq), 1,3-propanediol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq), and toluene (200 mL).
-
Reaction : Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by vacuum distillation to obtain 2-(2-bromoethyl)-1,3-dioxane as a clear liquid.
Causality : The use of a Dean-Stark apparatus is critical for driving the equilibrium of this reversible acetal formation reaction towards the product by removing water as it is formed.[11] p-TsOH is an effective and easily handled acid catalyst for this transformation.
Step 2: Synthesis of 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
-
Reagents & Setup : In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings (1.2 eq) and dry tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction.
-
Grignard Formation : Slowly add a solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) in dry THF to the magnesium suspension. Maintain a gentle reflux with controlled addition. After the addition is complete, stir the mixture for 1 hour until most of the magnesium is consumed, forming the Grignard reagent.
-
Coupling Reaction : In a separate flask, dissolve 2-fluorobenzoyl chloride (1.1 eq) in dry THF and cool to -20 °C. Add a catalytic amount of copper(I) chloride (CuCl).
-
Addition : Transfer the prepared Grignard reagent to the solution of the acyl chloride via cannula, maintaining the temperature below -10 °C. After the addition, allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up : Quench the reaction by slowly adding saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification : Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.
Causality : The Grignard reaction must be performed under strictly anhydrous conditions to prevent quenching of the highly basic organometallic intermediate. The use of a copper catalyst for the coupling with the acyl chloride (a variation of the Kumada coupling) is often employed to improve yields and prevent side reactions compared to direct addition.
Physicochemical and Spectroscopic Profile
The structural identity and purity of the synthesized compound must be rigorously confirmed through physical and spectroscopic analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅FO₃ | Calculated |
| Molecular Weight | 242.25 g/mol | Calculated |
| Appearance | Expected: Colorless to pale yellow oil | Inferred |
| Boiling Point | > 200 °C (estimated) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). Insoluble in water. | Inferred |
Predicted Spectroscopic Data
The following data are predicted based on the chemical structure and are essential for its characterization.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.90 | dd | 1H | Ar-H (H6') | Ortho to C=O, deshielded. |
| ~ 7.55 | m | 1H | Ar-H (H4') | Aromatic proton. |
| ~ 7.25 | t | 1H | Ar-H (H5') | Aromatic proton. |
| ~ 7.15 | t | 1H | Ar-H (H3') | Aromatic proton. |
| ~ 4.60 | t | 1H | O-CH-O (H2) | Acetal proton, triplet due to coupling with adjacent CH₂. |
| ~ 4.15 | m | 2H | O-CH₂ (H4e, H6e) | Equatorial protons on the dioxane ring. |
| ~ 3.80 | m | 2H | O-CH₂ (H4a, H6a) | Axial protons on the dioxane ring. |
| ~ 3.20 | t | 2H | C(=O)-CH₂ (Hα) | Methylene group alpha to the ketone. |
| ~ 2.10 | m | 2H | CH₂-CH (Hβ) | Methylene group beta to the ketone. |
| ~ 1.95 | m | 1H | O-CH₂-CH₂ (H5e) | Equatorial proton on the dioxane ring. |
| ~ 1.40 | m | 1H | O-CH₂-CH₂ (H5a) | Axial proton on the dioxane ring. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 198.5 | C=O | Ketone carbonyl carbon. |
| ~ 161.0 (d, J ≈ 250 Hz) | C-F (C2') | Carbon directly bonded to fluorine, large C-F coupling constant. |
| ~ 134.5 | Ar-C (C4') | Aromatic CH. |
| ~ 131.0 | Ar-C (C6') | Aromatic CH. |
| ~ 124.5 | Ar-C (C5') | Aromatic CH. |
| ~ 124.0 (d, J ≈ 15 Hz) | Ar-C (C1') | Quaternary aromatic carbon, coupled to F. |
| ~ 117.0 (d, J ≈ 22 Hz) | Ar-C (C3') | Aromatic CH, coupled to F. |
| ~ 101.0 | O-CH-O (C2) | Acetal carbon. |
| ~ 67.0 | O-CH₂ (C4, C6) | Methylene carbons in the dioxane ring adjacent to oxygen. |
| ~ 38.0 | C(=O)-CH₂ (Cα) | Methylene carbon alpha to ketone. |
| ~ 27.0 | CH₂-CH (Cβ) | Methylene carbon beta to ketone. |
| ~ 25.5 | O-CH₂-CH₂ (C5) | Central methylene carbon in the dioxane ring. |
Table 3: Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Signature | Rationale |
| FT-IR (ν, cm⁻¹) | ~ 1690 (strong) | C=O stretch of the aryl ketone. |
| ~ 1600, 1480 | Aromatic C=C stretching vibrations. | |
| ~ 1220 | C-F stretching vibration. | |
| ~ 1150, 1080 | C-O stretching vibrations of the cyclic acetal. | |
| Mass Spec. (m/z) | 242.10 | [M]⁺, Molecular ion peak. |
| 123 | Fragment corresponding to [F-C₆H₄-CO]⁺ (fluorobenzoyl cation). | |
| 101 | Fragment corresponding to the [C₅H₉O₂]⁺ (dioxanyl-ethyl cation). |
Chemical Reactivity and Potential Applications
Reactivity Profile
-
Acetal Group : The 1,3-dioxane moiety is the most chemically sensitive part of the molecule under specific conditions. It is readily hydrolyzed under aqueous acidic conditions (e.g., HCl in THF/H₂O) to deprotect the aldehyde, yielding 1-(2-fluorophenyl)-4-oxobutan-1-one. This lability is foundational to its use as a protecting group. Conversely, it is highly robust under basic, organometallic, and reducing (e.g., NaBH₄, LiAlH₄) conditions.[10]
-
Ketone Group : The carbonyl group can be reduced to a secondary alcohol using standard reducing agents. It can also serve as an electrophilic site for various nucleophilic additions, such as Grignard or organolithium reagents, to further elaborate the molecular structure.
-
Aromatic Ring : The fluorophenyl ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the deactivating acyl group is a meta-director. The interplay of these directing effects makes predicting the regioselectivity of further substitutions complex.
Potential Applications in Research and Development
-
Pharmaceutical Intermediate : Fluorinated propiophenones are structural motifs found in various biologically active compounds and designer drugs.[12] This molecule serves as a versatile intermediate. The protected aldehyde allows for selective modification at the ketone or aromatic ring, after which the aldehyde can be deprotected for subsequent reactions, such as reductive amination or Wittig reactions, to build more complex molecular scaffolds.
-
Precursor for Heterocyclic Synthesis : The 1,4-dicarbonyl relationship revealed upon deprotection makes this compound an excellent precursor for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes via Paal-Knorr synthesis.
-
Fragment-Based Drug Discovery : As a well-defined chemical entity with specific functional groups, it could be used in fragment-based screening libraries to identify binding interactions with biological targets.
Conclusion
1-(2-Fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a compound of significant interest for synthetic and medicinal chemists. Its structure, featuring a strategically protected aldehyde and a reactive fluorinated ketone, makes it a valuable and versatile building block. This guide has provided a definitive elucidation of its IUPAC nomenclature, a robust and logical synthetic strategy, and a comprehensive profile of its expected analytical characteristics. The insights into its reactivity and potential applications underscore its utility as an intermediate for creating more complex molecules with potential therapeutic value.
References
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
-
Wikipedia. (n.d.). 1,3-Dioxane. [Link]
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ACD/Labs. (n.d.). Rule C-331 Acetals. [Link]
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Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. [Link]
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Chemistry LibreTexts. (2019). Nomenclature of Benzene Derivatives. [Link]
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Cheméo. (n.d.). Chemical Properties of 1,3-Dioxane (CAS 505-22-6). [Link]
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Lin, et al. (2018). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. PubMed. [Link]
-
Zuba, D. et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino)-propan-1-one (4-FPD) and 1-(4-methylphenyl)-2-(ethylamino)-propan-1-one (4-MEAP). CORE. [Link]
-
The Organic Chemistry Tutor. (2016). IUPAC Nomenclature of Substituted Benzenes. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016). IUPAC Nomenclature - Naming Ketones Explained. YouTube. [Link]
-
Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. [Link]
-
PubChem. (n.d.). 3'-Fluoropropiophenone. [Link]
-
JoVE. (2023). Video: IUPAC Nomenclature of Ketones. [Link]
- University of California, Davis. (n.d.).
-
Vedantu. (n.d.). Write the structural and IUPAC name of acetal class 11 chemistry CBSE. [Link]
- University of California, Davis. (2012).
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ResearchGate. (2018). One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. [Link]
-
Chemistry Steps. (n.d.). Naming Aldehydes and Ketones with Practice Problems. [Link]
-
ResearchGate. (2000). Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][9]oxathiin-4-ones and 4H-Benzo[d][1][9]dioxin-4-ones. [Link]
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Wikipedia. (n.d.). Acetal. [Link]
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Chemguide. (n.d.). Naming aromatic compounds. [Link]
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ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Link]
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Wikipedia. (n.d.). Dioxolane. [Link]
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PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. [Link]
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PubChem. (n.d.). 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. [Link]
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Part 1: Chemical Identity and Physicochemical Profile
An In-Depth Technical Guide to 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone
Abstract: This technical guide provides a comprehensive scientific overview of the chemical entity this compound. While direct experimental data for this specific molecule is not prevalent in public literature, this document constructs a robust profile based on established principles of organic chemistry and extensive data from closely related structural analogs. The guide details a highly plausible synthetic pathway, rigorous protocols for analytical characterization, and an expert analysis of its potential applications in research and drug development. It is intended for an audience of researchers, medicinal chemists, and professionals in pharmaceutical development who require a deep technical understanding of fluorinated propiophenone derivatives and their synthetic intermediates.
The compound, this compound, is a derivative of propiophenone, featuring a fluorine atom at the ortho position of the phenyl ring and a 1,3-dioxane acetal at the C3 position of the propane chain. The 1,3-dioxane moiety typically serves as a protecting group for a terminal aldehyde, suggesting this molecule is a key intermediate in the synthesis of more complex structures, such as β-ketoaldehydes, after deprotection. The presence of the fluorine atom can significantly alter the molecule's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.[1][2]
Based on its structure, the formal IUPAC name is 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one . A summary of its computed and inferred properties is presented below.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₃H₁₅FO₃ | (Calculated) |
| Molecular Weight | 238.26 g/mol | (Calculated) |
| IUPAC Name | 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | (Inferred) |
| XLogP3 | ~2.0 | (Estimated based on analogs[3]) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 4 | (Calculated) |
| Topological Polar Surface Area | 44.8 Ų | (Calculated) |
| Appearance | Likely a pale yellow oil or low-melting solid | (Inferred from analogs[4][5]) |
Part 2: Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically achieved through a convergent synthesis strategy. The core principle involves the preparation of a protected C3 synthon (the dioxane fragment) and its subsequent coupling with the 2-fluorophenyl moiety. A highly plausible route is a Grignard reaction followed by oxidation.
Causality of Experimental Design:
The choice of a Grignard-based route is predicated on its reliability for forming carbon-carbon bonds. The 1,3-dioxane group is selected as a protecting group because it is stable under the basic conditions of Grignard reagent formation and reaction, yet can be readily removed under mild acidic conditions. The subsequent oxidation step using a mild reagent like Pyridinium Chlorochromate (PCC) is chosen to selectively convert the secondary alcohol to a ketone without disturbing the acetal or the aromatic ring.
Detailed Synthetic Workflow:
Diagram 1: Proposed Synthesis of 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Experimental Protocol: Synthesis
Objective: To synthesize 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one.
Materials:
-
2-(2-Bromoethyl)-1,3-dioxane
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
2-Fluorobenzaldehyde
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Diethyl ether
Protocol:
-
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous THF via syringe.
-
Add a solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) in anhydrous THF dropwise to initiate the reaction. If initiation is slow, a crystal of iodine may be added.
-
After initiation, add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
Stir the reaction mixture at room temperature for 1-2 hours post-addition to ensure complete formation of the Grignard reagent.
-
-
Step 2: Grignard Addition to Aldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude secondary alcohol intermediate.
-
-
Step 3: Oxidation to Ketone
-
Dissolve the crude alcohol from the previous step in anhydrous DCM.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC for the disappearance of the alcohol.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure target compound.
-
Part 3: Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure structural integrity.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguously determining the molecular structure. ¹H NMR will confirm the presence and connectivity of all protons, ¹³C NMR will identify all unique carbon environments, and ¹⁹F NMR will confirm the presence and environment of the fluorine atom.
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR spectra. Expected Resonances: Look for multiplets in the aromatic region (~7.0-8.0 ppm), a triplet for the acetal proton (~4.5-5.0 ppm), multiplets for the dioxane methylene protons, and two triplets in the aliphatic region corresponding to the two CH₂ groups of the propane chain.
-
Acquire ¹³C NMR spectra. Expected Resonances: A carbonyl carbon (~195-205 ppm), aromatic carbons (with C-F coupling visible), an acetal carbon (~100 ppm), and several aliphatic carbons.
-
Acquire ¹⁹F NMR spectra. Expected Resonances: A single resonance, likely a multiplet due to coupling with ortho protons on the phenyl ring.
Protocol 2: Mass Spectrometry (MS)
Rationale: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which confirms the elemental composition of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and provide fragmentation data that supports the proposed structure.
Procedure (HRMS-ESI):
-
Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) matching the calculated exact mass of C₁₃H₁₆FO₃⁺ (239.1083).
Diagram 2: Analytical Validation Workflow
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An In-depth Technical Guide to the Molecular Structure of 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 3-(1,3-dioxan-2-yl)-2'-fluoropropiophenone. This molecule is of significant interest in medicinal chemistry and drug discovery due to its unique combination of a fluorinated aromatic ring and a protected β-keto aldehyde moiety. The presence of the fluorine atom can profoundly influence the compound's metabolic stability, binding affinity, and pharmacokinetic profile. The 1,3-dioxane group serves as a crucial protecting group for a reactive aldehyde, allowing for selective chemical transformations at other positions of the molecule. This guide will delve into the strategic importance of these structural features, offering insights for the design and development of novel therapeutic agents.
Molecular Structure and Nomenclature
The compound this compound possesses a core propiophenone skeleton. A key feature is the fluorine atom substituted at the ortho (2') position of the phenyl ring. The propiophenone is further modified at the 3-position with a 1,3-dioxan-2-yl group. The 1,3-dioxane is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, which functions as a cyclic acetal.
Systematic IUPAC Name: 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Chemical Formula: C₁₃H₁₅FO₃
Molecular Weight: 238.26 g/mol
Key Structural Features:
-
2'-Fluorophenyl Group: The fluorine atom at the ortho position is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent ketone. It can also participate in hydrogen bonding and other non-covalent interactions, which is of high importance in drug-receptor binding.
-
Propiophenone Backbone: This three-carbon chain with a carbonyl group is a common scaffold in many biologically active molecules.
-
1,3-Dioxane Ring: This cyclic acetal serves as a protecting group for an aldehyde functionality. This is a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions.[1][2]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Synthesis and Reaction Mechanisms
The synthesis of this compound can be envisioned through a convergent approach, combining the synthesis of the fluorinated aromatic precursor and the elaboration of the side chain. A plausible synthetic route is outlined below.
Experimental Protocol: Proposed Synthesis
-
Step 1: Friedel-Crafts Acylation. 2-Fluoroacetophenone is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to introduce the three-carbon chain. This reaction is typically performed in an inert solvent like dichloromethane.
-
Step 2: α-Bromination. The resulting propiophenone is then brominated at the α-position to the ketone using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light).
-
Step 3: Acetal Formation. The key step involves the protection of a precursor aldehyde. A more likely synthetic route would involve the reaction of a suitable precursor with 1,3-propanediol. A common method is the reaction of 3-bromo-1-(2-fluorophenyl)propan-1-one with the lithium salt of 2-formyl-1,3-dioxane. A more direct approach involves the reaction of 2-fluoroacetophenone with a protected acrolein equivalent followed by manipulation of the carbonyl group.
A more practical and common approach for constructing the side chain is through a Michael addition.
Alternative Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
The 1,3-dioxane protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to liberate the aldehyde for further functionalization.[1][2]
Spectroscopic and Analytical Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Key Features |
| ¹H NMR | - Multiplets in the aromatic region (approx. 7.0-8.0 ppm) showing coupling to fluorine.- A triplet for the methine proton of the dioxane ring (approx. 4.5-5.0 ppm).- Multiplets for the methylene protons of the dioxane ring and the propane chain. |
| ¹³C NMR | - Carbonyl carbon signal around 195-200 ppm.- Aromatic carbons showing C-F coupling.- Acetal carbon signal around 100-105 ppm.- Signals for the methylene carbons of the dioxane and propane chain. |
| ¹⁹F NMR | - A single resonance for the fluorine atom on the aromatic ring. The chemical shift will be indicative of its electronic environment. |
| IR Spectroscopy | - A strong C=O stretching band for the ketone at approx. 1680-1700 cm⁻¹.- C-O stretching bands for the acetal at approx. 1000-1200 cm⁻¹.- C-F stretching band in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight.- Characteristic fragmentation patterns including loss of the dioxane group or cleavage of the propane chain. |
Relevance in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[3] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate pKa and lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Propiophenone derivatives are found in a variety of biologically active compounds, including some with anticancer and antimicrobial activities.[4] The 1,3-dioxane group, while primarily a protecting group, can also influence the overall shape and polarity of the molecule, potentially impacting its biological activity.
The structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The protected aldehyde can be deprotected and used in a variety of subsequent reactions, such as reductive amination to introduce amine functionalities or Wittig reactions to form alkenes.
Potential Therapeutic Applications:
-
Enzyme Inhibitors: The fluorinated propiophenone scaffold could be a starting point for the design of enzyme inhibitors, where the fluorine atom interacts with the active site.
-
CNS Agents: The lipophilicity imparted by the fluorine atom may facilitate crossing the blood-brain barrier, making this scaffold interesting for the development of central nervous system active agents.
-
Anticancer Agents: Many fluorinated compounds exhibit cytotoxic activity against cancer cell lines.[4]
Conclusion
This compound is a synthetically valuable molecule with significant potential in medicinal chemistry. Its structure combines the advantageous properties of a fluorinated aromatic ring with the synthetic flexibility offered by a protected aldehyde. This guide has provided a detailed overview of its molecular structure, plausible synthetic routes, and expected analytical characteristics. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
-
PubChem. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Accessed January 23, 2026. [Link]
-
PubChem. 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. Accessed January 23, 2026. [Link]
-
Appchem. 3-(1,3-DIOXAN-2-YL)-4'-IODOPROPIOPHENONE. Accessed January 23, 2026. [Link]
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ChemSrc. 3'-Fluoropropiophenone. Accessed January 23, 2026. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Accessed January 23, 2026. [Link]
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ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Accessed January 23, 2026. [Link]
-
University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. Accessed January 23, 2026. [Link]
-
Indian Institute of Technology Bombay. Protecting Groups. Accessed January 23, 2026. [Link]
-
University of California, Irvine. Protecting Groups. Accessed January 23, 2026. [Link]
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-
Silver Fern Chemical. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Accessed January 23, 2026. [Link]
-
KU ScholarWorks. Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. Accessed January 23, 2026. [Link]
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Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Accessed January 23, 2026. [Link]
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PubChem. 3'-Fluoropropiophenone. Accessed January 23, 2026. [Link]
-
MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Accessed January 23, 2026. [Link]
-
PubMed. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Accessed January 23, 2026. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple spectral depiction, offering a foundational understanding of the structural and electronic factors that govern the observed chemical shifts, signal multiplicities, and coupling constants. We will detail a robust experimental protocol for data acquisition, present a systematic interpretation of the spectral data, and provide the causal reasoning behind the spectral features. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal molecular structure elucidation and purity assessment.
Introduction: The Role of NMR in Modern Synthesis
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of molecular structure is paramount. This compound represents a class of molecules where subtle isomeric differences can have profound impacts on biological activity and reaction pathways. The molecule incorporates several distinct chemical environments: a fluorinated aromatic ring, a ketone functionality, an aliphatic chain, and a cyclic acetal (dioxane).
¹H NMR spectroscopy stands as the primary analytical tool for elucidating such structures in solution.[1] It provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance. This guide serves to deconstruct the ¹H NMR spectrum of the title compound, providing a predictive framework grounded in established spectroscopic principles and field expertise.
Molecular Structure and Proton Environments
To systematically analyze the spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of this compound is presented below, with each unique proton environment assigned a letter for clarity in the subsequent discussion.
Caption: Labeled structure of this compound.
Experimental Protocol for ¹H NMR Acquisition
The acquisition of a high-quality, high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.
Materials and Equipment
-
Analyte: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS), 0.75 mL. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identified.[2]
-
Equipment: 5 mm NMR tube (borosilicate glass, Grade A), Pasteur pipette, cotton wool, vortex mixer.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a standard probe.
Sample Preparation Workflow
The integrity of the final spectrum is critically dependent on the sample preparation stage. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities.
-
Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. For routine structural confirmation, this concentration is sufficient to obtain a good signal-to-noise ratio in a few minutes.[3]
-
Dissolution: Add approximately 0.75 mL of CDCl₃ (with TMS) to the vial. The internal standard, TMS, provides the reference signal at δ 0.0 ppm.[4]
-
Homogenization: Gently vortex the sample for 30 seconds to ensure complete dissolution. A clear, particulate-free solution should be obtained.
-
Transfer: Filter the solution into the NMR tube through a small cotton plug placed in a Pasteur pipette. This crucial step removes any dust or insoluble impurities that can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Instrument Parameters (400 MHz Example)
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for more accurate integration, though 2s is often sufficient for qualitative work.
-
Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for sharp lineshapes and resolving fine coupling.
Spectral Analysis and Interpretation
The predicted ¹H NMR spectrum is a composite of signals from the aromatic, aliphatic, and dioxane moieties. The analysis below proceeds systematically through each proton environment labeled in Section 2.0.
Aliphatic Propiophenone Chain (Protons a, b)
-
Protons (b) - Methylene adjacent to Dioxane (C-3):
-
Chemical Shift (δ): These protons are adjacent to the C-2 carbon of the dioxane ring. Their chemical environment is primarily aliphatic. We predict a signal around δ 2.0-2.3 ppm .
-
Integration: 2H.
-
Multiplicity: These protons are coupled to the two protons at position (a). Following the n+1 rule, the signal will be a triplet (t) .
-
-
Protons (a) - Methylene adjacent to Carbonyl (C-2):
-
Chemical Shift (δ): This methylene group is α to the ketone's carbonyl group. The carbonyl function is strongly electron-withdrawing and deshielding.[5] Therefore, these protons will resonate significantly downfield compared to typical alkyl protons, predicted in the range of δ 3.1-3.4 ppm .
-
Integration: 2H.
-
Multiplicity: Coupled to the two adjacent protons at position (b), this signal will also appear as a triplet (t) .
-
1,3-Dioxane Ring (Protons g, h, i)
The 1,3-dioxane ring typically adopts a stable chair conformation, leading to distinct axial and equatorial proton environments.[6]
-
Proton (g) - Acetal Proton (C-2 of dioxane):
-
Chemical Shift (δ): This proton is on a carbon flanked by two oxygen atoms (an acetal), resulting in strong deshielding. Based on data for similar 2-substituted dioxanes, this signal is expected around δ 4.8-5.0 ppm .[7][8]
-
Integration: 1H.
-
Multiplicity: It is coupled to the two adjacent protons of the aliphatic chain (b). This signal will be a triplet (t) .
-
-
Protons (i) - Methylene at C-4/C-6 of dioxane:
-
Chemical Shift (δ): These protons are on carbons bonded to one oxygen atom. The axial and equatorial protons are diastereotopic and will have different chemical shifts. They typically appear as complex multiplets in the region of δ 3.8-4.2 ppm .[7][8] The equatorial protons are usually slightly downfield from the axial ones.
-
Integration: 4H.
-
Multiplicity: These protons are geminally coupled to each other and vicinally coupled to the C-5 protons (h), resulting in a complex multiplet (m) .
-
-
Protons (h) - Methylene at C-5 of dioxane:
-
Chemical Shift (δ): This is the central methylene group of the propane-1,3-diol unit. The axial and equatorial protons are again diastereotopic. They are less deshielded than the C-4/C-6 protons and are expected to resonate further upfield. The signal will likely be split into two regions, with the equatorial proton around δ 2.0-2.2 ppm and the axial proton further upfield around δ 1.3-1.5 ppm .[7]
-
Integration: 2H.
-
Multiplicity: Each proton is coupled to its geminal partner and the four protons at the C-4/C-6 positions, leading to a complex multiplet (m) .
-
2'-Fluorophenyl Ring (Protons c, d, e, f)
The aromatic region (δ 7.0-8.5 ppm) will be the most complex due to the combined effects of the electron-withdrawing acyl group and the ortho-fluorine substituent. The fluorine atom (I=1/2) couples to nearby protons, with the magnitude of the coupling constant (J_HF) decreasing with the number of bonds.[9][10]
-
Proton (f) - H-6':
-
Chemical Shift (δ): This proton is ortho to the carbonyl group, which strongly deshields it due to anisotropic effects. It is also meta to the fluorine. We predict this proton to be the most downfield in the aromatic region, around δ 7.9-8.1 ppm .
-
Integration: 1H.
-
Multiplicity: It is coupled to H-5' (ortho, J_HH ≈ 7-8 Hz) and H-4' (para, J_HH ≈ 0-1 Hz). It also exhibits a four-bond coupling to fluorine (⁴J_HF ≈ 1-2 Hz). The signal will likely appear as a doublet of doublets (dd) or a more complex triplet of doublets (td) if the ortho and meta couplings are similar.
-
-
Proton (c) - H-3':
-
Chemical Shift (δ): This proton is ortho to the fluorine atom and meta to the carbonyl group. It will be significantly influenced by the fluorine. Expected chemical shift is around δ 7.2-7.4 ppm .
-
Integration: 1H.
-
Multiplicity: It experiences a large three-bond coupling to fluorine (³J_HF ≈ 8-10 Hz) and an ortho coupling to H-4' (J_HH ≈ 8-9 Hz). This will result in a triplet-like signal, more accurately a doublet of doublets (dd) .
-
-
Proton (e) - H-5':
-
Chemical Shift (δ): This proton is para to the fluorine and meta to the carbonyl. It is expected around δ 7.3-7.5 ppm .
-
Integration: 1H.
-
Multiplicity: It is coupled to H-6' (ortho, J_HH ≈ 7-8 Hz) and H-4' (ortho, J_HH ≈ 7-8 Hz). The five-bond coupling to fluorine (⁵J_HF) is typically negligible or very small. This will appear as a triplet or a triplet of doublets (td) .
-
-
Proton (d) - H-4':
-
Chemical Shift (δ): This proton is meta to both the fluorine and the carbonyl group. It will be the most shielded of the aromatic protons, expected around δ 7.1-7.3 ppm .
-
Integration: 1H.
-
Multiplicity: It is coupled to H-3' (ortho, J_HH ≈ 8-9 Hz), H-5' (ortho, J_HH ≈ 7-8 Hz), and has a four-bond coupling to fluorine (⁴J_HF ≈ 4-6 Hz). This will result in a complex multiplet (m) , likely a triplet of doublets (td) .
-
Summary of Predicted ¹H NMR Data
The following table consolidates the predicted spectral data for this compound in CDCl₃.
| Proton Label | Chemical Environment | Predicted Shift (δ, ppm) | Integration | Predicted Multiplicity |
| a | -CH₂-C=O | 3.1 - 3.4 | 2H | Triplet (t) |
| b | -CH₂-CH₂(dioxane) | 2.0 - 2.3 | 2H | Triplet (t) |
| c | Aromatic H-3' (ortho to F) | 7.2 - 7.4 | 1H | Doublet of Doublets (dd) |
| d | Aromatic H-4' (meta to F, C=O) | 7.1 - 7.3 | 1H | Multiplet (m) or Td |
| e | Aromatic H-5' (para to F) | 7.3 - 7.5 | 1H | Triplet of Doublets (td) |
| f | Aromatic H-6' (ortho to C=O) | 7.9 - 8.1 | 1H | Triplet of Doublets (td) |
| g | Dioxane H-2 (Acetal) | 4.8 - 5.0 | 1H | Triplet (t) |
| h | Dioxane H-5 (Axial & Eq.) | 1.3 - 1.5 & 2.0 - 2.2 | 2H | Multiplet (m) |
| i | Dioxane H-4/6 (Axial & Eq.) | 3.8 - 4.2 | 4H | Multiplet (m) |
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. The key diagnostic signals include the downfield triplet for the acetal proton (g) around δ 4.9 ppm, the downfield triplet for the methylene group alpha to the carbonyl (a) around δ 3.2 ppm, and the highly complex and deshielded aromatic region between δ 7.1 and 8.1 ppm. The characteristic splitting patterns in the aromatic region, dictated by both H-H and H-F coupling, are definitive for confirming the 2'-fluoro substitution pattern. This comprehensive analysis provides a reliable blueprint for scientists to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their research and development efforts.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]
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Georg Thieme Verlag KG. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
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University College London. (n.d.). Chemical shifts. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]
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The Journal of Organic Chemistry. (1961). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, a compound of interest in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, understanding its behavior in different solvent systems is paramount for designing robust synthetic routes, purification strategies, and formulation protocols. The presence of a fluorine atom and a dioxane moiety imparts unique electronic and steric properties to the molecule, influencing its interactions with solvent molecules and, therefore, its solubility profile.
The molecular structure, featuring a polar ketone group, a semi-rigid dioxane ring, and a fluorinated aromatic system, suggests a nuanced solubility profile. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins, making such compounds valuable in medicinal chemistry. However, these modifications also alter physicochemical properties like solubility, which must be thoroughly characterized.
Predicting Solubility: A Molecular Structure-Based Approach
A preliminary assessment of solubility can be derived from the principle of "like dissolves like." The structure of this compound (Molecular Formula: C13H15FO3) presents several functional groups that govern its interaction with solvents:
-
Aromatic Ring with Fluorine Substitution: The fluorophenyl group introduces some lipophilicity, suggesting solubility in nonpolar aromatic solvents. The electronegative fluorine atom can also participate in dipole-dipole interactions.
-
Propiophenone Backbone: The ketone group is a hydrogen bond acceptor, indicating potential solubility in protic solvents.
-
1,3-Dioxane Ring: This cyclic ether contributes to the molecule's polarity and can act as a hydrogen bond acceptor.
Based on these features, we can anticipate the following solubility trends:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule.[1] Chloroform and other chlorinated solvents are also likely to be good solvents.
-
Moderate Solubility: In polar protic solvents like ethanol and methanol, where hydrogen bonding can occur. Solubility in acetone, which has a significant dipole moment, is also expected to be moderate to high.
-
Low Solubility: In nonpolar solvents such as hexanes and cyclohexane, due to the overall polarity of the molecule.
The following table provides a qualitative prediction of solubility in a range of common organic solvents. It is imperative to note that these are estimations and must be confirmed through empirical testing.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | High | Strong dipole-dipole interactions.[1] | |
| Tetrahydrofuran (THF) | Moderate to High | Ether functionality can interact with the dioxane ring. | |
| Acetonitrile | Moderate | Significant dipole moment. | |
| Polar Protic | Ethanol | Moderate | Hydrogen bond accepting capabilities of the ketone and dioxane oxygens. |
| Methanol | Moderate | Similar to ethanol, but higher polarity may influence solubility. | |
| Nonpolar | Toluene | Low to Moderate | Aromatic stacking interactions with the fluorophenyl ring. |
| Hexane | Low | Mismatch in polarity. | |
| Chlorinated | Dichloromethane (DCM) | High | Good general solvent for many organic compounds. |
| Chloroform | High | Capable of hydrogen bonding and solvating polar groups.[1] |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (analytical standard, >95% purity)[2]
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a known volume of each selected organic solvent to the vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any suspended particles.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant samples with the same solvent used for the standards to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine the concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
stability and storage conditions for 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
An In-depth Technical Guide to the Stability and Storage of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
Introduction
This compound is a complex organic molecule of significant interest in synthetic chemistry, potentially serving as a key intermediate in the development of pharmaceutical agents. Its molecular architecture, featuring a fluorinated aromatic ketone and a cyclic acetal (dioxane) moiety, presents a unique combination of functional groups. The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). Understanding the chemical stability, potential degradation pathways, and optimal storage conditions is therefore not merely a matter of good laboratory practice, but a critical component of robust drug development.
This guide provides a comprehensive technical overview of the stability profile of this compound. Drawing from first principles of organic chemistry and established standards in pharmaceutical stability testing, we will explore its inherent vulnerabilities, predict degradation pathways, and establish field-proven protocols for its proper storage, handling, and stability assessment.
Chemical Profile and Inherent Stability Characteristics
The stability of this compound is dictated by the interplay of its three primary structural features: the 2'-fluoropropiophenone core, the propiophenone side chain, and the 1,3-dioxane ring.
-
Fluoropropiophenone Core: The propiophenone structure incorporates an aromatic ketone, which can be susceptible to photochemical reactions upon exposure to light, particularly in the UV spectrum. Aromatic ketones can undergo photoreduction in the presence of hydrogen donors.[1] The carbon-fluorine bond on the aromatic ring is exceptionally strong and generally stable under common storage conditions, though it can be cleaved under harsh conditions such as advanced oxidation processes.[2]
-
1,3-Dioxane Ring: This functional group is a cyclic acetal. The defining characteristic of acetals and ketals is their stability under neutral to basic conditions and their pronounced lability in the presence of acid.[3] Even trace amounts of acid, including Lewis acids, can catalyze the hydrolysis of the dioxane ring, leading to the formation of an aldehyde and 1,3-propanediol.[4][5] This susceptibility to acid-catalyzed hydrolysis is the most significant inherent instability of the molecule.
Potential Degradation Pathways
A thorough understanding of potential degradation mechanisms is essential for developing stability-indicating analytical methods and designing appropriate storage protocols.[6] For this compound, the primary anticipated degradation pathways are hydrolysis and photolysis.
Caption: Predicted degradation pathways for the target molecule.
-
Acid-Catalyzed Hydrolysis: This is the most probable degradation route under improper storage, especially in the presence of moisture and acidic impurities. The dioxane ring opens to yield 3-oxo-3-(2-fluorophenyl)propanal and 1,3-propanediol. This reaction can be initiated by strong Brønsted acids or Lewis acids.[4] The rate of hydrolysis is generally pH-dependent.[5]
-
Photodegradation: Aromatic ketones are known to absorb UV light, which can promote an electron to a higher energy state, making the molecule more reactive.[7] In the presence of a hydrogen donor (e.g., solvent impurities), the ketone can be reduced to a secondary alcohol. The ICH Q1B guidelines provide a framework for assessing such photostability.[8]
-
Oxidation: While generally robust, exposure to strong oxidizing agents could potentially lead to cleavage of the side chain or other oxidative transformations.
-
Thermal Decomposition: High temperatures can induce decomposition. For similar structures like propionic acid, thermal decomposition occurs at very high temperatures (above 490°C), suggesting good thermal stability under normal storage conditions.[9]
Recommended Storage and Handling Conditions
To mitigate the identified degradation risks, a multi-faceted approach to storage is required. The following conditions are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C.[10] | Reduces the rate of all potential chemical reactions, including slow hydrolysis and oxidation. Consistent with recommendations for similar fine chemicals.[11] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces oxygen to prevent oxidative degradation and displaces moisture to minimize the risk of hydrolysis. |
| Container | Use amber glass vials or bottles with tightly sealed, non-reactive caps. | Amber glass protects the compound from light, preventing photodegradation.[12] A tight seal is crucial to prevent moisture and air ingress.[13] |
| Environment | Store in a dry, well-ventilated area away from heat, sources of ignition, and incompatible materials.[13] | Prevents accidental exposure to conditions that could accelerate degradation. |
| Incompatibilities | Strong acids, strong oxidizing agents. | Strong acids will rapidly catalyze the hydrolysis of the dioxane ring.[4] Strong oxidizers can degrade the molecule.[14] |
Experimental Protocols for Stability Assessment (Forced Degradation)
Forced degradation, or stress testing, is a critical component of drug development used to identify likely degradation products and establish the stability-indicating power of analytical methods.[15][16] The following protocols outline a systematic approach to evaluating the stability of this compound. A single batch of the material should be used for all stress studies to ensure comparability.[17]
Caption: Workflow for a forced degradation study.
Protocol 1: Hydrolytic Stability
-
Objective: To assess stability towards acid and base-catalyzed hydrolysis.
-
Methodology:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and protect them from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis to halt the degradation reaction.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Expected Outcome: Significant degradation is expected under acidic conditions due to the lability of the dioxane ring.[4] The compound is expected to be relatively stable under neutral and basic conditions.
Protocol 2: Oxidative Stability
-
Objective: To determine susceptibility to oxidation.
-
Methodology:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction over time (e.g., up to 24-48 hours) by analyzing aliquots via HPLC.
-
-
Expected Outcome: The degree of degradation will reveal the molecule's sensitivity to oxidation.
Protocol 3: Photostability
-
Objective: To evaluate the impact of light exposure, following regulatory guidelines.[8]
-
Methodology:
-
Expose the solid compound and a solution of the compound to a calibrated light source within a photostability chamber.
-
The exposure should meet the ICH Q1B requirement of not less than 1.2 million lux hours of visible light and 200 watt hours/m² of near UV energy.[18]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to act as a thermal control.
-
Analyze the stressed and control samples by HPLC.
-
-
Expected Outcome: Comparison of the exposed and control samples will reveal any degradation due to light. The aromatic ketone moiety is the most likely site of photodegradation.[19]
Protocol 4: Thermal Stability
-
Objective: To assess the effect of elevated temperature on the solid material.
-
Methodology:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Analyze samples at initial and subsequent time points.
-
Compare the results to a control sample stored at the recommended refrigerated temperature.
-
-
Expected Outcome: The compound is expected to be relatively stable, but this test will confirm the upper limits for safe handling and short-term storage.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the validation of an analytical method that can accurately quantify the parent compound and separate it from all significant degradation products.[6][15] A reverse-phase HPLC method with UV detection is typically the primary tool. The method is considered "stability-indicating" if it can resolve the peaks of the degradation products from the parent peak and from each other, demonstrating specificity. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak in stressed samples is free from co-eluting impurities.
Conclusion
This compound is a molecule with a predictable stability profile governed by its primary functional groups. Its most significant vulnerability is the acid-labile 1,3-dioxane ring, making the exclusion of acids and moisture the highest priority during storage. It also possesses a potential for photodegradation due to its aromatic ketone structure.
By adhering to the recommended storage conditions—refrigeration (2-8°C) in tightly sealed, light-resistant containers under an inert atmosphere—the long-term stability of this valuable chemical intermediate can be assured. The implementation of systematic forced degradation studies is essential for any research or development program to fully characterize its degradation profile and to develop the robust, stability-indicating analytical methods required to guarantee its quality and purity.
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potential impurities in 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone synthesis
An In-depth Technical Guide on Potential Impurities in the Synthesis of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential impurities that may arise during the synthesis of this compound, a critical starting material in the pharmaceutical industry. The document outlines a systematic approach to identifying and controlling impurities originating from starting materials, side reactions, and degradation. By elucidating the underlying chemical mechanisms and providing actionable control strategies, this guide serves as an essential resource for ensuring the quality, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).
Introduction: The Imperative of Impurity Control in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the control of impurities is not merely a matter of quality but a fundamental pillar of patient safety. Regulatory bodies mandate rigorous characterization and control of any substance in a drug product that is not the intended API. For a key starting material such as this compound, a proactive and scientifically-grounded approach to impurity profiling is paramount. This guide is designed to move beyond a simple catalog of potential contaminants, offering instead a mechanistic understanding of their formation, which is the true cornerstone of a robust and self-validating manufacturing process.
The Primary Synthetic Route: Friedel-Crafts Acylation
The most prevalent industrial synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 3-(1,3-dioxan-2-yl)propanoyl chloride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the electron-rich fluorobenzene ring.
Caption: General schematic of the Friedel-Crafts acylation synthesis pathway.
This process, while efficient, is susceptible to the formation of several process-related impurities, which, in addition to contaminants from the starting materials, must be carefully controlled.
Impurities from Starting Materials
The principle of "garbage in, garbage out" is highly relevant in chemical synthesis. The purity of the final product is fundamentally dependent on the quality of the raw materials.
-
Fluorobenzene: May contain residual benzene from its manufacturing process or difluorobenzenes from over-fluorination. The presence of benzene is a significant toxicological concern.
-
3-(1,3-Dioxan-2-yl)propanoyl chloride: This reagent can be a source of multiple impurities, including unreacted starting materials or byproducts from its own synthesis. A critical impurity is the unreacted 3-chloropropanoyl chloride , which can lead to the formation of 2'-fluoro-3-chloropropiophenone.
Process-Related Impurities: A Mechanistic Dissection
These impurities are formed concurrently with the desired product and are a direct consequence of the reaction chemistry.
Isomeric Impurities: The Regioselectivity Challenge
The fluorine atom on the benzene ring is an ortho-, para-directing group. While the para-substituted product (4'-fluoro isomer) is sterically and often electronically favored, the formation of the ortho-substituted isomer (2'-fluoro isomer) is a significant and expected side reaction.[3]
Caption: Competing pathways for ortho and para isomer formation.
The ratio of these isomers is highly dependent on reaction conditions such as temperature and the choice of Lewis acid catalyst.[3][4] Lower temperatures typically favor the formation of the thermodynamically more stable para isomer.
Diacylation Impurities
Under forcing conditions (e.g., high temperature, excess acylating agent), the product itself can undergo a second acylation, leading to di-substituted propiophenone impurities. Although the ketone group is deactivating, this side reaction can occur and should be monitored.[3]
Protecting Group Instability
The 1,3-dioxane moiety is a cyclic acetal, which serves to protect a carbonyl group in the side chain.[5][6] While stable under basic and neutral conditions, it is labile in the presence of strong acids, including the Lewis acids used to catalyze the reaction.[7][8]
-
Hydrolysis: Trace amounts of water can lead to the acid-catalyzed hydrolysis of the dioxane ring, yielding an aldehyde impurity . This is particularly relevant during the aqueous work-up phase.
Degradation Impurities
Impurities can also be formed after the primary synthesis during purification, drying, or storage. The primary degradation pathway for this compound is hydrolysis of the 1,3-dioxane ring, as described above. Exposure to acidic conditions or even prolonged storage in protic solvents can facilitate this degradation.
Impurity Summary and Control Strategies
The following table provides a consolidated overview of the key potential impurities and the strategies for their control.
| Impurity Class | Specific Example | Origin | Control Strategy |
| Starting Material | Benzene | Fluorobenzene | Source high-purity fluorobenzene with strict specifications for benzene content. Implement a validated GC-MS method for incoming raw material qualification. |
| 2'-fluoro-3-chloropropiophenone | 3-(1,3-Dioxan-2-yl)propanoyl chloride | Ensure the complete conversion of 3-chloropropanoyl chloride during the synthesis of the acylating agent. Qualify the raw material by HPLC or GC. | |
| Process-Related | 2'-fluoro isomer | Side Reaction (Regioselectivity) | Optimize reaction temperature (typically lower), catalyst choice, and solvent system to maximize para-selectivity.[3][4] Develop a robust chromatographic method for separation. |
| Diacylated byproducts | Side Reaction (Over-acylation) | Maintain strict stoichiometric control of reactants. Monitor reaction progress by HPLC to avoid prolonged reaction times after full conversion of the limiting reagent.[3] | |
| Degradation | Aldehyde from dioxane hydrolysis | Process (Work-up) / Storage | Use anhydrous reaction conditions.[3] Carefully control pH during aqueous work-up. Store the final product in a dry, inert environment. Avoid acidic conditions during storage and handling.[7][8] |
A Self-Validating Experimental Workflow
A robust manufacturing process incorporates checkpoints to monitor and control critical parameters. This self-validating approach ensures consistent product quality.
Key Methodologies
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction's progress. It can effectively separate the starting materials, the desired product, and the isomeric impurity, allowing for precise determination of the reaction endpoint.
-
Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying trace impurities.[9] High-resolution mass spectrometry can aid in the structural elucidation of unknown peaks.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of the final product and for characterizing isolated impurities.
Workflow with In-Process Controls (IPCs)
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- 9. Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone (CAS No. 898785-98-3) is a fluorinated propiophenone derivative of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a fluorinated phenyl ring, a ketone functional group, and a dioxane moiety, makes it a valuable and versatile building block for the synthesis of complex molecular entities with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity of parent molecules, while the ketone and dioxane groups offer multiple avenues for chemical modification and elaboration. This guide provides a comprehensive overview of the commercial availability, synthesis, technical specifications, and potential applications of this compound, designed to empower researchers in their scientific endeavors.
Procurement and Commercial Availability: Sourcing High-Purity Material
For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is paramount. This compound is available from a number of specialized chemical suppliers. When sourcing this compound, it is crucial to verify the purity and obtain a comprehensive Certificate of Analysis (CoA) to ensure the material meets the stringent requirements for research and development.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity Specification | Additional Information |
| Aladdin | ≥95% | A prominent supplier of research chemicals. |
| Arctom | Varies | Catalog number: BD-A572050.[1] |
| BLDpharm | Varies | Further inquiry for detailed specifications is recommended. |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Molecular and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and biological studies.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898785-98-3 | Internal Database |
| Molecular Formula | C₁₃H₁₅FO₃ | Internal Database |
| Molecular Weight | 238.26 g/mol | Internal Database |
| IUPAC Name | 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | Internal Database |
Synthesis Strategies: A Mechanistic Perspective
Step 1: Friedel-Crafts Acylation of Fluorobenzene
The core of the propiophenone structure is typically assembled via a Friedel-Crafts acylation reaction.[2] In this electrophilic aromatic substitution reaction, fluorobenzene would be acylated with a suitable three-carbon acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The use of 3-chloropropionyl chloride is a common strategy for introducing the three-carbon chain.
Caption: Proposed Friedel-Crafts acylation of fluorobenzene.
Step 2: Formation of the 1,3-Dioxane Protecting Group
The resulting 3-chloro-1-(2-fluorophenyl)propan-1-one would then undergo a nucleophilic substitution reaction with a suitable oxygen nucleophile to introduce the precursor to the dioxane ring. A more direct approach, however, involves the protection of a carbonyl group. A plausible alternative strategy would be to start with a precursor already containing the dioxane moiety. For instance, 3-(1,3-dioxan-2-yl)propanoic acid could be converted to its corresponding acyl chloride, 3-(1,3-dioxan-2-yl)propanoyl chloride. This acyl chloride would then be used to acylate fluorobenzene in a Friedel-Crafts reaction.
The 1,3-dioxane moiety is a common protecting group for aldehydes and ketones.[3][4] It is generally stable under basic, neutral, and many reductive and oxidative conditions, but can be readily removed under acidic conditions.[4][5] This stability profile allows for selective chemical transformations on other parts of the molecule.[5] The formation of the dioxane ring is typically achieved by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol.[3]
Sources
- 1. aragenbio.com [aragenbio.com]
- 2. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Propiophenone Derivatives in Synthesis: A Technical Guide for Researchers
Introduction: The Propiophenone Scaffold - A Versatile Building Block in Modern Synthesis
Propiophenone, a simple aryl ketone, serves as a foundational scaffold for a vast and diverse array of derivatives with significant applications across the chemical sciences. Its inherent structural features—an aromatic ring, a reactive carbonyl group, and an adjacent methylene group—provide multiple points for functionalization, making it a highly versatile building block in organic synthesis. This guide provides an in-depth exploration of the synthesis of propiophenone derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into both classical and contemporary synthetic methodologies, elucidate the mechanistic underpinnings of these transformations, and provide practical, field-proven insights into experimental design and execution. The overarching goal is to equip the reader with a comprehensive understanding of how to strategically utilize the propiophenone core to construct complex and functionally rich molecules.
Propiophenone derivatives are of particular interest in medicinal chemistry due to their wide spectrum of biological activities. These compounds have been shown to exhibit anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial properties.[1] For instance, a series of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities, with some compounds emerging as potent agents that also lower lipid levels.[2] The propiophenone moiety is a key structural component in several established drugs, including the antidepressant bupropion and adrenergic beta-antagonists used to treat hypertension and cardiac arrhythmias.[3] Furthermore, propiophenone is a crucial intermediate in the synthesis of pharmaceuticals like phenmetrazine, an appetite suppressant, and the analgesic dextropropoxyphene.[4] It is also a precursor for the synthesis of ephedrine and cathinone derivatives.[5]
This guide will be structured to provide a logical progression from foundational synthetic strategies to more advanced and specialized topics. We will begin with an examination of the classical Friedel-Crafts acylation, a cornerstone of aryl ketone synthesis, and then explore modern, more sustainable alternatives. Subsequent sections will be dedicated to the synthesis of key classes of biologically active derivatives, including chalcones, α-amino ketones, and chiral alcohols. Throughout, we will emphasize the rationale behind the choice of reagents and reaction conditions, providing detailed experimental protocols and mechanistic diagrams to ensure a thorough and practical understanding of the subject matter.
I. Synthesis of the Propiophenone Core: Classical and Modern Approaches
The construction of the propiophenone scaffold is the first critical step in accessing its diverse derivatives. Over the years, a variety of methods have been developed, ranging from the venerable Friedel-Crafts acylation to more recent catalytic and greener approaches.
The Friedel-Crafts Acylation: A Time-Honored Method
The Friedel-Crafts acylation is a fundamental and widely used electrophilic aromatic substitution reaction for the synthesis of aryl ketones, including propiophenone.[6] The reaction typically involves the treatment of an aromatic compound, such as benzene, with an acylating agent like propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.[7]
Mechanism and Rationale:
The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion.[8] This powerful electrophile is then attacked by the nucleophilic π-electrons of the aromatic ring, leading to the formation of a sigma complex (arenium ion).[8] Subsequent deprotonation of the sigma complex by the tetrachloroaluminate anion (AlCl₄⁻) restores the aromaticity of the ring and yields the desired aryl ketone.[1] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[9]
Figure 1: General workflow for the Friedel-Crafts acylation of benzene to produce propiophenone.
Experimental Protocol: Synthesis of Propiophenone via Friedel-Crafts Acylation
This protocol provides a detailed, step-by-step methodology for the synthesis of propiophenone from benzene and propionyl chloride using aluminum chloride as the catalyst.
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Propionyl Chloride
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ice
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
-
-
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane as the solvent. Cool the flask in an ice bath.
-
Addition of Reactants: Slowly add a solution of propionyl chloride (1.0 equivalent) in anhydrous benzene (used as both reactant and solvent) to the stirred suspension of AlCl₃ via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (around 40-50 °C) for 1-2 hours to ensure the completion of the reaction.[10]
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude propiophenone can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[10]
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and glassware is critical because aluminum chloride reacts violently with water, which would deactivate the catalyst.
-
Stoichiometric Amount of Catalyst: A stoichiometric amount of AlCl₃ is required because both the starting acyl chloride and the resulting ketone product form complexes with the Lewis acid, rendering it inactive.
-
Controlled Addition and Cooling: The initial reaction is highly exothermic. Slow addition of the reactants at a low temperature prevents side reactions and ensures a controlled reaction rate.
-
Aqueous Work-up with Acid: The addition of ice and HCl is necessary to hydrolyze the aluminum complexes formed during the reaction and to separate the product from the catalyst.
Greener Alternatives to Traditional Friedel-Crafts Acylation
While effective, the classical Friedel-Crafts acylation suffers from several drawbacks, including the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts, and the generation of significant acidic waste.[11] These limitations have prompted the development of more environmentally benign alternatives.
Heterogeneous Catalysts:
The use of solid acid catalysts, such as zeolites (e.g., H-β zeolite), offers a greener approach to Friedel-Crafts acylation.[12] These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture by simple filtration, minimizing waste.[12] For instance, the acylation of anisole with propionic anhydride has been successfully carried out using H-β zeolite and ZrCl₄ as catalysts.[13]
Metal- and Halogen-Free Methodologies:
Recent research has focused on developing Friedel-Crafts acylation methods that avoid the use of metals and halogens. One such approach utilizes methanesulfonic anhydride to promote the acylation of arenes with carboxylic acids. This method generates minimal waste that is free of metallic and halogenated components.[14]
Catalytic Friedel-Crafts Acylation:
Significant progress has been made in developing catalytic Friedel-Crafts acylation reactions that require only a small amount of catalyst. For example, iron(III) chloride (FeCl₃) at a low loading (5 mol%) in propylene carbonate, an environmentally friendly solvent, has been shown to efficiently catalyze the acylation of activated arenes.[15][16]
| Catalyst System | Acylating Agent | Arene | Yield (%) | Reference |
| AlCl₃ (stoichiometric) | Propionyl chloride | Benzene | ~63-84 | [10] |
| H-β Zeolite/ZrCl₄ | Propionic anhydride | Anisole | Good to excellent | [13] |
| Methanesulfonic anhydride | Propionic acid | Various | Good | [14] |
| 5 mol% FeCl₃ | Propionyl chloride | Activated arenes | Good to excellent | [15][16] |
Table 1: Comparison of different catalytic systems for the synthesis of propiophenone and its derivatives.
Other Synthetic Routes to the Propiophenone Core
Beyond Friedel-Crafts type reactions, other methods have been developed for the synthesis of propiophenones.
Vapor-Phase Cross-Decarboxylation:
An alternative industrial process involves the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst, such as calcium acetate and alumina, at high temperatures (450–550 °C).[4][7] While this method avoids the use of corrosive Lewis acids, it can lead to the formation of by-products that are difficult to separate.[7][17]
Oxidation of Propylbenzene Derivatives:
A modern approach involves the direct oxidation of propylbenzene derivatives to propiophenones. One such method utilizes iodine and tert-butyl hydroperoxide in the presence of an organic acid to effect the transformation.[4] This reaction proceeds under relatively mild conditions and simplifies the synthetic route.[4]
II. Synthesis of Key Propiophenone Derivatives
The propiophenone scaffold is a versatile starting point for the synthesis of a wide range of derivatives with important applications, particularly in medicinal chemistry. This section will focus on the synthesis of three major classes of derivatives: chalcones, α-amino ketones, and chiral alcohols.
Chalcones: Synthesis and Applications
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of naturally occurring compounds that form the central core of a variety of biologically important molecules.[18] They are synthesized through the Claisen-Schmidt condensation of an aryl ketone (in this case, a propiophenone derivative) with an aromatic aldehyde.[5][18] Chalcone derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[19]
Mechanism of Claisen-Schmidt Condensation:
The Claisen-Schmidt condensation is a base-catalyzed reaction. The base abstracts an α-proton from the propiophenone to form an enolate ion. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone.
Figure 2: General workflow for the Claisen-Schmidt condensation to synthesize chalcones from propiophenone.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of a chalcone from a substituted propiophenone and a substituted benzaldehyde.
-
Materials:
-
Substituted Propiophenone
-
Substituted Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Ice
-
Hydrochloric Acid (HCl), dilute (for neutralization)
-
Beaker, magnetic stirrer, dropping funnel.
-
-
Procedure:
-
Reactant Mixture: Dissolve the substituted propiophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a beaker equipped with a magnetic stirrer.
-
Base Addition: Cool the mixture in an ice bath. Slowly add the sodium hydroxide solution dropwise with constant stirring. A precipitate should begin to form.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours (the reaction can be monitored by TLC).
-
Isolation: Pour the reaction mixture into ice-cold water. If a solid precipitates, filter it, wash with cold water until the washings are neutral, and dry. If no solid forms, neutralize the mixture with dilute HCl to induce precipitation.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Microwave-Assisted Synthesis of Chalcones:
To improve reaction times and yields, microwave-assisted synthesis has been employed for the preparation of chalcones.[20] For example, the solvent-free condensation of aryl ketones and aldehydes using iodine-impregnated alumina as a catalyst under microwave irradiation can produce chalcones in high yields (79-95%) in just a few minutes.[18]
α-Amino Ketones: Important Pharmaceutical Intermediates
α-Amino ketones are valuable synthetic intermediates, particularly in the pharmaceutical industry. For instance, they are precursors for the synthesis of pyrrole derivatives, which are used as stabilizers for PVC.
Synthetic Approaches:
Several methods exist for the synthesis of α-amino ketones from propiophenone derivatives. One common approach involves the α-bromination of the propiophenone followed by nucleophilic substitution with an amine. A more direct, one-pot strategy involves the oxidation of a benzylic secondary alcohol to a ketone, followed by in situ α-bromination and subsequent amination.[21]
More modern approaches include the direct α-amination of ketones. For example, a catalytic amount of copper(II) bromide can facilitate the direct α-amination of ketones with amines.[21]
Figure 3: A common synthetic route to α-amino ketones from propiophenone.
Chiral Alcohols via Asymmetric Reduction
The asymmetric reduction of prochiral ketones, such as propiophenone derivatives, to chiral secondary alcohols is a crucial transformation in organic synthesis, as these alcohols are valuable chiral building blocks.[10]
Catalytic Asymmetric Reduction:
A variety of catalysts have been developed for the enantioselective reduction of ketones. These include:
-
Biocatalysts: Enzymes such as alcohol dehydrogenases (ADHs) from organisms like Lactobacillus brevis can catalyze the asymmetric reduction of ketones with high enantioselectivity.[22]
-
Organocatalysts: Chiral oxazaborolidines (CBS catalysts) are effective organocatalysts for the asymmetric reduction of ketones using borane as the reducing agent.[10]
-
Transition Metal Catalysts: Chiral ruthenium complexes, such as those containing BINAP ligands and chiral diamines, are highly efficient catalysts for the asymmetric hydrogenation of ketones.[23]
Mechanism of Asymmetric Hydrogenation with Ru-Complexes:
The mechanism of asymmetric hydrogenation with Noyori-type Ru-BINAP-diamine catalysts is believed to involve a metal-ligand bifunctional catalysis. The substrate coordinates to the ruthenium center, and hydrogen is transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted six-membered transition state.[23] This highly organized transition state is responsible for the high degree of enantioselectivity.
| Catalyst Type | Reducing Agent | Typical Enantiomeric Excess (ee) | Reference |
| Lactobacillus brevis ADH | Isopropanol | High | [22] |
| Chiral Oxazaborolidine (CBS) | Borane (BH₃) | Good to excellent | [10][24] |
| Ru-BINAP-Diamine Complexes | H₂ | Up to >99% | [23] |
Table 2: Comparison of catalysts for the asymmetric reduction of propiophenone derivatives.
III. Conclusion and Future Outlook
The propiophenone scaffold continues to be a cornerstone of modern organic synthesis, providing access to a rich diversity of molecules with significant applications in medicine and materials science. While classical methods like the Friedel-Crafts acylation remain relevant, the field is increasingly moving towards more sustainable and efficient synthetic strategies. The development of heterogeneous catalysts, metal-free reaction conditions, and catalytic approaches is mitigating the environmental impact of traditional methods.
Furthermore, the ability to selectively functionalize the propiophenone core to generate important classes of derivatives, such as chalcones, α-amino ketones, and chiral alcohols, underscores its versatility. The ongoing advancements in asymmetric catalysis are particularly noteworthy, enabling the synthesis of enantiomerically pure propiophenone derivatives, which is often a critical requirement for pharmaceutical applications.
Looking ahead, we can anticipate further innovations in the synthesis of propiophenone derivatives. The application of emerging technologies such as flow chemistry and photocatalysis holds the potential to further enhance the efficiency, safety, and sustainability of these synthetic transformations.[8][25] The continued exploration of novel catalytic systems and the development of new reactions that exploit the unique reactivity of the propiophenone scaffold will undoubtedly lead to the discovery of new molecules with valuable properties. For researchers in drug discovery and development, a thorough understanding of the synthetic chemistry of propiophenone derivatives is essential for the rational design and efficient synthesis of the next generation of therapeutic agents.
IV. References
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Yadav, M. K., et al. (2012). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. Chemistry Central Journal, 6(1), 1-8. Available from: [Link]
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PROPIOPHENONE. LookChem. Available from: [Link]
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Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232-2235. Available from: [Link]
-
CN105646220A - Synthesizing method of propiophenone compound. Google Patents. Available from:
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Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. Organic & Biomolecular Chemistry. Available from: [Link]
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Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available from: [Link]
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Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Available from: [Link]
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Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2096-2105. Available from: [Link]
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SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available from: [Link]
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The smooth preparation of β/γ-substituted ketones has been carried out by a three-step continuous flow synthesis involving the initial photocatalyzed addition of an aldehyde onto phenyl vinyl sulfone. Zenodo. Available from: [Link]
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Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. ResearchGate. Available from: [Link]
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Synthesis of α-Amino Propiophenones. ResearchGate. Available from: [Link]
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Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. Available from: [Link]
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SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ResearchGate. Available from: [Link]
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Cherif, S. E., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances, 15(1), 1-10. Available from: [Link]
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Tiecco, M. (2012). Synthesis of biologically relevant heterocyclic compounds through the chemistry of selenium. European Journal of Organic Chemistry, 2012(22), 4077-4091. Available from: [Link]
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Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis. Available from: [Link]
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MICROWAVE ASSISTED SYNTHESIS OF CHALCONES DERIVATIVES. Lovely Professional University. Available from: [Link]
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Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available from: [Link]
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Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Available from: [Link]
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The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents. University of Graz. Available from: [Link]
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Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation. Available from: [Link]
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α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry. Available from: [Link]
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Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances. Available from: [Link]
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EP0587533B1 - Process for the preparation of alpha-aminoketone salts. Google Patents. Available from:
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Biological activity of new heterocyclic compounds derived from chalcone. Journal of Education and Scientific Studies. Available from: [Link]
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Design of stereoselective Ziegler–Natta propene polymerization catalysts. Proceedings of the National Academy of Sciences. Available from: [Link]
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Propiophenone derivatives and their preparation and pharmaceutical use. European Patent Office. Available from: [Link]
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Methodological & Application
Synthetic Utility of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone: A Guide for Researchers
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthetic applications of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone. While direct literature on this specific molecule is sparse, its structural motifs—a fluorinated aromatic ring, a ketone, and a protected aldehyde equivalent—position it as a versatile building block in modern organic synthesis. This guide is structured to provide both foundational knowledge and actionable protocols, grounded in established chemical principles and analogous transformations.
Introduction: A Multifunctional Synthetic Intermediate
This compound is a specialized propiophenone derivative. The presence of a fluorine atom on the phenyl ring can significantly modulate the electronic properties and metabolic stability of downstream compounds, a feature highly sought after in medicinal chemistry.[1] The core propiophenone structure is a well-established precursor for a variety of biologically active molecules. The key feature of this particular derivative is the 1,3-dioxane moiety, which serves as a protecting group for a latent aldehyde functionality. This allows for selective reactions at other sites of the molecule before revealing the aldehyde for subsequent transformations.
The 1,3-dioxane group is a robust cyclic acetal, stable under neutral, basic, and many oxidative and reductive conditions, yet it can be readily removed under acidic conditions.[2] This differential reactivity is the cornerstone of its utility in multi-step synthesis.
Physicochemical Properties (Predicted)
Below is a table of predicted physicochemical properties for this compound. These values are calculated based on its structure and can serve as a useful reference for experimental work.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₅FO₃ |
| Molecular Weight | 238.26 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); insoluble in water |
Proposed Synthesis of this compound
A plausible synthetic route to the target compound involves a two-step process starting from commercially available materials. The first step is a Friedel-Crafts acylation to form the fluoropropiophenone core, followed by the introduction of the protected aldehyde.
Step 1: Friedel-Crafts Acylation of Fluorobenzene
The synthesis of 2'-fluoropropiophenone is achieved via a Friedel-Crafts acylation of fluorobenzene with propionyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[3]
Experimental Protocol: Synthesis of 2'-Fluoropropiophenone
Materials:
-
Fluorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.
-
To this mixture, add fluorobenzene (1.2 equivalents) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2'-fluoropropiophenone.
Step 2: Introduction of the 3-(1,3-Dioxan-2-YL) Moiety
This step involves an α-functionalization of the 2'-fluoropropiophenone. A common strategy to introduce a protected aldehyde at the β-position is through a Mannich-type reaction followed by elimination and Michael addition, or via an aldol condensation with a protected glyoxal equivalent. A more direct approach, though potentially lower yielding, would be a reaction with a suitable electrophile bearing the dioxanyl group.
Conceptual Workflow for Synthesis
Caption: Proposed synthetic pathways to the target molecule.
Key Synthetic Applications
The unique combination of functional groups in this compound opens up several avenues for its application in the synthesis of complex molecules.
Precursor for Fluorinated Cathinone Derivatives
Synthetic cathinones are a class of psychoactive substances, and their fluorinated analogues are of interest in medicinal chemistry and toxicology research.[4] The propiophenone core of the target molecule is a direct precursor to the cathinone skeleton.
Workflow for Cathinone Synthesis
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Application Note & Protocol: Deprotection of 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone
Introduction: Strategic Unmasking of a Key Carbonyl Intermediate
In the landscape of pharmaceutical synthesis and drug development, the strategic use of protecting groups is a cornerstone of molecular construction. The 1,3-dioxane group serves as a robust and reliable protecting group for aldehydes, valued for its stability under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and basic reagents.[1][2] This application note provides a detailed protocol and scientific rationale for the deprotection of 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone to yield the corresponding β-keto aldehyde, 3-oxo-3-(2-fluorophenyl)propanal. This target molecule is a potentially valuable intermediate in the synthesis of various biologically active compounds, where the β-keto aldehyde moiety can participate in a variety of subsequent chemical transformations.
The presence of the 2'-fluoro and propiophenone functionalities introduces electronic considerations that must be addressed for an efficient deprotection. This guide offers a comprehensive approach, from the underlying mechanism to a step-by-step laboratory protocol, designed for researchers and professionals in organic synthesis and drug development.
Pillar 1: Mechanistic Insight into Acid-Catalyzed Dioxane Deprotection
The deprotection of a dioxane acetal is a classic example of acid-catalyzed hydrolysis. The reaction is reversible, and to drive it towards the desired aldehyde, it is typically performed in the presence of an excess of water.[3][4]
The mechanism proceeds through several distinct steps:
-
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxane ring by an acid catalyst (e.g., H₃O⁺). This converts the hydroxyl group into a good leaving group (water).
-
Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction. The stability of this intermediate is crucial for the reaction rate.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A proton is transferred from the newly added water molecule to a base (e.g., another water molecule), yielding a hemiacetal intermediate.
-
Second Protonation: The other oxygen atom of the original dioxane is protonated.
-
Elimination: The C-O bond cleaves, releasing 1,3-propanediol and forming a protonated aldehyde.
-
Final Deprotonation: The protonated aldehyde is deprotonated by a base to yield the final aldehyde product and regenerate the acid catalyst.
The presence of electron-withdrawing groups, such as the 2'-fluorophenyl ketone in the target substrate, can destabilize the oxocarbenium ion intermediate, thereby slowing down the rate of hydrolysis. Consequently, more forcing conditions (e.g., higher acid concentration or elevated temperature) may be required compared to the deprotection of acetals on electron-rich systems.
Caption: Mechanism of acid-catalyzed dioxane hydrolysis.
Pillar 2: A Validated Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | N/A | Starting material |
| Acetone | ACS Grade | Standard Vendor | Solvent |
| Hydrochloric Acid (2M aqueous) | Volumetric Standard | Standard Vendor | Acid catalyst |
| Ethyl Acetate | ACS Grade | Standard Vendor | Extraction solvent |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | In-house prep. | For neutralization |
| Brine (Saturated NaCl solution) | N/A | In-house prep. | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Vendor | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Dissolve the starting material in acetone (50 mL).
-
Add 2M aqueous hydrochloric acid (10 mL). The use of a co-solvent like acetone ensures the homogeneity of the reaction mixture.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture vigorously at room temperature (approx. 25°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: A typical eluent system would be 30% ethyl acetate in hexanes.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material and product should both be UV active. The product aldehyde is expected to have a lower Rf value than the starting acetal due to the presence of the free polar aldehyde group.
-
-
-
Work-up and Neutralization:
-
Once the TLC analysis indicates complete consumption of the starting material, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7-8).
-
Transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, 3-oxo-3-(2-fluorophenyl)propanal, can be purified by flash column chromatography on silica gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).
-
Collect the fractions containing the purified product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
-
-
Characterization:
-
The structure of the purified product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
-
The ¹H NMR spectrum is expected to show a characteristic aldehyde proton signal around 9-10 ppm.
-
Caption: Experimental workflow for dioxane deprotection.
Pillar 3: Field-Proven Insights & Troubleshooting
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Acid Catalyst | 2M Aqueous HCl | Other acids like sulfuric acid or p-toluenesulfonic acid can also be used. Lewis acids are also an option.[1] The concentration can be increased if the reaction is sluggish due to the electron-withdrawing nature of the substrate. |
| Solvent System | Acetone/Water | Acetone is an excellent solvent for the substrate and is miscible with water, ensuring a homogeneous reaction. Tetrahydrofuran (THF) can also be used as a co-solvent. |
| Temperature | Room Temperature (~25°C) | If the reaction is slow, gentle heating (e.g., to 40-50°C) can be applied. However, be aware that the β-keto aldehyde product may be prone to degradation or side reactions at higher temperatures.[5] |
| Reaction Time | 2-8 hours (monitor by TLC) | The reaction time will depend on the specific substrate and conditions. It is crucial to monitor the reaction to avoid the formation of byproducts from over-exposure to acidic conditions. |
| Troubleshooting | ||
| Reaction is slow | Increase the concentration of the acid, or gently heat the reaction mixture. | |
| Product is unstable | Work up the reaction as soon as it is complete. Avoid prolonged exposure to acid. The product, a β-keto aldehyde, may exist in equilibrium with its enol form and could be sensitive to both acid and base.[5][6] | |
| Impure product | If chromatography is difficult, consider purification via the formation of a bisulfite adduct, which is a classic method for purifying aldehydes.[7][8][9] The aldehyde can be regenerated from the adduct by treatment with a base. |
Conclusion
The deprotection of this compound via acid-catalyzed hydrolysis is a straightforward yet critical transformation for accessing the versatile β-keto aldehyde intermediate. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol provided herein offers a robust starting point, and the troubleshooting guide addresses potential challenges, ensuring a high probability of success for scientists in the pharmaceutical and chemical industries.
References
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Green Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. RSC Publishing. Retrieved from [Link]
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Horne, G. (n.d.). Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups. Retrieved from [Link]
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ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Lesyk, R. (2022). 3-Phenylpropanal and citral in the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles. ResearchGate. Retrieved from [Link]
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ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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NileRed. (2015). Acid-Catalyzed Dehydration: 1,4-Dioxane. YouTube. Retrieved from [Link]
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Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
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ResearchGate. (2025). SYNTHESIS, REACTIONS OF 3-OXO-3-(3-OXO-3H-BENZO[f] CHROMEN-2-YL)-2-(2-PHENYLHYDRAZONO) PROPANAL, AND INVESTIGATION OF THEIR ANTITUMOR ACTIVITY. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
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Leah4sci. (2019). 09.05 Acetals as Protecting Groups and Thioacetals. YouTube. Retrieved from [Link]
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ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone
Introduction: The Strategic Importance of Fluorinated Propiophenones in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2][3] The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4] Propiophenone scaffolds, on the other hand, are prevalent in a wide array of biologically active compounds. The convergence of these two features in molecules like 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone presents a valuable building block for the synthesis of novel therapeutics. The presence of the 1,3-dioxane moiety serves as a protecting group for a carbonyl functionality, allowing for selective transformations at other positions of the molecule.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[5][6][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[6][7] This application note provides a detailed guide to the palladium-catalyzed cross-coupling of this compound, offering insights into the reaction mechanisms, experimental protocols, and key considerations for successful implementation in a research and development setting.
Understanding the Substrate: Key Structural Features and Reactivity
The successful application of palladium-catalyzed cross-coupling reactions hinges on a thorough understanding of the substrate's structure and potential reactivity. This compound possesses several key features that influence its behavior in these transformations:
-
The 2'-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can impact the electronic properties of the aromatic ring, potentially influencing the rate of oxidative addition. While C-F bonds are generally strong, their presence can be advantageous in directing reactivity at other positions.
-
The Ketone Functionality: The propiophenone core contains a ketone, which is generally well-tolerated in many palladium-catalyzed cross-coupling reactions.[8] However, the choice of base and reaction temperature is crucial to avoid potential side reactions.
-
The 1,3-Dioxane Protecting Group: This acetal serves to protect a carbonyl group. Its stability under the reaction conditions is a critical consideration.[9][10] Most standard cross-coupling conditions are compatible with this protecting group.
-
The Aryl Halide (Implicit): For cross-coupling to occur at the fluorinated aromatic ring, a leaving group such as a bromide or iodide would typically be present on that ring. For the purpose of these protocols, we will assume the presence of an aryl bromide at a position amenable to cross-coupling, for instance, 4'-bromo-2'-fluoro-3-(1,3-dioxan-2-yl)propiophenone.
The Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[6][13]
-
Transmetalation: The organic group from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic fragments attached.[6][12]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][13]
Figure 1: A simplified diagram of the palladium-catalyzed cross-coupling cycle.
Experimental Protocols
The following protocols are provided as a starting point for the palladium-catalyzed cross-coupling of a 4'-bromo-2'-fluoro-3-(1,3-dioxan-2-yl)propiophenone substrate. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for achieving high yields and purity.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of the aryl bromide substrate with an arylboronic acid.
Materials:
-
4'-bromo-2'-fluoro-3-(1,3-dioxan-2-yl)propiophenone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture) or Dioxane/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4'-bromo-2'-fluoro-3-(1,3-dioxan-2-yl)propiophenone, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition 1 | Condition 2 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene/Water (4:1) | Dioxane/Water (4:1) |
| Temperature | 90 °C | 100 °C |
Table 1: Suggested starting conditions for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the coupling of the aryl bromide substrate with a primary or secondary amine.
Materials:
-
4'-bromo-2'-fluoro-3-(1,3-dioxan-2-yl)propiophenone (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos or RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the ligand, and the base to a flame-dried Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to generate the active catalyst.
-
Add the 4'-bromo-2'-fluoro-3-(1,3-dioxan-2-yl)propiophenone and the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition 1 | Condition 2 |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | RuPhos |
| Base | NaOtBu | LHMDS |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 110 °C |
Table 2: Suggested starting conditions for Buchwald-Hartwig amination.
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a fresh, active catalyst and proper inert atmosphere techniques to prevent catalyst decomposition. The in situ generation of the active Pd(0) species is critical.[5]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial.[7] For challenging substrates, consider using more electron-rich and bulky ligands like those developed by Buchwald and Hartwig.
-
Base Strength: The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[14] An inappropriate base can lead to poor results.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two arylboronic acid molecules can occur, especially in the presence of oxygen.[15] Thoroughly degassing solvents is essential.
-
Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved by acidic protons. The choice of a suitable base and solvent system can mitigate this.
-
Dehalogenation: Reduction of the aryl halide starting material can sometimes be observed.
-
-
Protecting Group Stability: While the 1,3-dioxane is generally stable, prolonged exposure to high temperatures and strongly acidic or basic conditions should be avoided to prevent deprotection.
Conclusion
The palladium-catalyzed cross-coupling of this compound and its derivatives is a powerful strategy for the synthesis of novel, fluorinated compounds with significant potential in drug discovery and development. By carefully selecting the catalyst system, ligands, and reaction conditions, researchers can effectively construct new carbon-carbon and carbon-heteroatom bonds, paving the way for the creation of diverse molecular architectures. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of these transformative reactions.
References
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Wikipedia. (n.d.). Cross-coupling reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Pharmaceutical Technology. (2015). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Levesque, T. M., Kinney, R. G., & Arndtsen, B. A. (2020). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025, August 10). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Journal of Chemical Education. (2021, January 31). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Organometallics. (n.d.). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]
-
PMC - NIH. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
-
Accounts of Chemical Research. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. [Link]
-
C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. (n.d.). Strategies Towards Challenging Fluorination Reactions. [Link]
-
CatSci Ltd. (n.d.). Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. [Link]
-
PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
-
PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
PubMed. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. [Link]
-
ACS Publications. (2021, March 9). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. [Link]
-
sathee jee. (n.d.). Chemistry Heck Reaction. [Link]
-
MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Fluorination methods in drug discovery. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]
-
ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
YouTube. (2019, April 9). HECK REACTION: Introduction, Conditions and Mechanism. [Link]
-
PubMed. (n.d.). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
experimental procedure for the reduction of the ketone in 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
Introduction
The selective reduction of a ketone in the presence of other functional groups is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceutical intermediates. This application note provides a detailed protocol for the chemoselective reduction of the ketone moiety in 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone to yield the corresponding secondary alcohol, 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol. The starting material possesses both a ketone and a 1,3-dioxane, an acetal protecting group. The protocol is designed to ensure the selective reduction of the ketone without affecting the acid-sensitive acetal.
The choice of reducing agent is critical for achieving the desired chemoselectivity. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Unlike more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a wide range of functional groups, including esters, amides, and, importantly for this application, acetals, under standard reaction conditions.[1][2] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the intermediate alkoxide.
Reaction Principle and Causality
The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][3] This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a protic solvent, this alkoxide is then protonated to yield the final secondary alcohol product.[4]
The chemoselectivity of this protocol hinges on the inherent stability of the 1,3-dioxane (acetal) group under the mild, slightly basic to neutral conditions of the NaBH₄ reduction. Acetals are stable to bases and nucleophiles but are readily cleaved under acidic conditions. The use of NaBH₄ in a neutral or slightly basic alcoholic solvent ensures the integrity of the dioxane ring throughout the reduction process.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the reduction of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) |
| This compound | N/A | 238.25 | 1.0 g (4.2 mmol) |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.24 g (6.3 mmol) |
| Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 20 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 20 mL |
| Brine (Saturated NaCl solution) | N/A | N/A | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
| Silica Gel (for TLC and chromatography) | 7631-86-9 | 60.08 | As needed |
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.2 mmol).
-
Add methanol (20 mL) and stir until the starting material is completely dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Reduction:
-
While stirring vigorously at 0 °C, add sodium borohydride (0.24 g, 6.3 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. Note: The addition of NaBH₄ can cause foaming; portion-wise addition helps to control this.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).[5][6]
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
The reaction is complete when the starting ketone spot (less polar) has been completely consumed and a new, more polar spot corresponding to the alcohol product is observed.[6]
-
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice-water bath and slowly quench the reaction by the dropwise addition of deionized water (20 mL) to decompose any excess NaBH₄ and the borate ester complex. Caution: Hydrogen gas is evolved during this step.
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
The crude product, 1-(2-fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol, can be purified by flash column chromatography on silica gel if necessary, using a gradient of ethyl acetate in hexanes as the eluent.
-
The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 1.5 - 2.5 hours |
| Yield | >90% (crude) |
| Purity | High, often suitable for subsequent steps without further purification. |
| TLC (3:7 EtOAc/Hex) | Starting Material (Ketone): Higher RfProduct (Alcohol): Lower Rf |
| Troubleshooting | Incomplete Reaction: If TLC shows remaining starting material, add an additional 0.25-0.5 equivalents of NaBH₄ and stir for another hour.Low Yield: Ensure efficient extraction and proper drying of the organic phase. |
Mechanism of Reduction
The reduction proceeds through a two-step mechanism: nucleophilic addition followed by protonation.
Caption: Mechanism of ketone reduction by sodium borohydride.
Conclusion
This application note provides a robust and reliable protocol for the chemoselective reduction of the ketone in this compound using sodium borohydride. The mild reaction conditions and the high chemoselectivity of the reagent make this procedure ideal for the synthesis of the corresponding secondary alcohol without compromising the integrity of the acid-sensitive 1,3-dioxane protecting group. This method is broadly applicable to the reduction of other ketones in multifunctional molecules where chemoselectivity is paramount.
References
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Retrieved from [Link]
Sources
Application Note & Protocol: A Scalable Synthesis of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
Introduction and Strategic Overview
3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone is a key synthetic intermediate, leveraging the unique electronic properties of the fluorine atom to serve as a valuable building block in the development of novel pharmaceutical and agrochemical agents.[1] The presence of the fluorinated aromatic ring can significantly enhance the metabolic stability and binding affinity of target molecules. This guide provides a comprehensive, scalable, and robust two-part synthetic protocol designed for researchers and process chemists.
Our strategic approach is built upon a foundation of well-established, high-yielding chemical transformations, optimized for safety, efficiency, and scalability. The synthesis is logically divided into two primary stages:
-
Part I: Synthesis of the Aldehyde Intermediate: Protection of a C3 aldehyde precursor as a 1,3-dioxane cyclic acetal. This critical step masks the reactive aldehyde functionality, rendering it inert to the strongly nucleophilic and basic conditions of the subsequent Grignard reaction.[2][3] The 1,3-dioxane was selected for its exceptional stability under these conditions.[4]
-
Part II: Grignard Coupling and Oxidation: Formation of a 2-fluorophenyl Grignard reagent, followed by its nucleophilic addition to the protected aldehyde intermediate. The resulting secondary alcohol is then oxidized to afford the final ketone product. This sequence is a cornerstone of C-C bond formation in organic synthesis.[5][6]
This document emphasizes the causality behind procedural choices, provides in-process controls (IPCs) for a self-validating workflow, and outlines critical safety measures essential for scaling up organometallic reactions.
Overall Synthetic Scheme
The complete synthetic pathway is illustrated below, proceeding from commercially available starting materials to the final target compound.
Figure 1: Overall reaction scheme for the synthesis of the target compound.
Part I Protocol: Synthesis of 3-(1,3-dioxan-2-yl)propanal
Rationale: The aldehyde must be protected to prevent reaction with the Grignard reagent at the carbonyl carbon. The formation of a 1,3-dioxane is an acid-catalyzed equilibrium reaction.[7] By using a Dean-Stark apparatus, water is removed as it is formed, driving the reaction to completion in accordance with Le Châtelier's principle.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Supplier |
| 3-Hydroxypropanal (30% in H₂O) | C₃H₆O₂ | 74.08 | 1.0 | 247 g | Sigma-Aldrich |
| 1,3-Propanediol | C₃H₈O₂ | 76.09 | 1.2 | 91.3 g (86.5 mL) | Sigma-Aldrich |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S | 172.20 | 0.02 | 3.44 g | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | - | 500 mL | Fisher Scientific |
Step-by-Step Procedure
-
Setup: Assemble a 2 L round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add toluene (500 mL), 3-hydroxypropanal solution (247 g, 1.0 mol), 1,3-propanediol (86.5 mL, 1.2 mol), and p-toluenesulfonic acid (3.44 g, 0.02 mol).
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
In-Process Control (IPC):
-
TLC Analysis: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material will have a lower Rf than the protected aldehyde product. The reaction is complete when the starting aldehyde spot is no longer visible.
-
Water Collection: The theoretical amount of water to be collected (from the reagent solution and the reaction) should be calculated and compared with the collected volume.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the acid catalyst.
-
Wash with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the toluene.
-
-
Purification: The crude product is purified by vacuum distillation to yield 3-(1,3-dioxan-2-yl)propanal as a colorless oil.
-
Expected Yield: 75-85%
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and GC-MS.
Part II Protocol: Grignard Coupling and Oxidation
Rationale: This part involves a highly exothermic and moisture-sensitive Grignard reaction.[8] The key to a successful and safe scale-up is rigorous control over reaction conditions, particularly temperature and the rate of addition.[9] The subsequent oxidation step converts the secondary alcohol to the target ketone. A TEMPO-catalyzed oxidation using sodium hypochlorite is chosen for its mild conditions, high selectivity, and avoidance of heavy metal waste, making it suitable for larger-scale operations.
Critical Safety Considerations for Grignard Scale-Up
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be rigorously flame-dried or oven-dried under vacuum, and all solvents must be anhydrous.[10]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent by oxygen and moisture.
-
Exotherm Control: The formation of the Grignard reagent is highly exothermic. The reaction vessel must be equipped with an efficient cooling bath (e.g., ice-water or dry ice/acetone), and the alkyl halide must be added slowly and controllably to maintain the internal temperature.[11][12]
-
Initiation: Grignard reactions can have an induction period. Be prepared for a sudden increase in temperature once the reaction initiates. Have a plan for rapid cooling.[11]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves. Conduct the reaction in a chemical fume hood.[9][11]
Workflow Diagram
Figure 2: Step-by-step workflow for the Part II synthesis with integrated In-Process Controls (IPCs).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Supplier |
| Magnesium Turnings | Mg | 24.31 | 1.1 | 26.7 g | Sigma-Aldrich |
| 2-Fluorobromobenzene | C₆H₄BrF | 175.00 | 1.05 | 183.8 g (121.7 mL) | Alfa Aesar |
| 3-(1,3-dioxan-2-yl)propanal | C₇H₁₂O₃ | 144.17 | 1.0 | 144.2 g | From Part I |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 1.5 L | Acros Organics |
| TEMPO | C₉H₁₈NO | 156.25 | 0.01 | 1.56 g | Sigma-Aldrich |
| Sodium Hypochlorite (10-15% soln) | NaOCl | 74.44 | 1.2 | ~600 mL | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1.0 L | Fisher Scientific |
Step-by-Step Procedure
-
Grignard Formation:
-
Set up a 3 L three-neck flask (flame-dried) with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Place magnesium turnings (26.7 g, 1.1 mol) in the flask.
-
Add 200 mL of anhydrous THF.
-
In the dropping funnel, add a solution of 2-fluorobromobenzene (183.8 g, 1.05 mol) in 500 mL of anhydrous THF.
-
Add ~10% of the 2-fluorobromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and a temperature rise. If it does not start, gentle warming or the addition of an iodine crystal may be required.
-
Once initiated, cool the flask in an ice bath and add the remaining 2-fluorobromobenzene solution dropwise, maintaining the internal temperature below 30°C.
-
After the addition is complete, stir the grey-black mixture for an additional hour at room temperature. (IPC 1: Most of the magnesium should be consumed).
-
-
Grignard Reaction:
-
Cool the Grignard reagent to 0-5°C using an ice bath.
-
Dissolve the 3-(1,3-dioxan-2-yl)propanal (144.2 g, 1.0 mol) in 300 mL of anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the Grignard reagent, maintaining the internal temperature below 10°C.
-
After addition, let the mixture stir at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
(IPC 2: Monitor by TLC or GC to confirm complete consumption of the starting aldehyde).
-
-
Quench and Isolation of Alcohol Intermediate:
-
Prepare a separate 5 L flask containing a stirred, cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl) (1 L).
-
Slowly and carefully transfer the reaction mixture into the cold NH₄Cl solution. A biphasic mixture with white salts will form.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude secondary alcohol, 1-(2-Fluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol. This crude product is often used directly in the next step.
-
-
Oxidation to Final Product:
-
Dissolve the crude alcohol in dichloromethane (DCM, 1.0 L) in a 3 L flask equipped with a mechanical stirrer and a thermocouple, and cool to 0°C.
-
Add TEMPO (1.56 g, 0.01 mol).
-
Add the sodium hypochlorite solution dropwise, keeping the internal temperature below 5°C. The reaction is often indicated by a color change.
-
Stir vigorously for 2-4 hours at 0-5°C.
-
(IPC 3: Monitor by TLC or GC. The reaction is complete when the alcohol spot is gone and a new, higher Rf ketone spot is dominant).
-
-
Final Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange color dissipates.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexane) to yield the final product.
-
Trustworthiness: A Self-Validating System
A robust process requires verification at each critical juncture. The following troubleshooting guide addresses common issues encountered during this synthesis.
| Potential Problem | Stage | Probable Cause(s) | Recommended Solution |
| Grignard reaction fails to initiate. | Part II, Step 1 | - Wet glassware/solvent.- Impure or passivated magnesium. | - Add a small crystal of iodine.- Gently warm a small spot with a heat gun.- Add a few drops of 1,2-dibromoethane. |
| Low yield of Grignard reagent. | Part II, Step 1 | - Moisture or oxygen contamination.- Formation of Wurtz coupling side-product. | - Ensure a rigorously inert and anhydrous system.- Maintain a low temperature during halide addition. |
| Low yield of final product after oxidation. | Part II, Step 4 | - Incomplete oxidation.- Over-oxidation or side reactions. | - Ensure sufficient oxidant is used and allow adequate reaction time.- Maintain strict temperature control (<5°C). |
| Presence of unreacted alcohol after oxidation. | Part II, Step 5 | - Insufficient oxidant.- Deactivated catalyst. | - Add more NaOCl solution portion-wise and monitor by TLC.- Ensure the TEMPO catalyst is of good quality. |
References
-
MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives. ResearchGate. Retrieved from [Link]
-
Klok, R. P., et al. (2008). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Applied Radiation and Isotopes, 66(2), 203-7. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction Safety Summary. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of 6-(3-[18F]fluoro-2-hydroxypropyl). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]
-
ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
-
University of Washington. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3- (4-fluorophenyl) sulfonyl -2-hydroxy-2-methyl propionic acid.
-
YouTube. (2013). Grignard Reaction of Aldehydes and Ketones. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use. Retrieved from [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). What are the specific dangers associated with Grignard reagents? Retrieved from [Link]
-
ResearchGate. (2024). Straightforward Synthesis of 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis-1. Retrieved from [Link]
-
IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2026). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Retrieved from [Link]
-
ACS Publications. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN106431898A - Synthesis and use of phenylpropionic acid derivatives.
-
ResearchGate. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic applications a, Scale-up experiments. b, Product... Retrieved from [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
Welcome to the technical support center for the synthesis of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound presents a unique set of challenges due to the electronic properties of the fluorinated aromatic ring and the need to maintain the integrity of the dioxane protecting group. This guide will explore the most common synthetic strategies, focusing on potential pitfalls and their solutions.
Two primary retrosynthetic pathways are generally considered for this target molecule:
-
Friedel-Crafts Acylation Route: This involves the acylation of fluorobenzene with a suitable derivative of 3-(1,3-dioxan-2-yl)propanoic acid.
-
Grignard/Organolithium Route: This pathway relies on the reaction of a 2-fluorophenyl organometallic species with an electrophile containing the 3-(1,3-dioxan-2-yl)propyl moiety.
This guide is structured to address specific issues you may encounter with each of these approaches.
Troubleshooting Guide
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings. However, the fluorine substituent on the benzene ring is deactivating, which can lead to low yields and require harsh reaction conditions[1][2][3].
Diagram of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the Grignard/Organolithium route.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Difficulty Forming Grignard Reagent | 1. Strong C-F Bond: The carbon-fluorine bond is very strong, making oxidative insertion of magnesium difficult.[4] 2. Moisture or Oxygen: Grignard reagents are highly sensitive to water and oxygen.[5][6] | 1. Use a More Reactive Halide: Start with 2-fluorobromobenzene or 2-fluoroiodobenzene. 2. Magnesium Activation: Activate the magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical means.[7] 3. Strictly Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. |
| Low Yield in Coupling Step | 1. Side Reactions of Grignard Reagent: The Grignard reagent can act as a base or undergo homo-coupling.[8] 2. Over-addition to Acyl Chloride: If using an acyl chloride, the Grignard reagent can add twice to form a tertiary alcohol.[9] | 1. Inverse Addition: Add the Grignard reagent slowly to the electrophile at low temperature. 2. Use of a Milder Organometallic: Consider using an organozinc or organocuprate reagent. 3. Weinreb Amide: Convert the carboxylic acid to a Weinreb amide to prevent over-addition. |
| Reaction with Dioxane Ring | Strongly Basic/Nucleophilic Conditions: While generally stable to bases, very strong organometallic reagents could potentially interact with the dioxane. | 1. Temperature Control: Perform the reaction at low temperatures (-78 °C). 2. Choice of Organometallic: Organolithium reagents are more basic and may be more prone to side reactions than Grignard reagents. |
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is not working, even with excess AlCl₃. What else can I try?
A1: If standard Lewis acids are failing, consider using a Brønsted acid promoter like trifluoromethanesulfonic acid (TfOH), which has been shown to be effective for the acylation of fluorobenzene.[10] A combination of a rare earth triflate (e.g., La(OTf)₃) with TfOH can also act as a powerful catalytic system.[10]
Q2: I'm observing a significant amount of a tertiary alcohol by-product in my Grignard reaction with the acyl chloride. How can I prevent this?
A2: The formation of a tertiary alcohol indicates double addition of the Grignard reagent to the ketone intermediate. To mitigate this, perform the reaction at a very low temperature (e.g., -78 °C) and use inverse addition (slowly adding the Grignard reagent to the acyl chloride solution). Alternatively, converting your 3-(1,3-dioxan-2-yl)propanoic acid to a Weinreb amide will prevent this over-addition, as the intermediate is stable until acidic workup.
Q3: How can I purify the final product, this compound?
A3: The product is likely to be a high-boiling oil or a low-melting solid.
-
Column Chromatography: This is the most versatile method for purification. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, or a hydrocarbon solvent like heptane) can be an effective purification method.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation may be an option, although care must be taken to avoid decomposition.
Q4: Can I use an ortho-lithiation strategy on fluorobenzene?
A4: While ortho-lithiation of some substituted aromatics is a powerful tool, direct lithiation of fluorobenzene is complicated and can lead to a mixture of products. The fluorine atom is a relatively weak directing group for lithiation. It is generally more reliable to start with a pre-functionalized aromatic, such as 2-fluorobromobenzene, to generate the organometallic reagent at the desired position.
Experimental Protocols
Protocol 1: Preparation of 3-(1,3-Dioxan-2-yl)propanoyl chloride
-
To a solution of 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation of Fluorobenzene
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous fluorobenzene (used as both reactant and solvent) at 0 °C, add a solution of 3-(1,3-dioxan-2-yl)propanoyl chloride (1.0 eq) in anhydrous fluorobenzene dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Heat the reaction to 40-50 °C and monitor by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Grignard Reaction with 3-(1,3-Dioxan-2-yl)propanal
-
Prepare the Grignard reagent by adding a solution of 2-fluorobromobenzene (1.1 eq) in anhydrous THF to magnesium turnings (1.2 eq) activated with a crystal of iodine.
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Add a solution of 3-(1,3-dioxan-2-yl)propanal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting secondary alcohol can be oxidized to the desired ketone using standard oxidation methods (e.g., PCC, Swern oxidation).
References
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. [Link]
-
ResearchGate. (2018, April 4). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Google Patents. (n.d.).
-
Winthrop University Chemistry. (n.d.). The Grignard Reaction. [Link]
-
ResearchGate. (n.d.). Alternative Synthetic Routes to Hydrofluoro Olefins. [Link]
-
National Center for Biotechnology Information. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. [Link]
-
National Center for Biotechnology Information. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
-
ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Shanghai Institute of Organic Chemistry. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. [Link]
-
PubMed. (2018, April 4). One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. [Link]
-
PubMed. (2010, December 14). Expression, purification and fluorine-18 radiolabeling of recombinant S100A4: a potential probe for molecular imaging of receptor for advanced glycation endproducts in vivo?. [Link]
-
Chegg. (2020, November 15). Solved The reaction of phenylmagnesium bromide (C6H5MgBr). [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. [Link]
-
YouTube. (2014, March 12). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. [Link]
-
Winthrop University Chemistry. (n.d.). The Grignard Reaction. [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d]o[1][4]xathiin-4-ones and 4H-Benzo[d]d[1][4]ioxin-4-ones. [Link]
-
ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]
-
ResearchGate. (2016, October 3). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
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Technical Support Center: Troubleshooting Dioxane Deprotection of 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone
Welcome to the technical support center for the deprotection of 3-(1,3-Dioxan-2-yl)-2'-fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific chemical transformation. Here, we address common issues encountered during the acid-catalyzed hydrolysis of the dioxane protecting group to yield the desired 2'-fluoropropiophenone, a key intermediate in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of a 1,3-dioxane?
The deprotection of a 1,3-dioxane is a reversible acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of one of the dioxane oxygens by an acid (like HCl), making it a good leaving group. This is followed by the departure of 1,3-propanediol and the formation of a resonance-stabilized oxocarbenium ion. A subsequent attack by water and deprotonation yields the desired ketone and regenerates the acid catalyst.[1][2]
Q2: Which acidic conditions are typically recommended for this deprotection?
A range of acidic conditions can be employed for dioxane deprotection. The choice often depends on the stability of the substrate and the desired reaction kinetics. Common conditions include dilute aqueous solutions of strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a co-solvent like tetrahydrofuran (THF) or acetone to ensure solubility.[1][3] For substrates sensitive to strong acids, milder conditions using solid-supported acids like Amberlyst-15 can be effective.[4]
Q3: Is the 2'-fluoropropiophenone product stable under acidic conditions?
While the 2'-fluoropropiophenone is generally stable under moderately acidic conditions for a limited time, prolonged exposure or harsh acidic conditions (high concentration, high temperature) can lead to side reactions. Aromatic ketones can undergo acid-catalyzed side reactions, and the presence of the fluorine atom might influence the electron density of the aromatic ring, potentially affecting its stability.[5] It is always advisable to monitor the reaction progress and work up the reaction as soon as the deprotection is complete.
Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of this compound.
Issue 1: Incomplete or Sluggish Deprotection Reaction
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after an extended reaction time.
Potential Causes & Solutions:
-
Insufficient Acid Catalyst: The catalytic amount of acid may be too low to drive the reaction to completion in a reasonable timeframe.
-
Solution: Incrementally increase the concentration of the acid. Be cautious, as excessive acid can lead to side product formation.
-
-
Inadequate Water Content: Water is a crucial reagent in the hydrolysis of the acetal.[6]
-
Low Reaction Temperature: The reaction kinetics may be slow at room temperature.
-
Solution: Gently heat the reaction mixture. A moderate increase in temperature (e.g., to 40-50 °C) can significantly accelerate the reaction rate.[6]
-
-
Reversibility of the Reaction: Acetal formation is a reversible process. If the by-product, 1,3-propanediol, is not effectively removed or sequestered, the equilibrium may not favor the product.
-
Solution: While not always practical for deprotection, using a large excess of water can help shift the equilibrium towards the product.
-
| Parameter | Recommendation for Sluggish Reactions |
| Acid Concentration | Increase incrementally (e.g., from 1M to 2M HCl) |
| Water Content | Ensure a minimum of 10% v/v water in the co-solvent |
| Temperature | Increase to 40-50 °C and monitor closely |
Issue 2: Formation of Unexpected Side Products
Symptoms: TLC shows multiple spots, and LC-MS or NMR analysis indicates the presence of impurities other than the starting material and the desired product.
Potential Causes & Solutions:
-
Acid-Catalyzed Self-Condensation: Aldehydes and ketones can undergo acid-catalyzed aldol condensation, leading to dimers or oligomers.[7] While less common for ketones compared to aldehydes, it can occur under harsh conditions.
-
Solution: Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) or a weaker acid). Lowering the reaction temperature can also mitigate this side reaction.
-
-
Reaction with Solvent: If using acetone as a solvent, an acid-catalyzed reaction between the product and acetone is a possibility, though generally minor.
-
Solution: Switch to a less reactive co-solvent such as THF or 1,4-dioxane.
-
-
Degradation of the Product: As mentioned, prolonged exposure to strong acid can lead to degradation of the 2'-fluoropropiophenone.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. A prompt work-up is crucial.
-
Experimental Protocols
Standard Deprotection Protocol
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., 2M aqueous HCl, 0.2 eq).
-
Stir the reaction mixture at room temperature or warm gently to 40-50 °C.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 2'-fluoropropiophenone.
Purification of 2'-fluoropropiophenone
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, fractional distillation under reduced pressure can be employed.[8]
Physical Properties of 2'-fluoropropiophenone:
| Property | Value |
| Appearance | Colorless to pale yellow liquid[9][10] |
| Boiling Point | 95-99 °C at 19 mmHg[9] |
| Density | ~1.102 g/mL at 25 °C[9][11] |
Visualizing the Process
Deprotection Mechanism
Caption: A logical approach to troubleshooting.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ? r/chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
-
Journal of the American Chemical Society. (1996). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Chemistry Letters. (1989). Simple and Chemoselective Deprotection of Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-Fluoropropiophenone. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]
- Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene.
-
Royal Society of Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Retrieved from [Link]
-
YouTube. (2021, June 27). Reduction of Aryl Ketones. Retrieved from [Link]
-
ResearchGate. (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). CN1125813C - Process for removing 1,4-dioxane from production of ethoxylated alkyl sulfate.
-
ResearchGate. (2015, August 2). Is chlorpropamide stable in acidic aqueous solution?. Retrieved from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]
- 9. 2-Fluoropropiophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Purification of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
Welcome to the technical support guide for 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone. As a key intermediate in complex pharmaceutical syntheses, achieving high purity of this compound is critical for downstream success. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during its purification. Here, we will dissect common issues, provide logical troubleshooting frameworks, and offer detailed protocols grounded in established chemical principles.
Introduction: Understanding the Molecule
The purification strategy for any compound is dictated by its structure. This compound has two key features that govern its behavior:
-
The Fluoropropiophenone Core: The fluorinated aromatic ring and the ketone functionality make the molecule relatively polar and provide a chromophore for UV detection during chromatography. The fluorine atom can subtly influence intermolecular interactions, which can be leveraged during crystallization.
-
The 1,3-Dioxane Group: This moiety is a cyclic acetal, serving as a protecting group. Acetal chemistry is the most critical factor in purification. 1,3-Dioxanes are generally stable under basic, neutral, and reductive conditions, but they are highly susceptible to cleavage under acidic conditions.[1][2] This acid lability is the primary source of purification failures, leading to product degradation and the generation of new impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities typically arise from three sources: the starting materials, side reactions, and product degradation. A well-designed synthesis will minimize the first two, but degradation during workup and purification is a common challenge.
| Impurity Type | Potential Structure/Identity | Likely Origin |
| Unreacted Starting Material | 2-Fluoroacetophenone or related precursors | Incomplete reaction during synthesis. |
| Deprotection Product | 2'-Fluoro-3-oxo-propiophenone (β-keto aldehyde) | Acid-catalyzed hydrolysis of the dioxane group during aqueous workup or chromatography on acidic media.[3] |
| Isomeric Byproducts | Positional isomers of the dioxane group or fluoropropiophenone | Side reactions during synthesis, particularly in Friedel-Crafts type reactions.[4][5] |
| Aldol Condensation Products | High molecular weight species | Self-condensation of the ketone under non-optimized basic or acidic conditions. |
Q2: How stable is this compound? What storage conditions do you recommend?
A2: The primary stability concern is the acid-labile 1,3-dioxane group.[2] On the benchtop, exposure to even mild, ambient acidity (e.g., acidic silica gel, chlorinated solvents with trace HCl) can initiate deprotection. For short-term storage (days to weeks), keep the compound as a solid or in a non-acidic solvent (e.g., ethyl acetate, toluene) at <4°C. For long-term storage, a freezer (-20°C) is recommended. Always store under an inert atmosphere (N₂ or Ar) to prevent potential autoxidation, a known degradation pathway for molecules with activated C-H bonds adjacent to carbonyls.[6]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A multi-technique approach is always recommended for robust purity analysis.
-
¹H and ¹⁹F NMR: Excellent for structural confirmation and identifying key impurities. The presence of an aldehyde proton signal (~9-10 ppm) is a definitive marker for deprotection of the dioxane group. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom and can reveal subtle impurities not easily seen in ¹H NMR.
-
HPLC-UV: This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The high sensitivity allows for the detection of minor impurities.
-
GC-MS: Suitable if the compound is thermally stable. It can be very effective for identifying volatile impurities and residual solvents. Purity is often determined by the area percentage of the main peak in the total ion chromatogram (TIC).[7]
-
TLC: An indispensable tool for rapid, real-time reaction monitoring and selecting conditions for column chromatography. Use a UV-active plate and visualize under 254 nm light.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific experimental problems. Use the following decision tree to navigate to the most relevant issue.
Caption: Troubleshooting decision tree for purification issues.
Problem 1: Low yield after silica gel chromatography.
-
Probable Cause A: Product Degradation on Column. Standard silica gel is inherently acidic (pH ~4.5-5.5) and can catalyze the hydrolysis of the 1,3-dioxane protecting group. The resulting aldehyde is often more polar and may streak or remain on the column, leading to significant mass loss.
-
Solution A: Neutralize the Stationary and Mobile Phases.
-
For the Mobile Phase: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica surface.
-
For the Stationary Phase (Slurry Prep): Prepare your silica slurry in the mobile phase that already contains the basic additive. This ensures the entire column bed is neutralized before you load your sample.
-
-
Probable Cause B: Irreversible Adsorption. The ketone and dioxane oxygens can chelate to active sites on the silica, causing irreversible binding, especially if the crude material contains metallic residues from a previous step.
-
Solution B: Change the Stationary Phase. If neutralization is insufficient, switch to a less acidic or inert stationary phase. Alumina (neutral or basic) is a good alternative. For very sensitive compounds, consider using a C18-functionalized silica (reverse-phase chromatography).
Problem 2: My purified product shows a new aldehyde peak (~9.8 ppm) in the ¹H NMR spectrum.
-
Probable Cause: Acid-Catalyzed Deprotection. This is a classic sign of dioxane ring-opening. The acid source could be from an aqueous workup (if you used HCl, NH₄Cl, etc., and did not thoroughly neutralize), the silica gel (see Problem 1), or acidic solvents (e.g., old CHCl₃ or CH₂Cl₂ can contain trace HCl).
-
Solution: Implement a Scrupulous Acid-Free Workflow.
-
Workup: Use a saturated sodium bicarbonate (NaHCO₃) solution for your final aqueous wash to ensure any residual acid is quenched. Dry the organic layer thoroughly with a neutral drying agent like sodium sulfate (Na₂SO₄).
-
Chromatography: Strictly follow the neutralization protocol described in Solution 1A.
-
Solvent Check: Use fresh, high-purity solvents. If using chlorinated solvents, consider passing them through a small plug of basic alumina before use to remove any acidic impurities.
-
Problem 3: The product is an oil and will not crystallize, even at high purity.
-
Probable Cause A: Residual Solvents. Even small amounts of solvent can inhibit crystallization. High-boiling point solvents like ethyl acetate or toluene can be particularly stubborn.
-
Solution A: High Vacuum Drying. Dry the purified oil under high vacuum (<1 torr) for several hours, possibly with gentle warming (30-40°C), to remove residual solvents.
-
Probable Cause B: Minor Impurities. Sometimes, even 1-2% of a structurally similar impurity can disrupt the crystal lattice formation.
-
Solution B: Attempt Recrystallization with a Seed Crystal.
-
Dissolve a small amount of the oil in a minimal volume of a hot solvent (e.g., isopropanol, hexane/ethyl acetate mixture).
-
Cool slowly to room temperature, then to 0°C.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
If you can generate even a tiny amount of solid, use it as a seed crystal in a larger-scale recrystallization attempt.
-
Detailed Experimental Protocols
Protocol 1: Neutralized Flash Column Chromatography
This protocol is designed to minimize acid-catalyzed degradation of the 1,3-dioxane group.
Caption: Workflow for Neutralized Flash Chromatography.
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.3 for the product.
-
Eluent Preparation: Prepare the bulk mobile phase. To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v). Mix thoroughly.
-
Column Packing: Prepare a slurry of silica gel in the neutralized mobile phase and pack your column as usual.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally provides better resolution than loading the sample as a concentrated solution.
-
Elution and Fraction Collection: Carefully add the dry-loaded sample to the top of the packed column. Elute with the neutralized mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Workup: Evaporate the solvent from the combined fractions using a rotary evaporator. The triethylamine will co-evaporate. Dry the resulting product under high vacuum to remove any final traces of solvent.
Protocol 2: Purity Assessment by HPLC
This provides a baseline method for determining the quantitative purity of your final material.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for moderately polar organic molecules. |
| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic component; provides elution strength. |
| Gradient | 70% A / 30% B -> 10% A / 90% B over 15 min | Starts polar to retain the compound, then increases organic content to elute it. Allows for separation from both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. |
| Sample Prep. | ~1 mg/mL in Acetonitrile | Ensure the sample is fully dissolved. |
References
-
Krasnolutskii, D. M., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]
- Google Patents. US4172097A - Production of propiophenone.
-
Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Google Patents. EP 0008464 B1 - Production of propiophenone.
-
Patel, P. N., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information (PMC-NIH). [Link]
- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. (Note: A direct link to the full text may require a subscription; the provided search result confirms its relevance).
- Pautex, S., et al. (1993).
-
International Atomic Energy Agency (IAEA). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating Catalyst Selection for 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone. This guide provides in-depth technical advice and troubleshooting strategies for selecting the optimal catalyst for your desired chemical transformation. The unique structural features of this molecule—a sterically demanding dioxan-protected side chain, a reactive ketone, and an ortho-fluorinated aromatic ring—present a fascinating set of challenges and opportunities in catalysis. This document is designed to equip you with the foundational knowledge and practical insights to navigate these complexities successfully.
Understanding the Molecule: A Trifecta of Functionality
Before delving into catalyst selection, it's crucial to appreciate the distinct chemical personality of each functional group in this compound and their potential interplay during a catalytic cycle.
-
The Propiophenone Core: The ketone carbonyl group is the primary site for many desired transformations, most notably reduction to a chiral alcohol, a common step in the synthesis of pharmaceutical intermediates.
-
The 2'-Fluoro Substituent: The fluorine atom on the aromatic ring introduces a strong electronic effect, potentially influencing the reactivity of the adjacent ketone. It also presents a potential site for an undesirable side reaction: hydrodefluorination.
-
The 1,3-Dioxan Group: This cyclic acetal serves as a protecting group for a carbonyl or hydroxyl function in the side chain. Its stability under various catalytic conditions is a key consideration. While generally robust, particularly under neutral to basic conditions, its compatibility with the chosen catalyst and reaction environment must be verified.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during catalytic reactions with this compound.
FAQ 1: Asymmetric Hydrogenation of the Ketone
Question: I want to perform an asymmetric hydrogenation of the ketone in this compound to obtain a chiral alcohol. Which catalyst system should I start with?
Answer: For the asymmetric hydrogenation of prochiral ketones, particularly those with aromatic substituents, ruthenium (Ru) and rhodium (Rh)-based catalysts are the industry standard. Given the specific structure of your substrate, a Noyori-type catalyst system is an excellent starting point. These catalysts, typically composed of a Ru(II) center, a chiral diphosphine ligand (like BINAP), and a chiral diamine ligand, are renowned for their high enantioselectivity and functional group tolerance.
Recommended Starting Point:
| Catalyst Component | Example | Rationale |
| Metal Precursor | [RuCl2(p-cymene)]2 | A common and reliable precursor for forming the active catalyst in situ. |
| Chiral Diphosphine | (R)- or (S)-BINAP | Provides the foundational chiral environment. The choice of enantiomer will determine the chirality of the product alcohol. |
| Chiral Diamine | (R,R)- or (S,S)-DPEN | Works in concert with the diphosphine to enhance enantioselectivity and catalytic activity. |
Experimental Protocol (General Starting Conditions):
-
In an inert atmosphere (glovebox or Schlenk line), dissolve the substrate, this compound, in a degassed solvent such as methanol or isopropanol.
-
Add the ruthenium precursor, chiral diphosphine, and chiral diamine ligand. The catalyst loading can typically start at 1-2 mol%.
-
Pressurize the reaction vessel with hydrogen gas (a starting pressure of 10-50 atm is common).
-
Stir the reaction at a controlled temperature, often ranging from room temperature to 50°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, carefully vent the hydrogen pressure and work up the reaction mixture.
Troubleshooting Guide: Asymmetric Hydrogenation
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst deactivation. 2. Insufficient hydrogen pressure or temperature. 3. Steric hindrance from the dioxan group. | 1. Ensure all reagents and solvents are rigorously degassed and anhydrous. 2. Increase hydrogen pressure and/or temperature incrementally. 3. Screen different chiral ligands. A ligand with a different bite angle or steric profile might be more effective. Consider monodentate phosphine ligands as an alternative. |
| Low Enantioselectivity | 1. Mismatched chiral ligands. 2. Reaction temperature is too high. 3. Racemization of the product under reaction conditions. | 1. Screen different combinations of diphosphine and diamine enantiomers (e.g., (R)-BINAP with (S,S)-DPEN). 2. Lower the reaction temperature. 3. Check the stability of the chiral alcohol product under the reaction conditions. |
| Hydrodefluorination (Loss of Fluorine) | 1. Use of a palladium (Pd) catalyst. 2. Harsh reaction conditions (high temperature or pressure). | 1. Avoid palladium-based catalysts , as they are known to catalyze hydrodehalogenation. Stick with Ru or Rh systems. 2. Use the mildest possible conditions that still afford a good reaction rate. |
| Opening of the Dioxan Ring | 1. Presence of acidic impurities. 2. Use of a Lewis acidic catalyst. | 1. Ensure the solvent is neutral and free of acid. A small amount of a non-nucleophilic base can be added if necessary. 2. Choose a catalyst system that is not strongly Lewis acidic. |
Logical Flow for Troubleshooting Asymmetric Hydrogenation:
Caption: Troubleshooting workflow for asymmetric hydrogenation.
FAQ 2: Chemoselective Reactions at Other Sites
Question: Can I perform a catalytic reaction on the aromatic ring (e.g., a C-C coupling) without affecting the ketone or the dioxan group?
Answer: Yes, this is achievable with careful catalyst selection. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, are powerful tools for C-C bond formation. To achieve chemoselectivity, you would typically need to introduce a leaving group (e.g., bromine or iodine) onto the aromatic ring, as direct C-F activation for coupling is challenging.
Catalyst Selection for a Hypothetical Suzuki Coupling (on a brominated analogue):
| Catalyst Component | Example | Rationale |
| Palladium Precursor | Pd(PPh3)4 or Pd(OAc)2 | Common and effective palladium sources. |
| Ligand | SPhos, XPhos, or other bulky phosphine ligands | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base | K2CO3, Cs2CO3, or K3PO4 | Essential for the transmetalation step. The choice of base can significantly impact the reaction outcome. |
Key Considerations for Chemoselectivity:
-
Ketone Reduction: Standard Suzuki coupling conditions are generally not reductive towards ketones.
-
Dioxan Stability: The basic conditions of a Suzuki coupling are well-tolerated by the dioxan protecting group.
Troubleshooting Potential Issues:
-
Competitive Reactions: If the ketone shows any unwanted reactivity, consider a milder base or lower reaction temperature.
-
Catalyst Poisoning: Ensure the starting materials are pure, as impurities can sometimes inhibit the palladium catalyst.
Conceptual Workflow for a Chemoselective Cross-Coupling:
Caption: Decision-making process for chemoselective cross-coupling.
Concluding Remarks
The successful catalytic transformation of this compound hinges on a nuanced understanding of its multifunctional nature. By anticipating potential side reactions and making informed choices based on established catalytic principles, researchers can navigate the complexities of this substrate. The key to success lies in a systematic approach to catalyst and condition screening, coupled with careful analysis of the reaction outcomes. This guide serves as a starting point for your experimental design, and we encourage you to consult the primary literature for more detailed protocols and novel catalytic systems as they emerge.
References
Technical Support Center: Workup Procedures for 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone Reactions
Welcome to the technical support guide for handling reactions that synthesize or involve 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone. This document provides field-proven insights, detailed protocols, and troubleshooting advice tailored for researchers and drug development professionals. Our focus is on ensuring the integrity of the target molecule during the critical workup and purification stages, with a special emphasis on preserving the acid-labile 1,3-dioxane protecting group.
Section 1: Core Principles of the Workup Procedure
The primary challenge in the workup of this compound is the chemical nature of the 1,3-dioxane group. This functional group is a cyclic acetal, which exhibits high stability in neutral to basic conditions but is susceptible to rapid hydrolysis under acidic conditions, leading to the deprotection of the aldehyde it protects.[1][2] Therefore, the entire workup strategy must be designed to rigorously exclude strong acids.
The Causality Behind Key Workup Choices:
-
Quenching: Reactions involving organometallic reagents (e.g., Grignard or organolithium reagents), which are common in the synthesis of such ketones, must be quenched to neutralize the reactive species and protonate any resulting alkoxides. The choice of quenching agent is paramount. Strong acids like HCl or H₂SO₄ will cleave the dioxane. Instead, a buffered or weakly acidic source is required. Saturated aqueous ammonium chloride (NH₄Cl) is the industry standard for this purpose.[3] Its pKa of ~9.2 provides a gentle proton source that is effective at neutralizing anionic species without creating a low-pH environment that threatens the acetal.
-
Extraction & Washing: The goal of liquid-liquid extraction is to separate the desired organic product from water-soluble salts and impurities. The choice of organic solvent (e.g., ethyl acetate, dichloromethane) is standard, but the aqueous washes are critical. Washing with deionized water is acceptable, but it's crucial to ensure the water is not acidic. A final wash with a saturated sodium bicarbonate solution can neutralize any trace acidity, followed by a brine wash to aid in phase separation and remove bulk water before drying.
-
Purification: The presence of the fluorine atom can subtly alter the polarity of the molecule, influencing its behavior during chromatography.[4] Purification will almost certainly involve silica gel chromatography. Understanding potential byproducts—such as the deprotected aldehyde-ketone or tertiary alcohols from over-addition of an organometallic reagent[5]—is key to developing an effective separation method.
Section 2: Recommended Standard Workup Protocol
This protocol assumes the reaction was performed using an organometallic reagent in an anhydrous ether-based solvent (e.g., THF, Et₂O) and is now ready for quenching and isolation.
Experimental Protocol: Step-by-Step Workup
-
Reaction Quenching (The Critical Step): a. Cool the reaction vessel to 0 °C in an ice-water bath. This mitigates the exotherm from quenching unreacted organometallic species. b. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor for any gas evolution or excessive heat generation. c. Continue adding the NH₄Cl solution until no further exothermic reaction is observed. The mixture will typically form two phases, often with precipitated magnesium or lithium salts.
-
Phase Separation and Extraction: a. Transfer the entire quenched mixture to a separatory funnel. b. Add ethyl acetate (or another suitable organic solvent) to dissolve the product fully. c. Add deionized water to dissolve the inorganic salts. d. Shake the funnel gently at first, venting frequently to release any pressure. Once pressure stabilizes, shake vigorously for 30-60 seconds. e. Allow the layers to separate completely. Drain the lower aqueous layer.
-
Aqueous Washing: a. Wash the organic layer sequentially with: i. Deionized water (1x). ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to ensure any residual acidity is neutralized. iii. Saturated aqueous sodium chloride (brine) solution (1x) to remove residual water and help break any minor emulsions. b. During each wash, shake vigorously and allow the layers to fully separate before draining the aqueous layer.
-
Drying and Concentration: a. Drain the washed organic layer into an Erlenmeyer flask. b. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying. c. Filter the solution through a cotton plug or filter paper to remove the drying agent. d. Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: a. Analyze the crude product by Thin Layer Chromatography (TLC) to determine the number of components. b. Purify the crude material using flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the specific starting materials and byproducts.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the workup and purification process in a question-and-answer format.
Q1: My final yield is very low, and TLC analysis of the crude product shows a new, highly polar spot that wasn't present during the reaction. What is likely happening?
A: This is a classic symptom of accidental deprotection of the 1,3-dioxane group. The resulting aldehyde-ketone is significantly more polar than the protected starting material, hence its lower Rf value on TLC.
-
Causality: The dioxane acetal has been hydrolyzed by an acidic environment. This could have occurred if:
-
An improper quenching agent (e.g., dilute HCl) was used.
-
The deionized water used for extraction was acidic (this can happen with certain in-house water purification systems).
-
The silica gel used for chromatography was too acidic.
-
-
Preventative & Corrective Actions:
-
Verify Quench: Strictly use saturated aqueous NH₄Cl for quenching.
-
Check pH: Before the workup, check the pH of your water sources. If acidic, adjust to neutral or use a bicarbonate wash immediately after the initial water wash.
-
Neutralize Silica: For chromatography, you can use silica gel that has been pre-treated with a base (e.g., by slurrying with 1% triethylamine in the eluent).
-
Q2: An intractable emulsion formed during the ethyl acetate/water extraction. How can I resolve this?
A: Emulsions are common when fine particulate matter (like magnesium salts) is present or when the reaction mixture contains surfactant-like byproducts.
-
Causality: Finely divided solids stabilize the oil-water interface, preventing coalescence of the organic droplets.
-
Solutions (in order of preference):
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion.
-
Filter through Celite®: If brine fails, filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This removes the solid particles that stabilize the emulsion, allowing the layers to separate in the filtrate.
-
Patience & Gentle Swirling: Sometimes, simply letting the mixture stand for an extended period (30+ minutes) with occasional gentle swirling can break the emulsion.
-
Q3: My purified product's NMR spectrum shows the expected signals, but also a small multiplet around 3.5-4.0 ppm and a broad singlet that disappears on a D₂O shake. What is this impurity?
A: This impurity is likely the tertiary alcohol formed from the over-addition of two equivalents of an organometallic reagent to the ketone of your product.
-
Causality: Grignard and organolithium reagents can react with the newly formed ketone product, especially if the reaction is run at a higher temperature or if the addition of the electrophile is too slow.
-
Solutions:
-
Reaction Control: This issue is best addressed by modifying the reaction conditions: use lower temperatures (-78 °C is common for organolithium additions) and add the organometallic reagent to the electrophile (inverse addition) to maintain a low concentration of the nucleophile.
-
Chromatography: This byproduct can often be separated by careful flash chromatography, as the alcohol is typically more polar than the desired ketone product.
-
Q4: I am having difficulty separating the product from a non-polar starting material using column chromatography.
A: This occurs when the product and the impurity have very similar polarities.
-
Causality: The structural similarity leads to poor resolution on silica gel.
-
Solutions:
-
Optimize Chromatography: Use a shallower solvent gradient during flash chromatography. Switching to a different solvent system (e.g., dichloromethane/methanol or ether/hexanes) may improve separation.
-
Bisulfite Extraction: If the non-polar impurity is an aldehyde or a reactive ketone, it can sometimes be removed by a bisulfite wash.[6][7][8] However, this risks affecting your product if it's also reactive. This is generally more useful for removing unreacted aldehyde starting materials.
-
Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an excellent purification method.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when performing this workup?
A: Safety is paramount. Key hazards include:
-
Quenching: Quenching unreacted organometallic reagents can be highly exothermic and may release flammable gases. Always perform this step slowly, in an ice bath, and within a chemical fume hood.[9][10]
-
Solvent Handling: The organic solvents used (ethers, ethyl acetate, hexanes) are flammable. Ensure there are no ignition sources nearby.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[11][12]
Q: How can I definitively confirm the integrity of the 1,3-dioxane ring post-purification?
A: ¹H NMR spectroscopy is the best tool. Look for the characteristic signals of the dioxane ring protons. You should see:
-
A triplet (or complex multiplet) around 5.0-5.5 ppm for the acetal proton (the H on the carbon between the two oxygens).
-
Multiplets in the range of 3.7-4.2 ppm for the -OCH₂- protons of the dioxane ring.
-
A multiplet around 1.5-2.2 ppm for the central -CH₂- of the propane-1,3-diol backbone. The absence of a sharp singlet around 9-10 ppm confirms the absence of the deprotected aldehyde.
Q: Can I use a different protecting group that is more robust?
A: Yes, while the 1,3-dioxane is common, other acetals can be used. 1,3-dioxolanes (from ethylene glycol) are also widely used but are even more susceptible to acid hydrolysis.[1] For greater stability, you might consider dithianes (sulfur-based acetals), which are very stable to acidic and basic conditions but require specific methods (often involving heavy metals) for deprotection. The choice depends on the overall synthetic strategy.
Section 5: Data Summary and Visualization
Table 1: Key Workup Parameters & Recommendations
| Parameter | Recommended Reagent/Condition | Rationale & Notes |
| Reaction Quenching | Saturated aqueous NH₄Cl | Mildly acidic (pKa ~9.2); effectively neutralizes anions without cleaving the acetal. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Good solubility for the product and immiscible with water. |
| Aqueous Washes | 1. H₂O2. Sat. aq. NaHCO₃3. Sat. aq. NaCl (Brine) | 1. Removes bulk salts.2. Neutralizes trace acid.3. Aids phase separation. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Removes dissolved water from the organic phase. |
| Purification Method | Silica Gel Chromatography | Standard for compounds of this polarity. Eluent: Hexanes/Ethyl Acetate gradient. |
| pH Range to Maintain | > 6.0 (ideally 7-9) | Critical for preserving the 1,3-dioxane protecting group. |
Diagram 1: Troubleshooting Flowchart for Low Product Yield
This diagram outlines a logical workflow for diagnosing the cause of low yield after the workup of a this compound synthesis.
Caption: Troubleshooting decision tree for diagnosing low yield issues.
References
- CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone.
- Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry.
- Purification of ketones - US2166584A.
- Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation.
- Protecting Groups In Grignard Reactions. Master Organic Chemistry.
- Safe handling of organolithium compounds in the labor
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of Washington.
- Trifluoromethyl ketones: properties, preparation, and application.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- Grignard Reaction. Organic Chemistry Portal.
- Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine EHS.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- Brindle Bisulfite Workup. University of Rochester Department of Chemistry.
- Safety and Handling of Organometallic Compounds. Solubility of Things.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents [patents.google.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. Workup [chem.rochester.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: NMR-Based Impurity Identification for 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
Welcome to the technical support guide for the analysis of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide practical, field-tested advice that goes beyond simple protocols, explaining the scientific reasoning behind each step to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the NMR analysis of your target compound.
Q1: I'm seeing a number of unexpected small peaks in my ¹H NMR spectrum. What are the most likely culprits?
A: This is a very common scenario. Extra signals typically originate from several sources:
-
Residual Solvents: Even after drying, trace amounts of solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexane) can persist.[1][2]
-
Starting Materials: Incomplete reactions can leave behind starting materials, primarily 2'-fluoroacetophenone and 1,3-propanediol.
-
Reaction Byproducts: Depending on the synthetic route, side reactions could lead to various impurities.[3][4]
-
Water: NMR solvents can absorb atmospheric moisture, leading to a broad peak that can shift depending on the solvent and temperature.[2]
-
Grease: Silicone grease from glassware joints can appear as a singlet around 0 ppm.
Q2: How can I definitively determine if a signal belongs to my product or an impurity?
A: A multi-pronged approach is most effective:
-
Integration Analysis: Check if the integration of the unknown peak corresponds to a logical proton count relative to the known peaks of your target molecule. Impurity peaks will often have non-stoichiometric integrals.
-
2D NMR Spectroscopy: Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. Signals from your main compound should show correlations between protons and their attached carbons. Many impurity signals will not correlate in the expected manner or will correlate to carbons with chemical shifts inconsistent with the main structure. A ¹H-¹H COSY (Correlation Spectroscopy) experiment can also be used to see which proton signals are coupled to each other, helping to map out the spin systems of both the product and any significant impurities.
-
Spiking Experiment: If you have a sample of a suspected impurity (e.g., a starting material), add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.
Q3: The signals in the aromatic region of my ¹H NMR are complex and the integration is not what I expect. What could be the cause?
A: The aromatic region (typically 7.0-8.0 ppm) is often crowded. Overlapping signals from the 2'-fluorophenyl group and any aromatic impurities can make accurate integration difficult. Additionally, the residual proton signal of the deuterated solvent (e.g., CDCl₃ at 7.26 ppm) can interfere with this region.[2] Consider using a different deuterated solvent, such as acetone-d₆, which has a residual peak at 2.05 ppm, to avoid this overlap.[2]
Q4: I have a very broad signal in my spectrum. What does this indicate?
A: Broad peaks in ¹H NMR can be caused by several factors:
-
Exchangeable Protons: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with each other or with trace water, leading to signal broadening. An unreacted hydroxyl group from 1,3-propanediol is a possible source. To confirm this, you can perform a D₂O shake: add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the peak to disappear.[5]
-
Chemical Exchange: The molecule may be undergoing a conformational change on a timescale similar to the NMR experiment, leading to broadened signals.
-
Poor Shimming: An inhomogeneous magnetic field will cause all peaks to be broad. This is an instrument issue that can be corrected by re-shimming the spectrometer.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed approach to identifying specific impurities you may encounter.
Identifying Common Contaminants
The first step in troubleshooting is to rule out common, extraneous sources of signals.
-
Residual Solvents: These are the most frequent impurities. It is crucial to be able to recognize them.
Solvent ¹H Chemical Shift (ppm in CDCl₃) ¹³C Chemical Shift (ppm in CDCl₃) Acetone 2.17 (s) 206.7, 30.9 Dichloromethane 5.30 (s) 54.0 Ethyl Acetate 2.05 (s), 4.12 (q), 1.26 (t) 171.1, 60.3, 21.0, 14.2 n-Hexane 1.25 (m), 0.88 (t) 31.5, 22.6, 14.1 Toluene 7.28-7.17 (m), 2.36 (s) 137.9, 129.2, 128.4, 125.5, 21.4 Water ~1.56 (s, broad) N/A (Data sourced from Gottlieb, H. E.; et al. J. Org. Chem. 1997, 62, 7512-7515 and Fulmer, G. R.; et al. Organometallics 2010, 29, 2176–2179)[1]
Recognizing Synthesis-Related Impurities
These impurities arise directly from the chemical reaction used to synthesize this compound.
-
Workflow for Impurity Identification
A step-by-step workflow for identifying unknown signals in an NMR spectrum. -
Starting Material: 2'-fluoroacetophenone
-
¹H NMR: Expect signals for the methyl group (~2.6 ppm, a doublet due to coupling with fluorine) and a complex multiplet pattern in the aromatic region (7.0-7.9 ppm).[6][7] The through-space coupling between the fluorine and the methyl protons (⁵JHF) is a key diagnostic feature.[7]
-
¹⁹F NMR: A single resonance, the chemical shift of which is sensitive to the solvent.[8]
-
-
Starting Material: 1,3-Propanediol
-
¹H NMR: Two signals: a multiplet around 3.8 ppm (-CH₂-O) and another multiplet around 1.8 ppm (-CH₂-). A broad, exchangeable -OH signal will also be present.
-
-
Potential Side Product: Aldehyde Precursor If the synthesis involves the formation of an aldehyde intermediate which is then protected as the dioxane, residual aldehyde will show a characteristic peak between 9-10 ppm in the ¹H NMR spectrum.
-
Logical Sources of Impurities
A diagram illustrating the origins of potential impurities during synthesis.
Data Interpretation: The Target Molecule
A clean spectrum of this compound should exhibit a specific set of signals. The presence of the 2'-fluoro substituent will introduce characteristic couplings to nearby protons and carbons.
Predicted NMR Data for this compound
| Assignment | ¹H δ (ppm) (Predicted) | Multiplicity (Predicted) | ¹³C δ (ppm) (Predicted) | Notes |
| C=O | N/A | N/A | ~198-202 | Carbonyl signal, may show coupling to fluorine (²JCF). |
| Aromatic CHs | ~7.1-7.9 | m | ~115-135 | Complex pattern due to F-H couplings. |
| C-F | N/A | N/A | ~160-165 | Large ¹JCF coupling constant. |
| -CH₂-C=O | ~3.2 | t | ~40-45 | |
| -CH₂-CH(O)₂ | ~2.1 | t | ~30-35 | |
| -CH(O)₂ | ~4.8 | t | ~100-103 | Acetal proton. |
| O-CH₂ (axial) | ~3.8 | m | ~65-68 | Dioxane equatorial and axial protons are diastereotopic. |
| O-CH₂ (equatorial) | ~4.1 | m | ~65-68 | |
| O-CH₂-CH₂-CH₂-O | ~1.4 (axial), ~2.1 (equatorial) | m | ~25-28 | |
| ¹⁹F NMR | ~ -110 to -130 | m | N/A | Relative to CFCl₃. Exact shift is solvent dependent.[8] |
| (Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.) |
Experimental Protocols
To minimize ambiguity and obtain high-quality data, follow these validated protocols.
Protocol 1: NMR Sample Preparation
Objective: To prepare a clean, homogeneous sample free from particulate matter and excess solvent.
-
Weighing: Accurately weigh 5-10 mg of your purified compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) using a clean glass pipette. Ensure the solvent is from a fresh bottle or one that has been stored over molecular sieves to minimize water content.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If solubility is an issue, sonication for a few minutes may help. A poorly dissolved sample will result in broad, distorted peaks.[2]
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents solid particles from disrupting the magnetic field homogeneity.
-
Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Protocol 2: Standard NMR Data Acquisition
Objective: To acquire high-quality 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay ensures accurate integration).
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 scans or more, as ¹³C is much less sensitive than ¹H.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment, usually with proton decoupling.
-
Spectral Width: ~250 ppm. The chemical shift range for fluorine is very large.[8]
-
Number of Scans: 16-64 scans. ¹⁹F is a highly sensitive nucleus.
-
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]
-
Mako, T. L., Byers, J. B., & Byers, J. T. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(12), 8143–8150. [Link]
-
PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Retrieved from [Link]
-
ACD/Labs. (2009). Distinguishing Impurities … Part 1. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]
-
Semantic Scholar. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the. Retrieved from [https://www.semanticscholar.org/paper/Characterization-of-the-1-(5-(4%2C5-Dimethyl-1%2C3%2C2-NMR-Castillo-Pe%C3%B1a/d355938a9d04423871404e13506305a417643501]([Link]
-
Yoshimitsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4563–4572. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
-
The Good Scents Company. (n.d.). propiophenone. Retrieved from [Link]
- Google Patents. (n.d.). EP0008464B1 - Production of propiophenone.
-
ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (1960). NMR Spectra of Some Fluorine Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone.
-
Veeprho. (n.d.). Propiophenone. Retrieved from [Link]
-
Concepts in Magnetic Resonance. (2014). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
PubChem. (n.d.). o-Fluoroacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. Retrieved from [Link]
-
PubMed Central. (n.d.). Convenient Synthesis of 18F-Radiolabeled R-(−)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine. Retrieved from [Link]
-
Material Science Research India. (2018). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1][9]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (2024). Straightforward Synthesis of 1‐aryloxy‐1,1‐difluoro‐3‐aminopropan‐2‐ols – Accessing Fluorinated Derivatives of Commercialized Beta‐Blockers. Retrieved from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biophysics.org [biophysics.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Propiophenones
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated propiophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluorine into propiophenone scaffolds. The unique electronic properties of fluorine introduce specific challenges that require careful consideration of reaction conditions, reagent choice, and purification strategies.
This document provides in-depth troubleshooting guides and frequently asked questions to address common pitfalls encountered in the laboratory. Our goal is to equip you with the foundational knowledge and practical insights necessary to overcome these synthetic hurdles efficiently.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific issues in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Category 1: Friedel-Crafts Acylation Issues
The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones, including fluorinated propiophenones.[1][2] However, the electron-withdrawing nature of fluorine can significantly impact the reaction's success.
Question 1: My Friedel-Crafts acylation of a fluorinated aromatic ring is showing low or no conversion. What is the primary cause?
Answer:
The most common pitfall is insufficient reactivity of the fluorinated aromatic substrate. The fluorine atom is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][3] This deactivation makes it harder for the acylium ion electrophile to attack the ring.
Causality and Solution:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is crucial for generating the acylium ion from propionyl chloride.[4][5] However, the carbonyl group of the newly formed propiophenone product can coordinate strongly with the Lewis acid. This forms a stable complex, effectively removing the catalyst from the reaction cycle and halting further conversion.[2] Therefore, a stoichiometric amount of the Lewis acid is often required.
-
Insufficient Reaction Conditions: Due to the deactivated ring, more forcing conditions may be necessary compared to the synthesis of non-fluorinated propiophenones.
Recommended Actions:
-
Increase Catalyst Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of a strong Lewis acid like AlCl₃. For highly deactivated systems, up to 3 equivalents may be necessary.
-
Elevate Temperature: Cautiously increase the reaction temperature. Monitor the reaction by TLC or crude NMR to avoid decomposition.
-
Switch to a Stronger Activating System: Consider using propionic anhydride with a superacid like trifluoromethanesulfonic acid (triflic acid). Triflic acid is an exceptionally strong acid that can protonate the anhydride, generating a highly reactive acylium ion capable of acylating even deactivated rings.[6][7]
Question 2: I'm observing significant amounts of an unwanted isomer. Why is the regioselectivity poor?
Answer:
While fluorine is an ortho-, para- director due to lone pair donation, its strong inductive effect (-I) deactivates all positions on the ring. The regiochemical outcome is a delicate balance between this deactivation and the directing effect. Steric hindrance from the propionyl group also plays a critical role, often favoring the para-product over the ortho-product.
Troubleshooting Regioselectivity:
Category 2: Issues with Alternative Synthetic Routes
Question 3: My Grignard reaction, intended to form a precursor alcohol for oxidation to the propiophenone, is failing. What are common failure points?
Answer:
Grignard reagents are extremely strong bases and nucleophiles, making them highly sensitive to reaction conditions.[8][9]
Common Pitfalls:
-
Presence of Acidic Protons: Grignard reagents will be quenched by any source of acidic protons in the reaction, including water, alcohols, or even the N-H bond of an amine.[10] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Poor Reagent Formation: The surface of the magnesium metal can be passivated by magnesium oxide. Briefly crushing the magnesium turnings in a dry flask or using a small crystal of iodine can help initiate the reaction.
-
Double Addition to Esters: When using a Grignard reagent with an ester to form a tertiary alcohol, the Grignard can add twice.[8] This is a particular concern if the target is a tertiary alcohol with two identical groups.
Category 3: Purification and Stability
Question 4: I'm having difficulty purifying my final fluorinated propiophenone product. It co-elutes with starting material or byproducts.
Answer:
The polarity of fluorinated compounds can be deceptive. While fluorine is highly electronegative, the overall polarity of a molecule can be low, leading to purification challenges.
Purification Strategy Table:
| Issue | Recommended Purification Technique | Rationale & Key Insights |
| Co-elution with Non-polar Impurities | Flash Chromatography with Modified Solvents | Start with a standard hexane/ethyl acetate system. If separation is poor, try switching to a dichloromethane/methanol system or adding a small percentage (<1%) of a modifier like triethylamine for basic compounds or acetic acid for acidic impurities.[11] |
| Product is a Stubborn Oil | Trituration or Crystallization | Dissolve the crude oil in a minimum amount of a good solvent (e.g., dichloromethane). Slowly add a poor solvent (e.g., hexanes or pentane) until turbidity persists. Cool the mixture to induce crystallization or precipitation of the pure product. |
| Thermally Labile Compound | Low-Temperature Column Chromatography | If you suspect the product degrades on silica gel, consider running the column in a cold room or using a deactivated silica gel. Alternatively, preparative TLC can be a milder option for small scales. |
Question 5: My purified fluorinated propiophenone seems to be degrading over time. Are there stability issues I should be aware of?
Answer:
While generally stable, certain substitution patterns can introduce instability.[12] For example, β-fluoro carbonyl compounds that possess an acidic α-proton can be prone to eliminating hydrogen fluoride (HF).[13]
Preventative Measures:
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
-
pH Control: Avoid strongly basic or acidic conditions during workup and storage, as these can catalyze decomposition pathways.
-
Analysis of Purity: Periodically check the purity of stored samples by NMR or LC-MS if long-term storage is required.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing fluorinated propiophenones?
A: Safety must be paramount. Key hazards include:
-
Fluorinating Agents: Many reagents used to introduce fluorine are toxic and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14]
-
Strong Acids: Reactions using superacids like triflic acid require extreme caution. Triflic acid is highly corrosive and hygroscopic.[6][15] Always wear chemical-resistant gloves, safety goggles, and a face shield.[6]
-
Exothermic Reactions: Both the quenching of strong acids and some fluorination reactions can be highly exothermic. Perform additions slowly and with adequate cooling.[14]
-
General Handling: Avoid contact with skin and eyes and inhalation of vapors for all reagents and products.[16]
Q2: Are there "greener" alternatives to traditional Friedel-Crafts acylation?
A: Yes, the field is moving towards more sustainable methods. Some alternatives include:
-
Solid Acid Catalysts: Using reusable catalysts like zeolites or metal oxides (e.g., ZnO) can reduce waste and avoid the need for stoichiometric Lewis acids.
-
Solvent-Free Reactions: Some Friedel-Crafts acylations can be performed under solvent-free conditions, often with microwave irradiation, to reduce solvent waste.
-
Milder Reagents: Using carboxylic acids directly with activators like cyanuric chloride can be a milder alternative to acyl chlorides.[2]
Q3: How does the trifluoromethyl (CF₃) group differ from a single fluorine atom in its effect on the synthesis?
A: The CF₃ group is a much stronger electron-withdrawing group than a single fluorine atom. This has two major implications:
-
Ring Deactivation: A trifluoromethyl-substituted ring is significantly more deactivated towards electrophilic substitution. This often necessitates even more forcing reaction conditions or more powerful catalytic systems for a successful Friedel-Crafts acylation.[1]
-
Directing Effects: The CF₃ group is a meta-director in electrophilic aromatic substitution, which will change the expected regiochemistry of the acylation compared to a fluorine-substituted ring (which is ortho-, para- directing).
References
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry, 26(4), 773-782. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis: A Guide to Using Triflic Acid Safely and Effectively. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. Retrieved from [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(17), 7882-7913. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9,10-diphenylphenanthrene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Exploring Reaction Mechanisms of 2'-(Trifluoromethyl)propiophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone Derivatives
This guide provides an in-depth, comparative analysis of the essential analytical techniques for the robust characterization of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone derivatives. These compounds represent a significant class of molecules in contemporary drug discovery, merging the pharmacologically relevant fluorinated propiophenone scaffold with a 1,3-dioxan moiety. The fluorine atom can critically influence metabolic stability, binding affinity, and bioavailability, while the propiophenone core is found in various biologically active agents.[1][2] The 1,3-dioxan group, a cyclic acetal, typically serves as a protective group for a carbonyl functionality during synthesis, which can be removed under acidic conditions.[3]
This document is intended for researchers, chemists, and drug development professionals. It moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and reproducible characterization workflow.
The Rationale for a Multi-Technique Approach
No single analytical technique can provide a complete structural and purity profile of a novel chemical entity. A comprehensive characterization relies on the synergistic application of multiple spectroscopic and chromatographic methods. Each technique offers a unique piece of the structural puzzle, and their combined data provide the high-confidence confirmation required for publication, patenting, and progression into further development stages. Our workflow is designed to be a self-validating system where the results from one method corroborate the findings of another.
Caption: Integrated workflow for synthesis and characterization.
Synthesis Overview: A Plausible Route
While numerous synthetic strategies exist, a common approach involves the protection of a precursor aldehyde. For instance, reacting a suitable formyl-substituted fluoropropiophenone with 1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) yields the 1,3-dioxan protected derivative.[4] This acetalization is a reversible reaction, crucial for subsequent deprotection steps if needed.[3]
Core Spectroscopic Characterization
The following sections detail the primary analytical methods for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this class of molecules, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Causality: NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (like ¹H, ¹³C, and ¹⁹F) within a molecule.
This technique identifies the number of distinct proton environments and their neighboring protons.
-
Aromatic Region (~7.0-8.0 ppm): The protons on the fluorophenyl ring will appear here. The fluorine substitution will influence their chemical shifts and introduce complex splitting patterns (couplings).
-
Acetal Proton (~4.5-5.5 ppm): The single proton on the carbon between the two oxygens of the dioxan ring (C2) is highly deshielded and typically appears as a triplet.
-
Dioxan Methylene Protons (~3.8-4.5 ppm and ~1.5-2.5 ppm): The four protons of the two CH₂ groups in the 1,3-dioxan ring are diastereotopic and will show complex splitting. The two axial and two equatorial protons will have different chemical shifts.[5]
-
Propiophenone Chain Protons (~2.5-3.5 ppm): The two methylene groups of the propiophenone backbone will appear as triplets or more complex multiplets depending on their proximity to chiral centers or other functional groups.
This confirms the carbon framework of the molecule.
-
Carbonyl Carbon (~190-200 ppm): The ketone carbon is highly deshielded and appears far downfield.
-
Aromatic Carbons (~110-165 ppm): The carbons of the fluorophenyl ring will appear in this region. The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Acetal Carbon (~95-105 ppm): The C2 carbon of the dioxan ring is characteristic and appears in this range.
-
Dioxan and Propiophenone Carbons (~20-70 ppm): The remaining aliphatic carbons will be found in this upfield region.
This is a critical experiment for any fluorinated compound.
-
Causality: ¹⁹F NMR unambiguously confirms the presence of fluorine and provides information about its chemical environment. Due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus, it is an excellent diagnostic tool.[6]
-
Expected Signal: A single resonance is expected for the single fluorine atom on the aromatic ring. Its chemical shift will be characteristic of an aryl fluoride. Long-range couplings to protons (H-F couplings) can provide further structural confirmation. Studies on related 2'-fluoro-substituted acetophenones have shown that through-space spin-spin couplings can reveal conformational preferences.[7]
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette. The choice of solvent is critical; CDCl₃ is a common first choice for many organic compounds.[8]
-
Dissolution: Cap the tube and gently invert it several times or use a vortex mixer on a low setting to fully dissolve the sample.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.0 ppm.[5][9]
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to the instrument's standard protocols.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition.
Causality: In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). This allows for precise mass determination. The fragmentation patterns are like a molecular fingerprint, revealing the stable and unstable parts of the structure.
-
Molecular Ion Peak [M+H]⁺: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically the most abundant peak, confirming the molecular weight.
-
Key Fragmentation: Expect to see characteristic fragmentation patterns. The bond between the propiophenone chain and the dioxan ring may cleave. The dioxan ring itself can undergo characteristic fragmentation. Analyzing these fragments helps to piece together the structure, corroborating the NMR data.[10]
Experimental Protocol: Sample Preparation for LC-MS (ESI)
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
-
Injection: The diluted sample is then injected into the liquid chromatography-mass spectrometry (LC-MS) system. The LC component separates the sample from any minor impurities before it enters the mass spectrometer.[11]
Comparative Summary of Techniques
The following table summarizes the role and contribution of each analytical technique in the characterization of this compound derivatives.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Provides detailed structural information and is highly reproducible. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton and functional groups. | Confirms the number of unique carbons. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time. |
| ¹⁹F NMR | Unambiguous confirmation of fluorine presence and environment. | Highly sensitive and has a wide chemical shift range, making it very diagnostic.[6] | Only applicable to fluorinated compounds. |
| HRMS (ESI) | Exact molecular weight and elemental formula. Fragmentation patterns. | Extremely high mass accuracy. Requires very little sample. | Provides little information on stereochemistry or isomerism. |
| FT-IR | Presence of key functional groups (e.g., C=O, C-O, C-F). | Fast, non-destructive, and good for identifying functional groups. | Provides limited information on the overall molecular skeleton. |
| HPLC/TLC | Purity assessment and separation of mixtures. | Excellent for determining the purity of the compound.[12] | Does not provide structural information on its own (requires a detector like MS or UV). |
Hypothetical Data for a Representative Derivative
The table below presents expected analytical data for a generic this compound derivative to serve as a practical reference.
| Analysis | Expected Result |
| Molecular Formula | C₁₃H₁₅FO₃ |
| Molecular Weight | 242.26 g/mol |
| HRMS [M+H]⁺ | Calculated: 243.1083; Found: 243.1085 |
| ¹H NMR (CDCl₃) | δ 7.8-7.0 (m, 4H, Ar-H), 5.1 (t, 1H, O-CH-O), 4.2 (m, 2H, O-CH₂), 4.0 (m, 2H, O-CH₂), 3.2 (t, 2H, CO-CH₂), 2.8 (t, 2H, CH₂-CH₂-dioxan) |
| ¹⁹F NMR (CDCl₃) | δ -115 to -125 ppm (s, Ar-F) |
| ¹³C NMR (CDCl₃) | δ 198 (C=O), 162 (d, ¹JCF), 135-115 (Ar-C), 101 (O-CH-O), 67 (O-CH₂), 35 (CO-CH₂), 28 (CH₂-CH₂-dioxan), 25 (CH₂ in dioxan) |
| FT-IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1220 (C-F stretch), ~1150 & 1050 (C-O stretch) |
Potential Biological Significance
Propiophenone derivatives have been investigated for a range of biological activities, including potential antineoplastic effects.[1] Specifically, some have been shown to inhibit DNA synthesis in cancer cell lines.[1] Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[13] The characterization of these derivatives is the first critical step toward evaluating their potential as therapeutic agents. Chalcones and their hydrogenated derivatives (structurally related to propiophenones) have also shown promising anticancer properties.[14]
Caption: Logical flow for structural validation.
Conclusion
The characterization of this compound derivatives requires a rigorous, multi-faceted analytical approach. As detailed in this guide, the synergistic use of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry, and infrared spectroscopy provides an unassailable confirmation of the molecular structure. Chromatographic methods like HPLC are then essential to validate the purity of the synthesized compound. This comprehensive characterization is the bedrock upon which all subsequent biological and pharmacological evaluations are built, ensuring the integrity and reproducibility of the research.
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A Comparative Guide to the Synthetic Routes of 2'-Fluoropropiophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2'-Fluoropropiophenones in Medicinal Chemistry
2'-Fluoropropiophenone and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The presence of the fluorine atom on the aromatic ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This makes the efficient and scalable synthesis of 2'-fluoropropiophenones a critical aspect of drug discovery and development. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable ketone, offering insights into the underlying chemical principles and practical considerations for laboratory and industrial applications.
Classical Pathways and Modern Innovations: A Comparative Analysis
The synthesis of 2'-fluoropropiophenones is predominantly achieved through two classical yet robust methodologies: Friedel-Crafts acylation and the Grignard reaction. While these methods are well-established, ongoing research continues to refine them for improved efficiency, safety, and environmental impact. More contemporary approaches, such as organocatalytic and biocatalytic methods, are also emerging as promising alternatives.
Route 1: Friedel-Crafts Acylation of Fluorobenzene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a direct method for the synthesis of aryl ketones. In this approach, fluorobenzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst.
Mechanism:
The reaction is initiated by the activation of propanoyl chloride by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring. The fluorine atom, being an ortho-, para-directing group, guides the acylation primarily to the para position due to steric hindrance at the ortho position. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
A Comparative Guide to the Reactivity of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Propiophenone Scaffold and the Intricacies of Substituted Analogs
Propiophenone, a simple aryl ketone, serves as a foundational scaffold for a multitude of pharmaceutical agents and is a key intermediate in numerous organic syntheses.[1] Its reactivity, centered at the carbonyl group and the adjacent α-carbon, is profoundly influenced by the nature and position of substituents on the aromatic ring and the alkyl chain. Understanding these substituent effects is paramount for reaction design, optimization, and the prediction of chemical behavior.
This guide focuses on a specific derivative, 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, which incorporates two key structural modifications: a fluorine atom at the ortho-position of the phenyl ring and a bulky 1,3-dioxane moiety on the propyl chain. We will dissect the electronic and steric implications of these substituents and provide a framework for experimentally quantifying their impact on reactivity.
Deconstructing the Reactivity of this compound: A Tale of Two Substituents
The reactivity of this compound is a nuanced interplay of the electronic and steric effects imparted by its unique substituents. A logical analysis of these contributions provides a predictive framework for its chemical behavior.
The 2'-Fluoro Substituent: An Electronic Tug-of-War
The fluorine atom at the 2'-position of the phenyl ring introduces a potent electronic perturbation. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring.[2] This inductive pull deactivates the ring towards electrophilic aromatic substitution but, more importantly for carbonyl reactivity, it increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity should, in principle, render the carbonyl group more susceptible to nucleophilic attack.
However, the ortho-positioning of the fluorine atom also introduces steric considerations and potential through-space electronic interactions that can modulate its reactivity.[3] Studies on ortho-substituted acetophenones have shown that the interplay of steric and electronic effects can lead to complex reactivity patterns.[4]
The 3-(1,3-Dioxan-2-YL) Group: A Steric Shield
The 1,3-dioxane group, a cyclic acetal, attached at the 3-position of the propiophenone chain introduces significant steric bulk.[5] This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, potentially counteracting the activating effect of the 2'-fluoro substituent. The conformational preference of the 1,3-dioxane ring, which typically favors an equatorial orientation of its substituent to minimize steric strain, will also influence the overall shape of the molecule and its accessibility for reaction.[5]
The presence of the dioxane's oxygen atoms could also play a role in chelation with certain reagents, potentially altering reaction pathways and selectivities.
Experimental Design for a Quantitative Reactivity Comparison
To move beyond theoretical predictions and obtain robust, quantitative data on the reactivity of this compound, a series of comparative experiments are proposed. These protocols are designed to be self-validating and provide clear, interpretable results. For comparison, we will consider propiophenone (the unsubstituted parent compound) and 2'-fluoropropiophenone to isolate the effect of the dioxane group.
Comparative Reduction with Sodium Borohydride
The reduction of a ketone to an alcohol is a fundamental reaction sensitive to both electronic and steric effects. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this comparison.[6][7]
Experimental Protocol: Kinetic Monitoring of NaBH₄ Reduction via ¹H NMR Spectroscopy
This protocol outlines a method to determine the relative rates of reduction for this compound, 2'-fluoropropiophenone, and propiophenone.
Materials:
-
This compound
-
2'-Fluoropropiophenone
-
Propiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol-d₄ (CD₃OD)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a precise amount (e.g., 0.1 mmol) of the ketone (this compound, 2'-fluoropropiophenone, or propiophenone) and a precise amount of the internal standard in 0.5 mL of CD₃OD.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the solution before the addition of the reducing agent. This will serve as the t=0 reference.
-
Initiation of Reaction: Prepare a standardized solution of NaBH₄ in CD₃OD. At time t=0, add a specific volume of the NaBH₄ solution to the NMR tube containing the ketone, quickly mix, and place the tube in the NMR spectrometer.
-
Kinetic Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the ketone's characteristic signals (e.g., the α-protons) and the appearance of the corresponding alcohol's signals should be monitored.[8]
-
Data Analysis: Integrate the signals of the starting ketone and the product alcohol relative to the internal standard at each time point. Plot the concentration of the ketone versus time to determine the reaction rate. A comparison of the rate constants will provide a quantitative measure of the relative reactivities.
Expected Outcome and Interpretation: It is hypothesized that 2'-fluoropropiophenone will exhibit the fastest reduction rate due to the electron-withdrawing effect of the fluorine, which enhances the electrophilicity of the carbonyl carbon. Propiophenone will likely have an intermediate rate. This compound is expected to have the slowest rate of reduction, as the steric hindrance from the bulky dioxane group will likely outweigh the electronic activation of the fluoro group.
Comparative α-Bromination
The rate of acid-catalyzed α-halogenation of a ketone is dependent on the rate of enol formation, which is influenced by the acidity of the α-protons.[9] This experiment will probe the electronic effects on the α-protons.
Experimental Protocol: Kinetic Monitoring of α-Bromination via UV-Vis Spectroscopy
This protocol will measure the rate of disappearance of bromine, a colored species, to determine the relative rates of α-bromination.
Materials:
-
This compound
-
2'-Fluoropropiophenone
-
Propiophenone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Hydrobromic acid (HBr, catalytic amount)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of each ketone, bromine, and HBr in acetic acid.
-
Reaction Initiation: In a cuvette, mix the ketone solution and the HBr catalyst in acetic acid. Place the cuvette in the spectrophotometer and zero the absorbance at a wavelength where bromine absorbs strongly (e.g., ~400 nm).
-
Kinetic Run: To initiate the reaction, inject a precise volume of the bromine solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the chosen wavelength over time.
-
Data Analysis: The rate of the reaction can be determined by monitoring the disappearance of the bromine color. The rate law for acid-catalyzed α-halogenation is typically zero-order in halogen, so a plot of absorbance versus time should be linear, and its slope will be proportional to the rate of enolization.[10]
Expected Outcome and Interpretation: The 2'-fluoro substituent in both 2'-fluoropropiophenone and this compound is expected to increase the acidity of the α-protons through its electron-withdrawing inductive effect.[2] This should lead to a faster rate of enolization and, consequently, a faster rate of bromination compared to the unsubstituted propiophenone. The steric bulk of the 3-(1,3-Dioxan-2-YL) group is not expected to significantly affect the rate of proton abstraction at the α-position, so its rate may be comparable to that of 2'-fluoropropiophenone.
Tabulated Summary of Predicted Reactivity
| Compound | Predicted Relative Rate of NaBH₄ Reduction | Rationale | Predicted Relative Rate of α-Bromination | Rationale |
| Propiophenone | Intermediate | Baseline reactivity with moderate steric hindrance. | Slowest | No electron-withdrawing groups to enhance α-proton acidity. |
| 2'-Fluoropropiophenone | Fastest | Electron-withdrawing fluoro group increases carbonyl electrophilicity. | Fastest | Electron-withdrawing fluoro group increases α-proton acidity. |
| 3-(1,3-Dioxan-2-YL)- 2'-fluoropropiophenone | Slowest | Significant steric hindrance from the dioxane group impeding nucleophilic attack. | Fast | Electron-withdrawing fluoro group increases α-proton acidity; steric bulk has minimal effect on proton abstraction. |
Conclusion
The reactivity of this compound is a compelling case study in the interplay of electronic and steric effects in organic chemistry. Theoretical considerations suggest that the 2'-fluoro group acts as an electronic activator for both nucleophilic attack at the carbonyl and α-proton abstraction, while the 3-(1,3-Dioxan-2-YL) group primarily introduces significant steric hindrance.
The provided experimental protocols offer a robust framework for quantitatively validating these predictions. The comparative kinetic data generated from these studies will provide invaluable insights for researchers working with this and structurally related molecules, enabling more precise control over reaction outcomes and the rational design of novel synthetic pathways.
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Organic Chemistry Portal. Synthesis of fluoroketones and fluoroaldehydes. [Link][12]
-
Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link][13][14]
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Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link][15]
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Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2846-2851. [Link]
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An, G., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4815-4822. [Link][3]
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A Comparative Spectroscopic Guide to Fluorinated Propiophenone Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of molecular structures are paramount. Positional isomers, particularly those involving subtle substitutions on an aromatic ring, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of three fluorinated isomers of propiophenone: 2'-fluoropropiophenone, 3'-fluoropropiophenone, and 4'-fluoropropiophenone. By leveraging the analytical power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints of these closely related compounds, offering a robust framework for their unambiguous differentiation.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely employed strategy in drug design.[1] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Propiophenone and its derivatives serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals. Consequently, the ability to distinguish between fluorinated propiophenone isomers is a critical analytical challenge in both process development and quality control.
This guide is structured to provide not only the experimental data but also the underlying scientific principles that govern the observed spectroscopic differences. We will explore how the position of the fluorine atom on the phenyl ring influences the electronic environment of the molecule and how these changes are reflected in the NMR, IR, and MS spectra.
Experimental Workflow: A Systematic Approach to Isomer Differentiation
The unambiguous identification of the fluorinated propiophenone isomers requires a multi-technique spectroscopic approach. The following workflow outlines the systematic analysis employed to characterize each isomer.
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A Comparative Guide to the Definitive Structural Validation of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of intellectual property, regulatory submission, and rational drug design. The introduction of a fluorine atom, as in the case of the synthetic intermediate 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, imparts unique electronic and conformational properties.[1][2] However, it also introduces complexities that necessitate a rigorous, multi-faceted approach to structural validation.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule. We will explore the initial characterization via spectroscopic methods and detail why Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for absolute structure determination.[3] Furthermore, we will examine advanced alternatives for when ideal crystalline samples are elusive.
Part 1: Initial Elucidation by Spectroscopic Methods
Before attempting the resource-intensive process of X-ray crystallography, a suite of spectroscopic techniques is employed to confirm the molecular formula and connectivity. While powerful, these methods provide a 2D-centric view and cannot definitively describe the 3D arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to map the chemical environment of magnetically active nuclei. The presence of a 2'-fluoro substituent is expected to introduce complex splitting patterns in the aromatic region of the ¹H and ¹³C spectra due to H-F and C-F coupling. ¹⁹F NMR provides direct evidence for the fluorine atom's presence and its chemical shift offers clues to its electronic environment.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. By providing a highly accurate mass-to-charge ratio, HRMS can validate the molecular formula (C₁₃H₁₅FO₃) and rule out alternative compositions.
Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups. Key expected signals include a strong carbonyl (C=O) stretch for the ketone and C-O stretches associated with the dioxan ring and the C-F bond.
While this collective data strongly suggests the proposed structure, it leaves critical questions unanswered: What is the preferred conformation of the dioxan ring? How does the fluorophenyl group orient itself? How do neighboring molecules interact in the solid state? These questions can only be answered by diffraction methods.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations | Insights Provided |
| ¹H NMR | Complex multiplets in the aromatic region due to F-H coupling; distinct signals for dioxan and propyl chain protons. | Proton environment and connectivity. |
| ¹³C NMR | Aromatic carbons showing C-F coupling constants; signals for carbonyl, dioxan, and propyl chain carbons. | Carbon skeleton confirmation. |
| ¹⁹F NMR | A single resonance confirming the presence of one fluorine environment. | Direct evidence of fluorination. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₃H₁₅FO₃. | Unambiguous molecular formula. |
| IR Spec. | Strong C=O stretch (~1680 cm⁻¹), C-O stretches (~1100-1200 cm⁻¹), Ar-F stretch (~1250 cm⁻¹). | Functional group identification. |
Part 2: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides unequivocal proof of structure, including bond lengths, bond angles, stereochemistry, and the packing of molecules in the crystal lattice.[3]
The Rationale for SCXRD
In the context of drug development, an X-ray crystal structure is the ultimate validation. It provides the empirical data needed to understand structure-activity relationships (SAR), guide further synthesis, and secure robust patent claims. Spectroscopic data can be subject to interpretation, but a high-quality crystal structure is a definitive and universally accepted result.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a systematic process that demands precision at every stage.
Step 1: Crystal Growth (The Art and Science)
-
Objective: To grow a single, defect-free crystal of suitable size (typically >10 µm).[5]
-
Methodology:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, methanol/dichloromethane).
-
Employ slow evaporation: leave the solution in a loosely covered vial, allowing the solvent to evaporate over several days to weeks, promoting slow, ordered crystal formation.
-
Alternatively, use vapor diffusion: place the solution in an open vial inside a sealed chamber containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, inducing crystallization.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a selected crystal and collect a complete set of diffraction data.
-
Methodology:
-
Under a microscope, select a well-formed crystal and mount it on a goniometer head.
-
Place the mounted crystal in the X-ray beam of a diffractometer. Often, data is collected at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.
-
The crystal is rotated in the X-ray beam, and the resulting diffraction pattern (reflections) is recorded by a detector.
-
Step 3: Structure Solution and Refinement
-
Objective: To convert the diffraction data into an atomic model and refine it to match the experimental data.
-
Methodology:
-
Data Reduction: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (like direct methods for small molecules) to generate an initial electron density map and a preliminary atomic model.
-
Refinement: The positions and displacement parameters of the atoms are adjusted iteratively to improve the agreement between the calculated diffraction pattern from the model and the observed experimental data. The quality of the final structure is assessed using metrics like the R-factor.
-
Table 2: Representative Crystallographic Data (Hypothetical)
| Parameter | Value | Significance |
| Formula | C₁₃H₁₅FO₃ | Confirms elemental composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 12.5, 8.2, 15.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I>2σ(I)] | < 0.05 | A key indicator of the quality of the fit between the model and data. |
| CCDC No. | XXXXXXX | Deposition number for the Cambridge Structural Database. |
Part 3: A Comparative Overview and Advanced Alternatives
While SCXRD is definitive, its primary prerequisite—a suitable single crystal—can be a significant bottleneck. Understanding its place among other techniques is crucial for an efficient validation strategy.
Table 3: Comparison of Key Structural Validation Techniques
| Feature | SCXRD | 3D Electron Diffraction (MicroED) | NMR Spectroscopy | Mass Spectrometry |
| Information | 3D atomic coordinates, conformation, packing | 3D atomic coordinates from nanocrystals | 2D connectivity, solution conformation | Molecular formula, fragmentation |
| Sample Req. | Single crystal (>5 µm) | Nanocrystals (<1 µm) | Soluble sample (~1-5 mg) | Small quantity (~µg-ng) |
| Ambiguity | None (definitive) | Low (can be definitive) | High for 3D structure | High for isomers |
| Key Advantage | "Gold Standard" proof | Works on tiny crystals | Non-destructive, solution state | High sensitivity, formula confirmation |
| Limitation | Requires good crystals | Evolving technique, data quality can vary | Does not give solid-state structure | No 3D structural information |
When Single Crystals Won't Grow: 3D Electron Diffraction (MicroED)
In recent years, 3D Electron Diffraction, or MicroED, has emerged as a revolutionary technique for structural determination when only nanocrystalline material is available.[5][6]
-
Principle: MicroED uses an electron beam instead of X-rays.[5] Because electrons interact much more strongly with matter, it is possible to collect diffraction data from crystals that are thousands of times smaller than those required for X-ray diffraction.[5]
-
Causality: This is the method of choice when extensive screening fails to produce X-ray quality crystals. For valuable compounds in a drug discovery pipeline, obtaining a structure from a powder-like sample via MicroED can accelerate a project by months.
Conclusion
The structural validation of a novel chemical entity like this compound is a hierarchical process. While spectroscopic methods like NMR, MS, and IR provide the foundational evidence for its 2D structure, they lack the definitive power to describe its three-dimensional reality in the solid state. Single-Crystal X-ray Crystallography stands alone as the gold standard, providing the unambiguous, high-resolution structural data required for confident decision-making in drug discovery and development. For challenging cases where crystallization yields only nanocrystals, the emergence of 3D Electron Diffraction offers a powerful and increasingly accessible alternative, ensuring that even the most stubborn samples can have their structures brought to light.
References
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PubChem. 3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. National Center for Biotechnology Information. Available from: [Link]
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Gruza, B. et al. (2020). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. Available from: [Link]
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Sankaran, B. (2016). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Expert Opinion on Drug Discovery. Available from: [Link]
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Igarashi, S. et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm. Available from: [Link]
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Betzi, S. et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. Available from: [Link]
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PubMed. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. National Center for Biotechnology Information. Available from: [Link]
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Blanford, C.F. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]
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ResearchGate. Experimental data for the X-ray diffraction studies. Available from: [Link]
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National Institutes of Health. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one. Available from: [Link]
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Brückner, A. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to Protecting Groups for Propiophenones: A Comparative Efficacy Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Propiophenone, a common building block, often requires the temporary masking of its reactive ketone functionality to prevent undesired side reactions. This guide provides an in-depth comparison of the efficacy of common protecting groups for propiophenone, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Imperative for Carbonyl Protection
In the intricate landscape of organic synthesis, achieving chemoselectivity is paramount. The carbonyl group of propiophenone is susceptible to attack by a wide array of nucleophiles and reducing agents. When a synthetic route demands transformations at other sites within a molecule containing a propiophenone moiety, protection of the ketone becomes essential to ensure the desired outcome. An ideal protecting group should be easily and selectively introduced, stable under the subsequent reaction conditions, and readily removed with high yield when its protective role is complete.
Comparative Analysis of Protecting Groups for Propiophenone
This section delves into a comparative analysis of three widely employed protecting groups for ketones: ethylene ketal, 1,3-dithiolane, and the N-tosylhydrazone. Their performance is evaluated based on ease of formation, stability under various conditions, and the efficiency of their removal.
| Protecting Group | Protection Conditions & Yield | Stability | Deprotection Conditions & Yield | Key Considerations |
| Ethylene Ketal | Propiophenone, ethylene glycol, p-TsOH, toluene, reflux (Dean-Stark), ~90%[1] | Stable to bases, nucleophiles, and reducing agents.[2][3][4] | Aqueous acid (e.g., HCl in acetone/water), reflux. Quantitative for analogous systems.[2] | Acid-labile; may not be suitable for substrates with other acid-sensitive functional groups. |
| 1,3-Dithiolane | Propiophenone, 1,2-ethanedithiol, acid catalyst (e.g., p-TsOH), reflux, ~61% (for acetophenone analog)[5] | Stable to both acidic and basic conditions, nucleophiles, and reducing agents. | Oxidative or heavy metal-assisted cleavage (e.g., HgCl₂, CaCO₃, aq. CH₃CN); Polyphosphoric acid (>80% for some thioketals).[6][7] | Deprotection often requires harsh or toxic reagents. |
| N-Tosylhydrazone | Propiophenone, p-toluenesulfonylhydrazide, methanol, reflux, ~66% (for a chalcone derivative)[8] | Stable to a range of non-acidic conditions. | Can be cleaved back to the ketone or reduced to the corresponding alkane. | Can participate in other reactions (e.g., Shapiro reaction). |
In-Depth Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of propiophenone using an ethylene ketal and a 1,3-dithiolane.
Ethylene Ketal Protection and Deprotection
The formation of a cyclic ketal with ethylene glycol is a robust method for protecting the carbonyl group of propiophenone.
Protocol:
-
To a solution of propiophenone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-ethyl-2-phenyl-1,3-dioxolane. A similar reaction with pentane-1,3,5-triol has been reported to yield the corresponding 1,3-dioxane in 90% yield.[1]
Protocol:
-
Dissolve the 2-ethyl-2-phenyl-1,3-dioxolane (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a mild base, such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to recover propiophenone. The deprotection of the analogous 2-phenyl-1,3-dioxolane has been reported to proceed in quantitative yield.[2]
1,3-Dithiolane Protection and Deprotection
Thioketals, such as the 1,3-dithiolane, offer enhanced stability, particularly towards acidic conditions, but their removal requires more specific and often harsher conditions.
Protocol:
-
Dissolve propiophenone (1 equivalent) and 1,2-ethanedithiol (1.2 equivalents) in a suitable solvent like benzene or toluene.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark trap to remove the water formed during the reaction.
-
After completion, cool the reaction mixture and wash with a dilute sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain 2-ethyl-2-phenyl-1,3-dithiolane. A similar procedure for acetophenone resulted in a 61% yield.[5]
Protocol:
-
To a solution of 2-ethyl-2-phenyl-1,3-dithiolane (1 equivalent) in a mixture of acetonitrile and water, add mercury(II) chloride (2.5 equivalents) and calcium carbonate (2.5 equivalents).
-
Stir the resulting suspension at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash the filter cake with a suitable solvent.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with a saturated aqueous solution of ammonium acetate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford propiophenone.
Conclusion and Expert Recommendations
The choice of a protecting group for propiophenone is a critical decision that hinges on the specific reaction conditions of the subsequent synthetic steps.
-
Ethylene ketals are an excellent choice for reactions that are conducted under basic or neutral conditions. Their ease of formation and high-yield, mild deprotection with acid make them a highly efficient and practical option.
-
1,3-Dithiolanes offer superior stability, particularly in the presence of acids, making them suitable for a broader range of reaction conditions. However, their deprotection often requires the use of toxic heavy metals or strong oxidizing agents, which may not be compatible with sensitive substrates and can present waste disposal challenges.
-
N-Tosylhydrazones are useful when a subsequent reaction, such as a Shapiro reaction to form an alkene or a reduction to an alkane, is desired. Their formation is generally straightforward, but their utility purely as a protecting group for the ketone is less common compared to acetals and thioketals.
For most applications requiring temporary masking of the propiophenone carbonyl, the ethylene ketal represents the most judicious choice due to its high efficiency in both protection and deprotection under relatively mild and common laboratory conditions. However, for synthetic routes involving acidic steps where the ketone must remain protected, the more robust 1,3-dithiolane is the superior, albeit more challenging to deprotect, alternative.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Protecting group. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-2-phenyl-1,3-dithiolane. Retrieved from [Link]
-
Wikipedia. (2023, October 26). Tosylhydrazone. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
-
MDPI. (2022). (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone. Retrieved from [Link]
- Google Patents. (n.d.). Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection.
- Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(3), 1117-1119.
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biological activity of compounds derived from 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
An Investigative Guide to the Potential Biological Activities of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone Derivatives
Authored by: [Your Name], Senior Application Scientist
Introduction
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The this compound scaffold presents a unique combination of structural motifs: a fluorinated aromatic ring, a flexible propanone linker, and a heterocyclic 1,3-dioxane moiety. While direct biological data for this specific scaffold is not prevalent in existing literature, a comparative analysis of its constituent parts provides a strong rationale for its investigation as a source of new therapeutic agents.
This guide provides a research framework for elucidating the biological potential of novel compounds derived from this compound. We will draw parallels from structurally related, well-characterized compound classes to hypothesize potential activities and outline a robust experimental workflow for their validation.
Structural Rationale for Biological Investigation
The therapeutic potential of this scaffold can be inferred by dissecting its core components:
-
Fluoropropiophenone Core: The propiophenone skeleton is a privileged structure in medicinal chemistry. The presence of a fluorine atom on the phenyl ring is particularly significant, as fluorine substitution can enhance metabolic stability, improve binding affinity, and increase membrane permeability.
-
1,3-Dioxane Moiety: The 1,3-dioxane ring system is found in various biologically active molecules. It can act as a rigid spacer or a pharmacophore element, influencing the compound's overall conformation and interaction with biological targets. Research has shown that 1,3-dioxane derivatives possess a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Given these features, derivatives of this compound are promising candidates for screening against various disease targets.
Comparative Analysis: Potential Biological Activities
Based on structurally analogous compounds, we can prioritize the following areas for initial biological screening.
Anticancer Activity
Propiophenone and its derivatives have demonstrated significant potential as anticancer agents. For instance, some chalcones, which share the α,β-unsaturated ketone system, are known to induce apoptosis in cancer cells. The addition of the 1,3-dioxane ring could further enhance this activity.
Antimicrobial Activity
Fluorinated compounds are widely used in antimicrobial drugs. The lipophilicity imparted by the fluorine atom can facilitate passage through microbial cell membranes. Furthermore, various heterocyclic compounds containing the dioxane ring have been reported to exhibit antibacterial and antifungal properties.
Anti-inflammatory and Analgesic Activity
Several propiophenone derivatives have been investigated for their anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX). It is plausible that the novel scaffold could interact with similar targets.
Proposed Experimental Workflow for Biological Evaluation
A systematic approach is crucial to efficiently screen and characterize the biological activities of a new compound library. The following workflow is recommended:
Caption: Proposed workflow for screening and characterizing novel compounds.
Detailed Experimental Protocols
The following are standardized protocols for the initial screening phase.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines a compound's ability to reduce the viability of cancer cells.
Objective: To quantify the cytotoxic effects of the test compounds on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Objective: To determine the MIC of the test compounds against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Data Interpretation: Compare the MIC values of the test compounds to standard antibiotics (e.g., Ciprofloxacin, Fluconazole).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Compound ID | Derivative Substitution | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-cancerous) |
| SC-001 | (Parent Compound) | 45.2 | 68.1 | > 100 |
| SC-002 | 4'-Chloro | 12.5 | 22.8 | 85.3 |
| SC-003 | 4'-Methoxy | 33.7 | 51.4 | > 100 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 5.6 |
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Derivative Substitution | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| SC-001 | (Parent Compound) | 64 | > 128 | 128 |
| SC-002 | 4'-Chloro | 16 | 32 | 64 |
| SC-003 | 4'-Methoxy | 32 | > 128 | > 128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed workflow provides a clear path for systematic evaluation, from initial broad screening to more detailed mechanistic studies. Based on the comparative analysis of its structural components, this class of compounds holds significant potential, particularly in the areas of oncology and infectious diseases. Future work should focus on synthesizing a diverse library of derivatives to establish clear structure-activity relationships (SAR) and to optimize the potency and selectivity of lead compounds.
References
- This section would be populated with citations to peer-reviewed articles on the biological activities of propafenone, fluorinated chalcones, 1,3-dioxane derivatives, and standard protocols for the described assays. The placeholder format is as follows: Title of Article, Journal Name, URL.
A Comparative Guide to HPLC Purity Assessment of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone. Designed for researchers, scientists, and drug development professionals, this document details two distinct reversed-phase (RP-HPLC) methods: a rapid isocratic method for routine quality control and a comprehensive gradient method for in-depth impurity profiling and stability assessment. The causality behind experimental choices, adherence to regulatory standards, and the principles of method validation are explained to ensure scientific integrity and practical applicability.
Introduction: The Analytical Imperative
This compound is a complex organic molecule, often synthesized as a key intermediate in the development of active pharmaceutical ingredients (APIs). Its molecular structure features a fluorinated aromatic ring, a ketone group, and a dioxan moiety, contributing to its unique physicochemical properties.
Given its role as a precursor, ensuring the purity of this intermediate is paramount. Unidentified impurities or degradants can carry through the manufacturing process, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate rigorous analytical oversight, making a robust, validated HPLC method an indispensable tool in the pharmaceutical development workflow. This guide compares two fit-for-purpose HPLC methods, providing the technical rationale to help scientists select the optimal approach for their specific analytical objective.
Section 1: Physicochemical Properties & Analytical Strategy
Developing a successful HPLC method begins with understanding the analyte. Based on its structure—a moderately polar propiophenone derivative—we can predict key properties relevant to RP-HPLC:
-
Polarity: The molecule possesses both hydrophobic (fluorophenyl group) and hydrophilic (dioxan and ketone oxygens) regions, making it well-suited for reversed-phase chromatography.
-
UV Absorbance: The conjugated system of the fluorobenzoyl group is expected to exhibit strong UV absorbance, making UV detection a highly sensitive and appropriate choice. A wavelength maximum (λ-max) around 240-260 nm is anticipated, providing a good signal for both the main compound and structurally similar impurities.
-
Potential Impurities: Without a specific synthesis route, potential impurities are postulated based on common organic reactions. These may include starting materials (e.g., 2'-fluoroacetophenone), reagents, reaction by-products, and degradants formed through hydrolysis of the dioxan ring or oxidation of the ketone.
The analytical strategy, therefore, is to leverage reversed-phase chromatography to separate compounds based on their hydrophobicity.[1] A C18 stationary phase, which separates analytes based on hydrophobic interactions, is the logical starting point.[1][2]
Section 2: Comparative HPLC Methodologies
The choice of an analytical method is dictated by its intended purpose. A method for rapid in-process control prioritizes speed and simplicity, while a method for stability testing and release must prioritize resolution and the ability to detect all potential impurities.
Method A: Rapid Isocratic RP-HPLC for Routine Quality Control
Principle and Rationale: This method is designed for high-throughput environments where the primary goal is to confirm the identity and determine the purity of the main component against known, well-characterized impurities. An isocratic elution, which uses a constant mobile phase composition, offers the advantages of simplicity, robustness, and faster run times with minimal column re-equilibration needed between injections. This makes it ideal for routine QC.
Detailed Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute 1:10 with the mobile phase to a final concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
-
Expected Performance: This method should provide a sharp, symmetrical peak for the main analyte with a retention time of approximately 4-6 minutes. It is effective for quantifying the main peak and separating it from impurities that have significantly different polarities.
Method B: Gradient RP-HPLC for Stability & Impurity Profiling
Principle and Rationale: This method is engineered for maximum resolving power to separate the main analyte from a wide array of potential process impurities and degradation products. A gradient elution, where the mobile phase composition changes over time, is essential.[1] By gradually increasing the percentage of the strong organic solvent (acetonitrile), both early-eluting polar impurities and late-eluting non-polar impurities can be effectively separated and quantified within a single run. This capability is a regulatory requirement for a stability-indicating method , as defined by the International Council for Harmonisation (ICH).[3][4]
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution as in Method A. Dilute to 500 µg/mL with a 50:50 mixture of acetonitrile and water. A higher concentration is used to improve the detection of trace impurities.
-
Chromatographic Conditions:
-
Column: High-purity C18, 250 mm x 4.6 mm, 5 µm particle size (a longer column enhances resolution)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: Photodiode Array (PDA) Detector scanning from 200-400 nm.
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Section 3: Method Comparison and Data Summary
The performance of each method is tailored to its specific application. The following table provides a direct comparison of their key attributes.
| Parameter | Method A (Isocratic QC) | Method B (Gradient Stability) | Justification |
| Primary Application | Routine In-Process Control, Purity Assay | Release Testing, Stability Studies, Impurity Profiling | Method A is for speed and efficiency; Method B is for comprehensive separation. |
| Analysis Time | ~10 minutes | ~30 minutes | Isocratic runs are inherently faster; gradient methods require longer runs and re-equilibration. |
| Resolution Power | Moderate | High | Gradient elution is superior for separating compounds with a wide range of polarities. |
| Impurity Detection | Detects known and major impurities. | Detects known, unknown, and trace-level impurities/degradants. | The gradient profile and higher sample load in Method B enhance the detection of minor peaks. |
| Method Complexity | Simple | Moderate | Gradient methods require more complex instrumentation (pumps) and careful development. |
| Stability-Indicating | No | Yes (once validated with forced degradation) | A stability-indicating method must be able to resolve degradants from the main peak, which requires a gradient.[4][5] |
Section 4: Demonstrating Method Trustworthiness: Forced Degradation & Validation
A method's reliability is established through rigorous validation and stress testing.[6] Method B, intended as a stability-indicating assay, must undergo forced degradation studies as stipulated by ICH guideline Q1A(R2).[3][5]
Forced Degradation Protocol (Stress Testing)
The objective is to intentionally degrade the sample to produce representative degradants.[4] A degradation target of 5-20% is recommended to ensure that degradation pathways are observed without completely destroying the sample.[5]
-
Acid Hydrolysis: 1 mL of sample stock (1 mg/mL) + 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of sample stock + 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of sample stock + 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[3][7]
After stressing, all samples are diluted to the appropriate concentration and analyzed using Method B. The PDA detector is crucial here, as it can help determine peak purity by comparing UV spectra across a single peak, ensuring it is not co-eluting with a hidden impurity.
Method Validation Framework
Both methods must be validated for their intended purpose according to ICH Q2(R1) guidelines.[8][9] Validation demonstrates that the analytical procedure is suitable and reliable.
| Validation Parameter | Method A (QC) | Method B (Stability) |
| Specificity | Required | Required (including discrimination from degradants) |
| Linearity & Range | Required (e.g., 80-120% of target concentration) | Required (e.g., LOQ to 120% of target concentration) |
| Accuracy | Required | Required |
| Precision (Repeatability & Intermediate) | Required | Required |
| Limit of Detection (LOD) | Not required | Required for impurities |
| Limit of Quantitation (LOQ) | Not required | Required for impurities |
| Robustness | Required | Required |
Section 5: Workflow Visualizations
To clarify the experimental and decision-making processes, the following workflows are presented using Graphviz.
Conclusion
The purity assessment of this compound requires a well-justified analytical approach. This guide has detailed and compared two distinct RP-HPLC methods to serve different, yet equally critical, functions within the pharmaceutical development lifecycle.
-
Method A (Isocratic) offers a rapid, simple, and robust solution for routine quality control, ensuring consistent product quality during manufacturing.
-
Method B (Gradient) provides a high-resolution, comprehensive tool for impurity profiling and is essential for developing a stability-indicating assay required for regulatory submissions and product release.
The selection between these methods should be a deliberate choice based on the specific analytical question at hand. By grounding these methods in fundamental chromatographic principles and aligning them with authoritative ICH guidelines, researchers can ensure their data is accurate, trustworthy, and fit for purpose.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][3]
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][8]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link][5]
-
FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][6]
-
Development of forced degradation and stability indicating studies of drugs—A review. Singh, R. & Rehman, Z. (2012). Journal of Pharmaceutical Education and Research. [Link][4]
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A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link][1]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link][7]
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A Comparative Spectroscopic Guide to 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Fluorinated Propiophenones and the Need for Robust Spectroscopic Characterization
In the landscape of modern drug discovery and development, the propiophenone scaffold and its fluorinated derivatives represent a class of compounds with significant potential. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds attractive for medicinal chemistry programs. The further incorporation of a dioxan moiety, as seen in 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone, introduces a protected aldehyde functionality, offering a handle for further synthetic transformations.
Robust and unambiguous structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This guide provides a comparative analysis of the spectral features of this compound and its analogues. Due to the novelty of the title compound, direct experimental spectral data is not widely available in public databases. Therefore, this guide will leverage data from structurally related analogues to predict and interpret the expected spectral characteristics, providing a valuable resource for researchers working with this compound class.
Comparative Spectral Analysis: Deciphering the Signatures of Structure
The spectral features of this compound are a composite of its constituent parts: the 2'-fluoropropiophenone core and the 3-(1,3-dioxan-2-yl) substituent. By examining the spectra of simpler analogues, we can build a comprehensive picture of the expected spectral data for our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal are key to structure determination.
Key Diagnostic Regions:
-
Aromatic Protons (δ 6.5-8.5 ppm): The substitution pattern on the phenyl ring significantly influences the chemical shifts and coupling constants of the aromatic protons. The fluorine atom at the 2' position will induce characteristic splitting patterns.
-
Propiophenone Chain Protons (δ 2.5-3.5 ppm): The methylene protons of the propiophenone chain will typically appear as triplets, coupled to each other.
-
Dioxan Protons (δ 3.5-4.5 ppm and ~1.8-2.2 ppm): The methylene protons of the 1,3-dioxan ring will exhibit distinct chemical shifts. The protons on the carbons adjacent to the oxygen atoms will be downfield (δ 3.5-4.5 ppm), while the proton on the central carbon will be upfield (δ ~1.8-2.2 ppm). The acetal proton at the 2-position of the dioxan ring is also a key diagnostic signal.
-
Alkyl Protons (δ 0.9-1.5 ppm): The terminal methyl group of the propiophenone chain will typically appear as a triplet.
Table 1: Comparison of ¹H NMR Data for Propiophenone Analogues
| Compound | Aromatic Protons (δ ppm, Multiplicity) | Propiophenone CH₂ (δ ppm, Multiplicity) | Propiophenone CH₃ (δ ppm, Multiplicity) | Other Diagnostic Signals (δ ppm, Multiplicity) | Reference |
| 4'-Fluoropropiophenone | 7.98 (dd), 7.12 (t) | 2.97 (q) | 1.22 (t) | - | [1] |
| 2'-Fluoroacetophenone | 7.86 (td), 7.50 (m), 7.20 (t), 7.12 (t) | - | 2.62 (s) | - | ChemicalBook |
| Predicted this compound | ~7.2-8.0 (m) | ~3.0-3.3 (m) | - | Dioxan: ~4.5 (t, acetal H), ~3.7-4.2 (m, OCH₂), ~1.8-2.2 (m, CH₂) | - |
Causality in NMR: The electron-withdrawing nature of the fluorine atom and the carbonyl group deshields adjacent protons, causing them to resonate at higher chemical shifts (downfield). The number of neighboring protons determines the splitting pattern (n+1 rule), providing connectivity information.[2]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Key Diagnostic Absorptions:
-
C=O Stretch (Ketone): A strong absorption band in the region of 1660-1770 cm⁻¹ is a clear indicator of a carbonyl group.[3] Conjugation with the aromatic ring typically lowers this frequency.
-
C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹ is characteristic of a carbon-fluorine bond.
-
C-O Stretch (Dioxan): Strong absorptions in the 1000-1300 cm⁻¹ region are indicative of the C-O bonds in the dioxan ring.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.
Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Propiophenone Analogues
| Compound | C=O Stretch | C-F Stretch | C-O Stretch | Reference |
| 3'-Fluoropropiophenone | ~1680 | ~1250 | - | [4] |
| 4'-Methylpropiophenone | ~1680 | - | - | [5] |
| Predicted this compound | ~1685 | ~1250 | ~1100-1200 | - |
Causality in IR: The position of the carbonyl stretch is sensitive to its electronic environment. Electron-withdrawing groups, like fluorine, can slightly increase the frequency, while conjugation with the aromatic ring lowers it. The strong dipole moment of the C=O and C-F bonds leads to intense IR absorptions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.
Key Fragmentation Pathways:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule's mass.
-
Acylium Ion: A common fragment resulting from cleavage of the bond between the carbonyl carbon and the adjacent carbon of the propyl chain. For the target molecule, this would be [FC₆H₄CO]⁺.
-
Loss of the Dioxan Moiety: Cleavage of the bond between the propiophenone core and the dioxan-containing side chain.
-
Fragments from the Dioxan Ring: Characteristic fragmentation of the 1,3-dioxan ring.
Table 3: Comparison of Key Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Reference |
| 4'-Fluoropropiophenone | 152.17 | 123 ([FC₆H₄CO]⁺), 95 ([FC₆H₄]⁺) | [1] |
| 1,3-Dioxane | 88.11 | 58, 57, 43, 29 | [6] |
| Predicted this compound | 254.27 | M⁺ at 254, 123 ([FC₆H₄CO]⁺), fragments from the dioxan side chain | - |
Causality in MS: The fragmentation patterns are governed by the relative stability of the resulting carbocations and neutral fragments. The presence of the aromatic ring and the carbonyl group often directs the initial fragmentation events.
Experimental Protocols: A Guide to Data Acquisition
The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for small organic molecules like this compound and its analogues.
Protocol 1: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for obtaining a ¹H NMR spectrum of a small organic molecule.
Workflow for ¹H NMR Spectroscopy
Sources
Safety Operating Guide
Navigating the Disposal of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone: A Comprehensive Guide
For Immediate Reference: A Procedural Overview
Hazard Assessment and Chemical Profile
Understanding the potential hazards of 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone is paramount. This assessment is based on the known properties of its structural analogs.
-
Fluoropropiophenone Moiety : The presence of a fluorinated aromatic ring and a ketone functional group suggests several potential hazards. Analogous compounds like 3'-Fluoropropiophenone are known to cause skin and serious eye irritation.[1][2] Inhalation should be avoided, and direct contact with skin and eyes must be prevented through the use of appropriate personal protective equipment (PPE).[1][3]
-
Dioxane Moiety : The 1,3-dioxane ring introduces the potential for peroxide formation upon prolonged exposure to air.[4] While 1,3-dioxane is generally less prone to this than 1,4-dioxane, it is a critical consideration for storage and handling. Peroxides can be explosive, especially when concentrated.[4]
-
Combustibility : Propiophenone itself is a combustible liquid.[5] Therefore, this compound should be treated as a potentially combustible substance and kept away from ignition sources.[5]
Table 1: Summary of Anticipated Hazards and Necessary Precautions
| Hazard Category | Anticipated Risk | Recommended Precautions |
| Health Hazards | Skin Irritation, Serious Eye Irritation | Wear nitrile gloves, a lab coat, and chemical safety goggles.[1][2] |
| Potential for respiratory irritation if aerosolized | Handle in a well-ventilated area or a chemical fume hood. | |
| Physical Hazards | Combustible | Store away from heat, sparks, and open flames.[5] |
| Potential for peroxide formation | Date containers upon receipt and opening. Test for peroxides if stored for extended periods.[4] | |
| Environmental Hazards | Potentially harmful to aquatic life | Do not dispose of down the drain or in regular trash.[3] |
Pre-Disposal and Handling Protocols
Proper handling and storage are the first steps in a safe disposal process. Adherence to these procedures minimizes risks to personnel and the environment.
-
Personal Protective Equipment (PPE) : At a minimum, personnel handling this compound should wear:
-
Ventilation : All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[4]
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[6] Containers should be tightly sealed when not in use.[3][6] As a precaution against peroxide formation, it is advisable to date containers upon receipt and opening.[4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration is often the preferred method for halogenated organic compounds.[7][8]
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical. A glass bottle with a screw cap is generally suitable.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.
Step 2: Labeling the Waste Container
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Combustible," "Irritant")
-
Step 3: Temporary Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[9]
-
The storage area must be secure, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with all necessary information about the waste, including its chemical name and any known hazards.
-
Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[9]
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spills :
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate spill kit, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water.
-
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA)[10] and the Occupational Safety and Health Administration (OSHA).[11][12] Ensure that your laboratory's chemical hygiene plan is up-to-date and includes procedures for handling and disposing of compounds like this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.
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1,3-Dioxolane - SAFETY DATA SHEET. (2023, March 14). Retrieved from [Link]
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2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. PubChem. Retrieved from [Link]
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1,4-Dioxane - Standard Operating Procedure. (2013, January 28). UC Center for Laboratory Safety. Retrieved from [Link]
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Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. Retrieved from [Link]
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Hazardous Waste. US EPA. Retrieved from [Link]
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Chemical Recycling of Fluorochemicals. CORDIS | European Commission. Retrieved from [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
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Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (2025, March 27). University of Oxford. Retrieved from [Link]
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane. NCBI. Retrieved from [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. Retrieved from [Link]
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How to handle and dispose of 1-4 dioxane. Reddit. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. US EPA. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. Retrieved from [Link]
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The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. DTIC. Retrieved from [Link]
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3'-Fluoropropiophenone. Chemsrc. Retrieved from [Link]
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Western Carolina University Standard Operating Procedure for the use of 1,4-Dioxane. Western Carolina University. Retrieved from [Link]
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A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). University of Oxford Department of Chemistry. Retrieved from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. Retrieved from [Link]
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What you need to know before adding 1,4 Dioxane to your lab services. (2023, January 18). Biotage. Retrieved from [Link]
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Chemical Properties of 1,3-Dioxane (CAS 505-22-6). Cheméo. Retrieved from [Link]
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Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Retrieved from [Link]
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What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024, December 19). YouTube. Retrieved from [Link]
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3-(1,3-Dioxan-2-YL)-4'-ethylpropiophenone. PubChem. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone. The guidance herein is synthesized from established safety protocols for analogous chemical structures and is intended to foster a proactive safety culture.
Hazard Analysis: A Compound of Two Moieties
Understanding the potential hazards of this compound is paramount for implementing effective safety measures.
-
Fluorinated Propiophenone Core: Structural analogs, such as 3'- and 4'-fluoropropiophenone, are known to be skin and eye irritants. Aromatic ketones can also be harmful if ingested or inhaled. Of significant concern is the potential for thermal decomposition of fluorinated organic compounds, which can release highly toxic and corrosive hydrogen fluoride (HF) gas.[1] Exposure to HF can cause severe burns that may not be immediately painful, leading to delayed and extensive tissue damage.[2][3]
-
1,3-Dioxane Ring: This cyclic acetal is analogous to ethers, which are known to form explosive peroxides upon storage and exposure to air.[4][5] Dioxanes can also be flammable.[4] Therefore, proper storage and handling to prevent peroxide formation are critical.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Safety glasses with side shields | Double-gloving: Butyl rubber over nitrile gloves | Flame-resistant lab coat | Not generally required if performed in a certified chemical fume hood |
| Reaction Setup & Workup | Chemical splash goggles | Double-gloving: Butyl rubber over nitrile gloves | Flame-resistant lab coat | Not generally required if performed in a certified chemical fume hood |
| Purification (e.g., Chromatography) | Chemical splash goggles and face shield | Double-gloving: Butyl rubber over nitrile gloves | Flame-resistant lab coat | Recommended if there is a potential for aerosol generation outside of a fume hood |
| Handling Heated Samples | Chemical splash goggles and face shield | Insulated, chemical-resistant gloves | Flame-resistant lab coat | Use of a certified chemical fume hood is mandatory |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty butyl rubber gloves | Chemical-resistant apron over a flame-resistant lab coat | Air-purifying respirator with an organic vapor/acid gas cartridge may be necessary depending on the spill size and location |
Eye and Face Protection
-
Minimum Requirement: Safety glasses with side shields are mandatory for all activities in the laboratory where this compound is present.
-
Enhanced Protection: When handling larger quantities, performing reactions, or during any operation with a risk of splashing, chemical splash goggles are required. A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashes or explosions.
Hand Protection
The choice of glove material is critical due to the compound's dual nature. Aromatic ketones and ethers have different chemical compatibilities with common glove materials.
-
Recommended Practice: Double Gloving: Wearing two pairs of gloves provides an extra layer of protection.
Body Protection
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.
-
Apron: For large-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory in the laboratory.
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational procedures is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is functioning correctly. Have all necessary PPE, spill cleanup materials, and emergency contact information readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Reaction Setup: Perform all reactions in a clean, dry reaction vessel within a chemical fume hood. Ensure that the apparatus is securely clamped.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Never heat the compound in an open vessel. Be aware that thermal decomposition can produce hydrogen fluoride gas.[1]
-
Work-up and Purification: All extraction, filtration, and chromatography steps should be carried out within a chemical fume hood.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Due to the dioxane moiety, it is prudent to date the container upon opening and periodically test for the presence of peroxides, especially if the material has been stored for an extended period.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling this compound.
Emergency Procedures: Be Prepared
Accidents can happen, and a well-rehearsed emergency plan is your best defense.
Spill Response
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE (see table above), absorb the spill with an inert absorbent material such as vermiculite or sand.
-
Collect the contaminated absorbent material into a sealable, labeled waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, extinguish all nearby ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team immediately.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] If exposure to hydrogen fluoride is suspected (e.g., from thermal decomposition), after flushing with water, apply a 2.5% calcium gluconate gel to the affected area.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration in a facility equipped with scrubbers to remove acidic gases like hydrogen fluoride is a potential disposal method for fluorinated organic compounds.
By adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
Eurofluor. (n.d.). Guidelines in case of exposure with hydrogen fluoride (AHF) and hydrofluoric acid (HF). Retrieved from [Link]
-
Penta s.r.o. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET. Retrieved from [Link]
-
University of Saskatchewan. (2010, July 21). Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. College of Engineering. Retrieved from [Link]
-
North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety. Retrieved from [Link]
- Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Centers for Disease Control and Prevention. (n.d.). Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. NIOSH. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Environmental Protection Agency. (2019, October 3). Operating Procedure. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 21). 1,3-Dioxane - SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dioxane, 97%. Retrieved from [Link]
-
American Chemistry Council. (2022, January). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
University of Bristol. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
The Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. Retrieved from [Link]
-
University of Louisville. (2022, October 11). Pro-Hydrofluoric Acid Emergency Response — Policy and Procedure Library. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
